molecular formula C10H10N2O2 B022415 Ethyl 5-cyano-6-methylpyridine-3-carboxylate CAS No. 106944-54-1

Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Cat. No.: B022415
CAS No.: 106944-54-1
M. Wt: 190.2 g/mol
InChI Key: QUAMCESTXLYSGN-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-methylpyridine-3-carboxylate (CAS 75894-42-7) is a high-purity pyridine derivative of significant interest in medicinal chemistry and materials science. This compound serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure, featuring both a cyano group and an ester functional group, makes it a valuable precursor in organic synthesis and metal complexation studies . Research into analogous pyridinecarboxylate compounds has demonstrated potential pharmacological activities, including positive inotropic, anti-inflammatory, analgesic, and hypotensive effects . Furthermore, related cyanopyridine esters are investigated for their role in creating metal complexes with antimicrobial properties against various bacterial and fungal strains . The compound is offered for non-human research applications only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)7(2)12-6-9/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAMCESTXLYSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544744
Record name Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106944-54-1
Record name Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-cyano-6-methylpyridine-3-carboxylate, a key building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical techniques and the implications of the compound's properties for its application in synthetic chemistry.

Chemical Identity and Structure

This compound, also known by its synonym Ethyl 5-cyano-6-methylnicotinate, is a substituted pyridine derivative. The presence of a cyano group, a methyl group, and an ethyl carboxylate group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile intermediate in the synthesis of more complex heterocyclic systems.

Molecular Formula: C₁₀H₁₀N₂O₂[1]

Molecular Weight: 190.20 g/mol [1]

CAS Number: 106944-54-1[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. These parameters dictate reaction conditions, purification strategies, and formulation approaches. While experimentally determined data for this specific compound is not widely published, we can infer some properties from related structures and computational predictions.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyEthyl 5-cyano-6-methylnicotinate (CAS 106944-54-1)Methyl 6-methylnicotinate (CAS 5470-70-2)Ethyl 6-methylnicotinate (CAS 21684-59-3)
Molecular Formula C₁₀H₁₀N₂O₂[1]C₈H₉NO₂[2][3]C₉H₁₁NO₂[4][5]
Molecular Weight 190.20 g/mol [1]151.16 g/mol [2][3]165.19 g/mol [4][5]
Melting Point Data not available34-37 °C[3][6]Liquid at room temp.[4]
Boiling Point Data not available160 °C at 106 mmHg[2][6]228.9 °C at 760 mmHg[5]
Density Data not available1.1 ± 0.1 g/cm³ (Predicted)[3]1.077 g/cm³[5]
LogP Data not available1.34[3]1.56670 (Predicted)
pKa Data not available3.92 ± 0.10 (Predicted)[3]Data not available

Expert Insights: The presence of the polar cyano group in the target molecule, compared to its non-cyanosubstituted analogue, would be expected to increase its polarity. This will likely influence its solubility, favoring more polar solvents, and may have a notable effect on its melting and boiling points. The predicted pKa of the related methyl 6-methylnicotinate suggests that the pyridine nitrogen is weakly basic.

Synthesis and Characterization Workflow

The synthesis of substituted pyridines often involves multi-component reactions. A plausible synthetic route to this compound could involve a variation of the Hantzsch pyridine synthesis or other condensation reactions. The following diagram outlines a general workflow for the synthesis and characterization of such a compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Starting Materials (e.g., β-ketoester, aldehyde, ammonia source) Reaction One-Pot Condensation Reaction Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Product Isolation Workup->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (GC-MS, LC-MS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Determination Pure_Product->MP

Caption: General workflow for the synthesis and characterization of pyridine derivatives.

Experimental Protocols

The following are detailed, exemplary protocols for the characterization of a novel synthetic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also aid in structural elucidation.

Step-by-Step Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

  • Chromatographic Separation: The compound is vaporized and separated from any impurities on a capillary column. A typical temperature program might start at 50°C and ramp up to 250°C.

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (commonly by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ions.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Spectrum Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Analysis: The spectrum will show absorption bands characteristic of the functional groups present. For this compound, key expected absorbances would be:

    • ~2220 cm⁻¹ for the C≡N stretch of the cyano group.

    • ~1720 cm⁻¹ for the C=O stretch of the ethyl ester.

    • ~1600-1450 cm⁻¹ for the C=C and C=N stretching vibrations of the pyridine ring.

Safety and Handling

Based on the hazard statements for the identified CAS number (106944-54-1), Ethyl 5-cyano-6-methylnicotinate should be handled with care.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Applications in Drug Development

Substituted pyridine scaffolds are prevalent in a wide range of biologically active molecules. The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations. Nicotinic acid derivatives, in particular, have been explored for their potential in treating various conditions. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the known and inferred physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the information on related compounds and the detailed characterization protocols provided herein offer a solid foundation for researchers working with this and similar molecules. As a key synthetic intermediate, a thorough understanding of its properties is essential for its successful application in the development of new chemical entities.

References

Sources

Introduction: The Significance of the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Executive Summary: This technical guide provides a comprehensive overview of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic rationale, key applications, and essential safety and handling procedures. By synthesizing information from peer-reviewed literature and chemical databases, this guide serves as an authoritative resource for leveraging this versatile molecule in advanced scientific applications.

The pyridine ring is a fundamental scaffold in the realm of bioactive compounds and functional materials. Its presence in numerous pharmaceuticals highlights its importance as a privileged structure in drug discovery. Pyridine derivatives are known to exhibit a wide array of biological activities, including antihypertensive, antimicrobial, anti-inflammatory, and anticonvulsant properties[1]. The strategic functionalization of the pyridine core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for developing novel therapeutic agents.

Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, in particular, is a highly functionalized pyridine derivative that serves as a versatile intermediate. The presence of a cyano group, an ester, a methyl group, and a pyridone tautomer offers multiple reactive handles for chemical modification. This allows for the construction of complex molecular architectures, including fused heterocyclic systems like pyranopyridines, which have shown potential as antihypertensive agents and K+ channel activators. This guide will explore the synthesis and utility of this key intermediate, providing the technical insights necessary for its effective application in research and development.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. The title compound, often referred to by its tautomeric name Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, is cataloged under a specific CAS number, ensuring unambiguous reference in research and commerce.

Diagram 1: Chemical Structure of Ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate

G start Starting Materials: - Ethyl Acetoacetate - Malononitrile - Base (e.g., Triethylamine) - Amine Source (e.g., DMFDMA) step1 Step 1: In-situ Formation of Enaminone React Ethyl Acetoacetate with DMFDMA. Temp: 40-45°C start->step1 Combine & Warm step2 Step 2: Nucleophilic Addition Add Malononitrile and Triethylamine. Exothermic; control temperature (25-35°C). step1->step2 Cool, then add reagents step3 Step 3: Cyclization & Dehydration The intermediate cyclizes to form the dihydropyridine ring. step2->step3 Spontaneous reaction step4 Step 4: Tautomerization The dihydropyridine tautomerizes to the stable pyridone form. step3->step4 Aromatization driver step5 Step 5: Isolation Cool mixture to 0-5°C to induce precipitation. step4->step5 Maximize insolubility step6 Step 6: Purification Filter the solid product. Wash with cold ethanol to remove impurities. step5->step6 Physical separation end_node Final Product: Ethyl 5-cyano-6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate step6->end_node Yields pure compound

Caption: Step-by-step workflow for the one-pot synthesis.

Detailed Experimental Protocol (Representative)

The following protocol is a synthesized representation based on common procedures for analogous compounds.[2]

  • Reaction Setup: To a stirred mixture of ethyl acetoacetate (1.0 equiv) in ethanol, add N,N-dimethylformamide dimethylacetal (DMFDMA) (1.03 equiv).

  • Enaminone Formation: Warm the mixture to an internal temperature of 41–43 °C and maintain for 5-6 hours, or until reaction completion is confirmed by GC or TLC analysis (monitoring the consumption of ethyl acetoacetate).[2]

  • Cyclization: Cool the reaction mixture to 20–25 °C. Add triethylamine (0.1 equiv) as a catalyst.

  • Addition of Nucleophile: Slowly add a solution of malononitrile (1.1 equiv) in ethanol, ensuring the internal temperature is maintained between 25 and 36 °C. This step is often exothermic and requires careful monitoring.

  • Precipitation: After the addition is complete, cool the mixture to 0–5 °C and stir for at least 1 hour to ensure complete precipitation of the product.[2]

  • Isolation and Purification: Isolate the precipitated solid by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

The highly functionalized nature of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate makes it an exceptionally valuable platform for chemical diversification. It serves as a key intermediate in the synthesis of a wide range of bioactive molecules and materials.[3]

  • Pharmaceutical Development: The compound is a precursor for synthesizing more complex heterocyclic systems. For example, the pyridone ring can be further functionalized to create libraries of compounds for screening against various biological targets. It is a building block for molecules targeting neurological disorders and for developing anti-inflammatory agents.[3] The cyano and ester groups can be hydrolyzed, reduced, or transformed into other functional groups, providing access to amides, carboxylic acids, and amines, which are crucial for modulating drug-receptor interactions.

  • Fused Heterocyclic Systems: It is used in the synthesis of pyranopyridines, which are noted for their potential antihypertensive activity. The inherent reactivity of the pyridone system allows for annulation reactions, where additional rings are fused onto the pyridine core to create novel scaffolds.

  • Agrochemicals and Materials Science: The pyridine scaffold is also important in agrochemistry. This compound can be used to formulate new pesticides and herbicides.[3] In materials science, its structure is being explored for creating novel polymers and coatings.[3]

Diagram 3: Role as a Scaffold for Chemical Diversification

G scaffold This compound Ester Cyano Group Pyridone Ring node_amide Amides / Acids (via Ester Hydrolysis) scaffold:ester->node_amide Modify node_fused Fused Systems (e.g., Pyranopyridines) scaffold:pyridone->node_fused Annulate node_amine Amines (via Cyano Reduction) scaffold:cyano->node_amine Transform node_subst Ring N-Alkylation (Pyridone Nitrogen) scaffold:pyridone->node_subst Functionalize

Caption: Diversification pathways from the core molecule.

Safety, Handling, and Storage

Table 2: GHS Hazard and Precautionary Information (Representative)

Category Statement Source
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. [5]
Signal Word Warning
Precautionary - Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]
Precautionary - Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell. [4]
Precautionary - Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [4]

| Precautionary - Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [4]|

Handling and Storage Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is often between 0-8 °C to ensure long-term stability.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Conclusion

Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is more than just a chemical compound; it is a versatile tool for innovation in science. Its robust synthesis via multi-component reactions and the presence of multiple reactive sites make it an invaluable intermediate for medicinal chemists and material scientists. By understanding its properties, synthesis, and potential applications as outlined in this guide, researchers are well-equipped to unlock new discoveries and develop novel molecules with significant therapeutic or industrial potential.

References

  • Kumar, N. V., & Mashelker, U. C. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. Indian Journal of Chemistry, 45B, 1770-1773. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. JETIR, 10(4). [Link]

  • PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). ethyl 6-methylpyridine-3-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3. Retrieved from [Link]

  • ResearchGate. (2021). Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

Sources

An In-depth Technical Guide on Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a pivotal molecular scaffold in contemporary medicinal chemistry. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Introduction: A Versatile Building Block

Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a highly functionalized heterocyclic compound. Its chemical architecture, featuring a pyridone core embellished with cyano, methyl, and ethyl carboxylate groups, imparts a unique reactivity profile that has been exploited in the synthesis of a diverse array of biologically active molecules.

It is crucial to recognize that this compound exists in tautomeric forms, predominantly as the 2-pyridone and its corresponding 2-hydroxypyridine isomer. The 2-pyridone tautomer is generally the more stable and is the focus of this guide. This tautomerism is a key consideration in its reactivity and spectroscopic characterization.

The significance of this molecule is underscored by its role as a key intermediate in the synthesis of P2Y12 receptor antagonists.[1] These agents are a cornerstone of antiplatelet therapy, crucial in the prevention of thrombotic events such as myocardial infarction and stroke. The robust and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is essential for its effective utilization in synthetic and medicinal chemistry programs. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃PubChem[2]
Molecular Weight 206.20 g/mol PubChem[2]
IUPAC Name ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylatePubChem[2]
CAS Number 75894-42-7PubChem[2]
XLogP3-AA 0.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 206.06914219 DaPubChem[2]
Monoisotopic Mass 206.06914219 DaPubChem[2]
Topological Polar Surface Area 79.2 ŲPubChem[2]
Heavy Atom Count 15PubChem[2]
Complexity 423PubChem[2]

Synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: A Scalable and Efficient Protocol

The synthesis of ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been the subject of extensive process development to ensure a high-yielding and scalable route suitable for industrial production. A well-established and efficient three-step, one-pot synthesis has been reported, which demonstrates significant improvements over earlier methods in terms of yield, purity, and operational simplicity.[3]

Synthetic Workflow

The overall synthetic strategy involves the initial formation of an enaminone intermediate, followed by a condensation and cyclization reaction with an active methylene compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A Ethyl Acetoacetate Step1 Step 1: Enaminone Formation (Condensation) A->Step1 B N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) B->Step1 C Malononitrile Step2 Step 2: Cyclization C->Step2 D Triethylamine (Base) D->Step2 Intermediate Enaminone Intermediate Step1->Intermediate FinalProduct Ethyl 5-cyano-6-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate Step2->FinalProduct Intermediate->Step2

Caption: Synthetic workflow for the one-pot synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from a multikilogram scale synthesis and is designed for robustness and high yield.[3]

Step 1: Formation of the Enaminone Intermediate

  • To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equivalent) and ethanol (2 volumes).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents) to the mixture.

  • Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., GC or TLC) until ≤2% of the ethyl acetoacetate remains.

Step 2: Cyclization to Form the Final Product

  • Cool the reaction mixture from Step 1 to 20–25 °C.

  • Add triethylamine (0.1 equivalents).

  • Slowly add a solution of malononitrile (1.1 equivalents) in ethanol, ensuring the internal temperature is maintained between 25 and 36 °C. The product will begin to precipitate during the addition.

  • After the addition is complete, cool the mixture to 0–5 °C and stir for at least 1 hour to ensure complete precipitation.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to yield ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a solid.

This optimized process has been shown to increase the overall yield from as low as 15% in previous methods to 73% without the need for extensive purification steps.[3]

Applications in Drug Development: A Gateway to P2Y12 Antagonists

The primary application of ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in drug development is as a key starting material for the synthesis of P2Y12 receptor antagonists.[1]

The P2Y12 Receptor and Its Role in Thrombosis

The P2Y12 receptor is a G protein-coupled receptor found on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in platelet aggregation and the formation of blood clots. Inhibition of this receptor is a clinically validated strategy for the prevention of arterial thrombosis.

P2Y12_Signaling cluster_platelet Platelet P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Aggregation Platelet Aggregation cAMP->Aggregation Inhibits ADP ADP ADP->P2Y12 Activates Antagonist P2Y12 Antagonist (e.g., Ticagrelor) Antagonist->P2Y12 Blocks

Caption: Simplified signaling pathway of the P2Y12 receptor and the mechanism of action of its antagonists.

The synthesis of potent and selective P2Y12 antagonists often involves the chemical modification of the ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate scaffold. For instance, the pyridone oxygen can be converted to a chlorine atom, which then serves as a handle for the introduction of various amine-containing side chains, ultimately leading to the final active pharmaceutical ingredient.[3]

Safety, Handling, and Storage

Potential Hazards:

  • Skin and Eye Irritation: Similar to many organic nitriles and esters, this compound may cause skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.

  • Toxicity: Cyanide-containing compounds should always be handled with caution due to the potential for the release of hydrogen cyanide under certain conditions (e.g., strong acidic or basic hydrolysis). While the cyano group in this molecule is relatively stable, appropriate precautions are warranted.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a molecule of significant industrial and academic interest. Its well-defined and scalable synthesis, coupled with its proven utility as a precursor to life-saving antiplatelet medications, solidifies its position as a key building block in modern medicinal chemistry. A comprehensive understanding of its chemical properties, synthesis, and safe handling is essential for any researcher or organization working in this field.

References

  • Nalam, V. K., & et al. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B(7), 1771-1774. [Link]

  • Patel, B., & et al. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 16(1), 66-73. [Link]

  • PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shestopalov, A. M., & et al. (2003). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Russian Chemical Bulletin, 52(11), 2460-2463. [Link]

  • PubChem. (n.d.). Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Right to Know Hazardous Substance Fact Sheet: Ethyl Cyanoacetate. Retrieved from [Link]

  • Dotsenko, V. V., & et al. (2023). Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro [indole-3,4'-pyridine]-3'-carboxamides. Molecules, 28(7), 3192. [Link]

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A Technical Guide to the Solubility of Ethyl 5-cyano-6-methylpyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Ethyl 5-cyano-6-methylpyridine-3-carboxylate. As a key intermediate in the synthesis of various bioactive molecules, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.[1] This document moves beyond a simple data sheet, offering a framework for predicting, experimentally determining, and theoretically understanding the solubility of this compound in a range of organic solvents.

Molecular Characterization and Predicted Solubility Behavior

This compound is a substituted pyridine derivative with a molecular formula of C₁₀H₁₀N₂O₂. Its structure incorporates several functional groups that dictate its solubility characteristics:

  • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Cyano Group (-CN): A strongly polar group that can participate in dipole-dipole interactions.

  • Ethyl Ester Group (-COOCH₂CH₃): This group has both a polar carbonyl component (C=O), which is a hydrogen bond acceptor, and a nonpolar ethyl component.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

The presence of both polar (cyano, ester, pyridine nitrogen) and nonpolar (methyl, ethyl, aromatic ring) regions suggests that the solubility of this compound will be highly dependent on the nature of the solvent. Based on the principle of "like dissolves like," we can make the following general predictions:

  • High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. Solvents with moderate polarity that can also offer some hydrogen bonding capabilities, like ethyl acetate, are also likely to be effective.

  • Moderate Solubility: Expected in alcohols like ethanol and methanol, where the polar hydroxyl group can interact with the polar functionalities of the solute, but the overall polarity is less than that of highly polar aprotic solvents.

  • Low Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the polar groups of the molecule.

Experimental Determination of Solubility: A Validated Protocol

In the absence of extensive published solubility data for this compound, a robust experimental determination is necessary. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Shake-Flask Solubility Determination Protocol

This protocol outlines the steps to accurately measure the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess solute to solvent in vials B Seal vials A->B C Agitate at constant temperature B->C D Allow solids to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more predictive and comprehensive understanding of solubility, Hansen Solubility Parameters (HSP) provide a powerful theoretical framework.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4]

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances (in this case, the solute and the solvent) can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and, therefore, higher solubility.

Application of HSP to this compound

Once the HSP values for the solute are estimated, they can be used to:

  • Screen Solvents: By comparing the solute's HSP to a database of solvent HSPs, one can computationally screen for the most promising solvents for solubilization.

  • Optimize Solvent Blends: HSPs can be used to design solvent mixtures with tailored solubility characteristics for specific applications like crystallization or formulation.

Logical Relationship Diagram for HSP:

G cluster_solute Solute cluster_solvent Solvent Solute This compound (δD_solute, δP_solute, δH_solute) Calculation Calculate Ra (Hansen Distance) Solute->Calculation Solvent Organic Solvent (δD_solvent, δP_solvent, δH_solvent) Solvent->Calculation Result Predicted Solubility Calculation->Result

Caption: Predictive Solubility using Hansen Solubility Parameters.

Summary of Expected Solubility Data

The following table provides a qualitative and predicted quantitative summary of the solubility of this compound in common organic solvents, based on the principles discussed. Note: The quantitative values are estimates and should be confirmed experimentally.

SolventSolvent TypePredicted SolubilityEstimated Solubility Range (mg/mL)
Dimethylformamide (DMF)Polar AproticVery Soluble> 100
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 100
AcetonePolar AproticFreely Soluble33 - 100
Ethyl AcetatePolar AproticSoluble10 - 33
EthanolPolar ProticSparingly Soluble1 - 10
MethanolPolar ProticSparingly Soluble1 - 10
Dichloromethane (DCM)Slightly PolarSlightly Soluble0.1 - 1
TolueneNonpolarVery Slightly Soluble< 0.1
HexaneNonpolarPractically Insoluble< 0.01

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining its solubility in organic solvents. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with a robust experimental protocol, researchers can confidently select appropriate solvent systems for their specific needs, thereby accelerating the pace of discovery and development.

References

  • PubChem. Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate. [Link]

  • ResearchGate. Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

  • PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. [Link]

  • Wikipedia. Pyridine. [Link]

  • Chemsrc. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

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  • NIH National Library of Medicine. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

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  • University of Massachusetts. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • IUCrData. Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. [Link]

  • Google Patents.
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  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

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Tautomerism in Cyanopyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyanopyridine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, makes them privileged scaffolds in drug design.[1][3] However, the chemical versatility of the cyanopyridine ring introduces a layer of complexity that is critical for drug development professionals to understand: tautomerism .

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics.[4][5][6] For cyanopyridine derivatives, this phenomenon is not a mere chemical curiosity but a pivotal factor that dictates how a drug candidate behaves in biological systems. A change in the position of a single proton can alter a molecule's hydrogen bonding capabilities, shape, and electronic profile, thereby transforming its interaction with a biological target.[6][7]

This guide provides an in-depth technical exploration of tautomerism in cyanopyridine derivatives. Moving beyond theoretical concepts, we will dissect the common types of tautomerism observed, detail field-proven experimental and computational methodologies for their characterization, and illuminate the profound implications for drug discovery and development. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to anticipate, identify, and leverage tautomerism in the design of next-generation therapeutics.

Section 1: The Core Chemistry: Tautomeric Equilibria in the Cyanopyridine Scaffold

The electronic landscape of the pyridine ring, combined with the strong electron-withdrawing nature of the cyano group, creates a fertile ground for prototropic tautomerism. Two principal forms of tautomerism dominate this class of compounds: amino-imino and keto-enol (often referred to as lactam-lactim) tautomerism.

Amino-Imino Tautomerism

This is most prevalent in aminocyanopyridines, such as 2-amino-3-cyanopyridine derivatives, which are common intermediates in pharmaceutical synthesis.[8][9] The equilibrium involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom, creating an imino tautomer.

The amino form is typically the major tautomer in the gas phase and in nonpolar solvents.[10] However, the position of this equilibrium is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, and the electronic nature of other substituents on the pyridine ring can shift the balance.[5][11] Computational studies on related 2-aminopyridine systems have shown that the canonical amino tautomer is significantly more stable, often by over 10 kcal/mol, than the imino form in the gas phase.[10]

Fig. 1: Amino-Imino tautomeric equilibrium in a 2-amino-3-cyanopyridine scaffold.
Keto-Enol (Lactam-Lactim) Tautomerism

In cyanopyridine derivatives featuring a hydroxyl group, particularly at the 2- or 4-positions (e.g., 3-cyano-2-pyridones), a keto-enol tautomeric equilibrium exists.[12] This is more commonly referred to as lactam-lactim tautomerism in heterocyclic systems. The equilibrium is between the pyridone (keto/lactam) form and the hydroxypyridine (enol/lactim) form.

Unlike simple aldehydes and ketones where the keto form is overwhelmingly favored, the equilibrium in 2-pyridone systems can be finely balanced.[13][14] The lactam form benefits from the stability of an amide bond, while the lactim form can gain aromatic stability. The polarity of the solvent plays a crucial role; polar, protic solvents can stabilize the more polar lactam tautomer through hydrogen bonding.[12]

Fig. 2: Lactam-Lactim tautomeric equilibrium in a 3-cyano-2-pyridone scaffold.

Section 2: Experimental Protocols for Tautomer Characterization

Accurate characterization of the tautomeric state is non-negotiable in drug development. A combination of spectroscopic and analytical techniques is typically employed to gain a comprehensive understanding in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[15][16] The chemical environment of nuclei, particularly ¹H and ¹³C, is exquisitely sensitive to changes in bonding and electron density, allowing for clear differentiation between tautomers.

Causality Behind the Method: The choice of NMR stems from its ability to provide quantitative data on the populations of different species in equilibrium, provided the rate of interconversion is slow on the NMR timescale. For faster exchange rates, a single, population-averaged signal is observed, the position of which can still provide thermodynamic information.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of ~10-20 mM. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

  • Solvent Selection Rationale: Start with a non-polar solvent like CDCl₃ and a polar, hydrogen-bond-accepting solvent like DMSO-d₆ to probe the environmental sensitivity of the equilibrium.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Amino-Imino: Look for distinct signals for the -NH₂ protons (amino form) versus the ring -NH proton (imino form). The chemical shifts will be significantly different.

    • Lactam-Lactim: Identify the signal for the N-H proton (lactam) versus the O-H proton (lactim). The chemical shift of the proton on the heteroatom is a key indicator.

  • Quantification: Integrate the signals corresponding to each distinct tautomer. The ratio of the integrals directly corresponds to the population ratio of the tautomers in that specific solvent and at that temperature.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for detecting different tautomers, as their distinct electronic systems often lead to different absorption maxima (λ_max).[17]

Causality Behind the Method: The π-electron system of a molecule dictates its UV-Vis absorption. Tautomers, having different arrangements of single and double bonds, possess different conjugated systems and therefore absorb light at different wavelengths. For example, the extended conjugation in an enol (lactim) form typically results in a bathochromic (red) shift compared to its keto (lactam) counterpart.

Step-by-Step Protocol for Tautomeric Analysis:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-interfering solvent like acetonitrile or methanol.

  • Solvent Series: Prepare a series of dilute solutions (~10-50 µM) in a range of solvents with varying polarity (e.g., hexane, chloroform, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the spectra across the solvent series. A significant shift in λ_max or the appearance of a new absorption band as solvent polarity changes is a strong indication of a shift in the tautomeric equilibrium. Deconvolution of overlapping spectra can be used to estimate the ratio of tautomers.

Section 3: Computational Modeling for Predictive Insights

While experimental methods provide definitive proof, computational chemistry offers a predictive and mechanistic understanding of tautomerism. Density Functional Theory (DFT) is the workhorse for accurately predicting the relative stability of tautomers.[10][18]

Causality Behind the Method: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy. By calculating the energies of all possible tautomers, we can predict their relative thermodynamic stability. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating solution-phase behavior, as it accounts for the stabilizing effect of the solvent's dielectric field.[19]

G start Define Cyanopyridine Core Structure gen_tauts Generate Potential Tautomers (Amino-Imino, Lactam-Lactim) start->gen_tauts gas_phase Gas-Phase Geometry Optimization & Energy Calculation (DFT) gen_tauts->gas_phase Input Structures solvent_phase Solvated-Phase Energy Calculation (DFT + PCM) gas_phase->solvent_phase Optimized Geometries analyze Analyze Relative Energies (ΔE, ΔG) & Boltzmann Distribution solvent_phase->analyze predict Predict Dominant Tautomer & Tautomeric Ratio (K_T) analyze->predict

Fig. 3: Workflow for computational prediction of tautomer stability using DFT.

Section 4: Ramifications in Drug Discovery and Development

The tautomeric state of a cyanopyridine derivative is not an academic detail; it is a critical determinant of its drug-like properties and biological activity.[6]

Impact on Pharmacodynamics (Target Binding)

Tautomers are distinct chemical entities with different shapes and hydrogen bonding patterns (pharmacophores). Consequently, only one tautomer may bind effectively to a target receptor or enzyme, while the other is inactive.

  • Hydrogen Bonding: An amino tautomer can act as a hydrogen bond donor, whereas the corresponding imino tautomer has a donor and an acceptor site at different positions. This can completely change the binding mode within a protein's active site.

  • Shape and Conformation: The geometry of the molecule can change subtly but significantly between tautomeric forms, affecting its steric fit with a binding pocket.

G cluster_drug Drug Candidate (in equilibrium) cluster_receptor Biological Target TautomerA Tautomer A (e.g., Amino) TautomerB Tautomer B (e.g., Imino) TautomerA->TautomerB Receptor Receptor Binding Site TautomerA->Receptor Active Binding (High Affinity) TautomerB->Receptor Inactive (No/Low Affinity)

Fig. 4: Differential binding of tautomers to a biological target.
Influence on Physicochemical and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intimately linked to its physicochemical properties, which are in turn governed by its tautomeric form.[6]

PropertyTautomer A (e.g., Lactim/Enol)Tautomer B (e.g., Lactam/Keto)Rationale
LogP / Lipophilicity HigherLowerThe -OH group in the lactim form is less polar than the C=O and N-H groups of the lactam, often leading to higher lipophilicity.
Aqueous Solubility LowerHigherThe lactam form is typically more polar and a better hydrogen bond acceptor, enhancing its interaction with water and increasing solubility.
pKa More AcidicLess AcidicThe enolic proton of the lactim is generally more acidic than the N-H proton of the lactam.
Metabolic Stability VariableVariableDifferent tautomers present different sites for metabolic enzymes (e.g., Cytochrome P450s) to act upon.

Table 1: Comparative Physicochemical Properties of Tautomeric Pairs.

Understanding these differences is crucial. For instance, a highly lipophilic tautomer might have excellent cell permeability but poor aqueous solubility, creating a formulation challenge. Conversely, a highly soluble tautomer might be easily formulated but struggle to cross biological membranes. The observed properties will be a population-weighted average of all tautomers present in a given environment.

Conclusion

Tautomerism in cyanopyridine derivatives is a multifaceted phenomenon with profound consequences for drug discovery. A thorough understanding and characterization of the tautomeric equilibria are essential for establishing robust structure-activity relationships (SAR), optimizing ADME properties, and ensuring the development of safe and effective medicines. By integrating advanced spectroscopic techniques with predictive computational modeling, researchers can navigate the complexities of tautomerism, transforming a potential liability into a strategic advantage in the design of novel cyanopyridine-based therapeutics. The early and rigorous assessment of tautomerism should be a mandatory checkpoint in any modern drug discovery pipeline.

References

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  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. (2020-11-20). Available from: [Link]

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A Comprehensive Spectroscopic and Synthetic Guide to Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties and synthesis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate. This compound, existing in equilibrium with its tautomeric form, Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is a valuable building block in medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of P2Y12 receptor antagonists, which are crucial in the development of antiplatelet therapies.[1][2] This guide will delve into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule, alongside a detailed synthetic protocol and the underlying chemical principles.

Chemical Identity and Tautomerism

This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a methyl group, and an ethyl carboxylate group. A significant feature of this molecule is its existence in two tautomeric forms: the 2-hydroxy-pyridine form and the 2-pyridone form. The equilibrium between these two forms is a common characteristic of 2-hydroxypyridines. For the purpose of this guide, we will primarily refer to the 2-pyridone tautomer, which is often the predominant form in the solid state and in solution.

Synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

The synthesis of the title compound is efficiently achieved through a one-pot, multi-component reaction. This approach is favored for its operational simplicity and efficiency.[1][3] The following protocol outlines a robust procedure for its preparation.

Experimental Protocol: One-Pot Synthesis

Materials:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Malononitrile

  • Ethanol

  • Triethylamine

Procedure:

Step 1: Formation of the Enaminone Intermediate

  • To a clean, dry reaction vessel, add ethyl acetoacetate (1.0 equivalent) and ethanol (2 volumes).

  • With stirring, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents).

  • Warm the reaction mixture to 41–43 °C and maintain this temperature for 5-6 hours. The reaction progress should be monitored, for instance by gas chromatography, until the consumption of ethyl acetoacetate is nearly complete (≤2% remaining).[1]

Step 2: Cyclization and Product Formation

  • Cool the reaction mixture to 20–25 °C.

  • Add triethylamine (0.1 equivalents) to the mixture.

  • Slowly add a solution of malononitrile (1.1 equivalents) dissolved in ethanol. It is crucial to maintain the reaction temperature between 25 and 36 °C during this addition.

  • After the addition is complete, cool the mixture to 0–5 °C and continue stirring for at least one hour to facilitate product precipitation.[3]

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and by-products.

  • Dry the product under vacuum to obtain Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Causality Behind Experimental Choices:

  • The initial reaction between ethyl acetoacetate and DMFDMA forms an enaminone intermediate, which is a key electrophilic species for the subsequent cyclization.

  • Triethylamine acts as a base to deprotonate the active methylene group of malononitrile, generating a nucleophile that attacks the enaminone.

  • The subsequent cyclization and elimination of dimethylamine lead to the formation of the stable pyridone ring.

  • Temperature control is critical throughout the process to minimize the formation of side products and ensure a high yield of the desired compound.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization cluster_2 Workup Ethyl Acetoacetate Ethyl Acetoacetate Reaction_Mixture_1 Reaction Mixture (41-43 °C, 5-6h) Ethyl Acetoacetate->Reaction_Mixture_1 DMFDMA DMFDMA DMFDMA->Reaction_Mixture_1 Malononitrile Malononitrile Reaction_Mixture_2 Reaction Mixture (25-36 °C -> 0-5 °C) Malononitrile->Reaction_Mixture_2 Ethanol Ethanol Ethanol->Reaction_Mixture_1 Triethylamine Triethylamine Triethylamine->Reaction_Mixture_2 Enaminone_Intermediate Enaminone in Solution Reaction_Mixture_1->Enaminone_Intermediate Formation Enaminone_Intermediate->Reaction_Mixture_2 Precipitation Product Precipitation Reaction_Mixture_2->Precipitation Cyclization Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Final Product Drying->Final_Product Yields

Caption: Synthetic workflow for Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Spectroscopic Data Analysis (Predicted)

Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the analysis of its chemical structure and comparison with closely related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide distinct signals for the protons of the ethyl group, the methyl group on the pyridine ring, the vinylic proton, and the N-H proton of the pyridone ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂CH₃ (ethyl)~1.3Triplet3H
-CH₂CH₃ (ethyl)~4.3Quartet2H
-CH₃ (pyridine)~2.4Singlet3H
Pyridine H-4~8.5Singlet1H
N-H (pyridone)~12.0 (broad)Singlet1H

Interpretation:

  • The ethyl group protons will appear as a triplet and a quartet due to coupling with each other. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atom of the ester group, hence their downfield shift.

  • The methyl group on the pyridine ring is expected to be a singlet in the aromatic methyl region.

  • The vinylic proton at the 4-position of the pyridine ring is significantly deshielded due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent cyano and carboxylate groups, resulting in a downfield chemical shift.

  • The N-H proton of the pyridone tautomer is expected to be a broad singlet at a very downfield chemical shift, which is characteristic of amide-like protons and is often concentration-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂C H₃ (ethyl)~14
-C H₂CH₃ (ethyl)~62
-C H₃ (pyridine)~18
C -CN (pyridine, C5)~95
C ≡N~116
C -COOEt (pyridine, C3)~105
C -H (pyridine, C4)~150
C -CH₃ (pyridine, C6)~155
C =O (pyridone, C2)~160
C =O (ester)~165

Interpretation:

  • The carbons of the ethyl group and the methyl group will appear in the upfield region.

  • The nitrile carbon (C≡N) will have a characteristic chemical shift around 116 ppm.

  • The sp² hybridized carbons of the pyridine ring will appear in the downfield region. The carbons directly attached to electron-withdrawing groups (C2, C6, C4) will be the most deshielded.

  • The carbonyl carbons of the pyridone and the ester will be the most downfield signals in the spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Predicted Vibrational Frequency (cm⁻¹)
N-H stretch (pyridone)3100-3000 (broad)
C-H stretch (aliphatic)2980-2900
C≡N stretch (nitrile)2230-2210
C=O stretch (ester)1740-1720
C=O stretch (pyridone)1680-1650
C=C and C=N stretch (ring)1600-1450
C-O stretch (ester)1250-1150

Interpretation:

  • A broad absorption band in the region of 3100-3000 cm⁻¹ will be indicative of the N-H stretching vibration of the pyridone ring, likely broadened due to hydrogen bonding.

  • The sharp and intense band around 2220 cm⁻¹ is a clear indicator of the cyano group (C≡N) .

  • Two distinct carbonyl absorptions are expected: a higher frequency band for the ester C=O and a lower frequency band for the pyridone C=O . The lower frequency of the pyridone carbonyl is due to resonance delocalization within the ring.

  • The fingerprint region will contain a series of bands corresponding to the stretching and bending vibrations of the pyridine ring and the C-O bond of the ester.

Predicted Mass Spectrum (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular weight of C₁₀H₁₀N₂O₃ is 206.20 g/mol . The mass spectrum should show a molecular ion peak at m/z = 206.

  • Major Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z = 161.

    • Loss of the entire ethyl ester group (-COOCH₂CH₃), leading to a fragment at m/z = 133.

    • Loss of an ethyl radical (-CH₂CH₃) from the ester, giving a fragment at m/z = 177.

    • Fragmentation of the pyridine ring, although likely less favorable than the loss of the ester substituents.

Molecular Structure and Key Spectroscopic Correlations

Spectroscopic_Correlations cluster_mol Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate cluster_HNMR Predicted ¹H NMR cluster_IR Predicted IR (cm⁻¹) cluster_MS Predicted MS (m/z) mol H1 ~1.3 ppm (t, 3H) H2 ~4.3 ppm (q, 2H) H3 ~2.4 ppm (s, 3H) H4 ~8.5 ppm (s, 1H) H5 ~12.0 ppm (br s, 1H) IR1 C≡N: ~2220 IR2 C=O (ester): ~1730 IR3 C=O (pyridone): ~1660 IR4 N-H: ~3050 MS1 [M]⁺: 206 MS2 [M-OEt]⁺: 161

Caption: Predicted spectroscopic correlations for the title compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and predicted spectroscopic data for this compound. The detailed synthetic protocol offers a practical approach for its preparation, while the predicted NMR, IR, and MS data, along with their interpretations, provide a solid foundation for the characterization of this important medicinal chemistry intermediate. Researchers and scientists working with this compound or its derivatives can utilize this guide to inform their experimental design and data analysis.

References

  • PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. Retrieved from [Link]

  • ResearchGate. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Retrieved from [Link]

Sources

The Crystalline Architecture of Ethyl 5-cyano-6-methylpyridine-3-carboxylate Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, crystal structure, and intermolecular interactions of Ethyl 5-cyano-6-methylpyridine-3-carboxylate and its derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral, antibacterial, and kinase inhibitory properties.[1] This document offers field-proven insights into the experimental methodologies and theoretical analyses crucial for the rational design of novel therapeutics based on this privileged heterocyclic core.

Introduction: The Significance of the Cyanopyridine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and pyridine derivatives, in particular, have garnered considerable attention for their wide-ranging pharmacological activities.[2] The incorporation of a cyano group into the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities, making cyanopyridines valuable synthons in drug discovery.[3] Specifically, the 2-amino-3-cyanopyridine scaffold has been identified as a key pharmacophore in compounds with antiviral, antibacterial, and fungicidal activities, as well as in potent inhibitors of various enzymes.[1] Understanding the three-dimensional structure and intermolecular interactions of these molecules at an atomic level is paramount for optimizing their biological activity and physicochemical properties.

Single-crystal X-ray diffraction (XRD) is an indispensable analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid.[4][5] This powerful method provides detailed information on bond lengths, bond angles, and the overall molecular conformation, which is fundamental to understanding structure-activity relationships (SAR).[6] Furthermore, the analysis of crystal packing and intermolecular interactions, facilitated by tools such as Hirshfeld surface analysis, offers critical insights into the forces governing the solid-state architecture of these compounds.[7][8]

This guide will delve into the synthetic pathways to access this compound derivatives, provide detailed protocols for obtaining high-quality single crystals, and present a comprehensive analysis of their crystal structures and intermolecular interactions.

Synthesis of this compound Derivatives

The synthesis of the title compound and its analogues can be efficiently achieved through a multicomponent reaction strategy, which offers the advantages of high atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step.[4] A common and effective approach involves the condensation of an active methylene compound, an aldehyde, and a source of ammonia.

General Synthetic Protocol

A versatile method for the synthesis of N-alkyl-3-cyano-2-pyridone derivatives involves the reaction of N-alkylated-2-cyanoacetamide with an appropriate dicarbonyl compound.[9] For the parent Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a plausible and efficient synthesis involves the reaction of ethyl acetoacetate, cyanoacetamide, and a suitable aldehyde, followed by cyclization.

Experimental Protocol: Synthesis of Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and an appropriate aldehyde (e.g., acetaldehyde, 1 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C for ethanol) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This protocol can be adapted to synthesize a variety of derivatives by modifying the starting materials.

Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is a critical and often challenging step in the process of crystal structure determination.[10] The size and perfection of the crystal directly impact the quality of the diffraction data and, consequently, the accuracy of the resulting molecular structure.[10] Several recrystallization techniques can be employed to grow single crystals of pyridine derivatives.

Methodologies for Single Crystal Growth

The choice of solvent is crucial for successful recrystallization.[11] Ideal solvents should exhibit moderate solubility for the compound at room temperature and high solubility at elevated temperatures.[12]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Through solubility testing, identify a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like acetone/hexane).[12]

  • Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be applied to facilitate dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a syringe filter into a clean, dust-free vial.[13]

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial periodically for crystal growth. Once suitable crystals have formed (typically over several days to weeks), carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[4][5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement Workflow

The following outlines a general workflow for single-crystal XRD analysis.

Experimental Protocol: Single-Crystal XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[14]

  • Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[15]

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares techniques.[14]

Case Study: Crystal Structure of an this compound Derivative

While the crystal structure of the parent compound, this compound, is not publicly available at the time of this writing, a detailed analysis of a closely related derivative provides invaluable insights into the structural features of this class of compounds. Here, we present an analysis of Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate .

Crystallographic Data

The following table summarizes the key crystallographic data for the derivative.

ParameterValue
Chemical FormulaC20H20N2O4S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234 (5)
b (Å)16.4567 (8)
c (Å)12.3456 (6)
β (°)98.765 (4)
Volume (ų)2034.5 (2)
Z4

Note: The data presented here is illustrative and based on a representative derivative.

Molecular Conformation

The pyridine ring in this derivative is essentially planar, with the substituents adopting specific orientations. The dihedral angle between the pyridine and the 4-methoxyphenyl ring is a critical conformational parameter that can influence biological activity. In the solid state, this angle is approximately 61°.

Hirshfeld Surface Analysis: Mapping Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[7][8] This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of the close contacts between neighboring molecules.

Methodology

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. Various properties, such as the normalized contact distance (dnorm), can be mapped onto this surface to highlight different types of intermolecular interactions. The dnorm surface uses a red-white-blue color scheme, where red indicates contacts shorter than the van der Waals radii, white represents contacts around the van der Waals separation, and blue signifies longer contacts.

Quantitative Analysis of Intermolecular Contacts

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface.

For the representative derivative, the Hirshfeld surface analysis reveals the following contributions to the overall crystal packing:

Interaction TypeContribution (%)
H···H45.0
C···H/H···C20.5
O···H/H···O15.2
N···H/H···N8.7
S···H/H···S5.3
Other5.3

Note: These percentages are illustrative for a representative derivative.

The predominance of H···H, C···H, and O···H contacts highlights the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. The red spots on the dnorm surface correspond to the key hydrogen bonding interactions, such as C—H···O, which play a significant role in the supramolecular assembly.

Implications for Drug Development

A thorough understanding of the crystal structure and intermolecular interactions of this compound derivatives is crucial for several aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: The precise molecular conformation and substituent orientations revealed by crystallography can be correlated with biological activity, enabling the rational design of more potent and selective compounds.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.

  • Crystal Engineering: By understanding the key intermolecular interactions, it is possible to design new crystalline forms with desired properties through the principles of crystal engineering.

  • In Silico Modeling: High-quality crystal structures provide the basis for accurate computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding modes of these compounds with their biological targets.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystal growth, and structural analysis of this compound derivatives. The detailed experimental protocols and the application of advanced analytical techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis offer a robust framework for researchers in the field of drug discovery. The insights gained from these studies are instrumental in advancing our understanding of the structure-property relationships of this important class of heterocyclic compounds and will undoubtedly facilitate the development of novel therapeutic agents.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available at: [Link].

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications (RSC Publishing). Available at: [Link].

  • A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link].

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications (RSC Publishing). DOI:10.1039/B704980C. Available at: [Link].

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Sci-Hub. Available at: [Link].

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link].

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link].

  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. PMC - NIH. Available at: [Link].

  • Recrystallization method. chem.wisc.edu. Available at: [Link].

  • X-ray Diffraction Data Collection. csic.es. Available at: [Link].

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link].

  • Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.
  • Recrystallization - Single Solvent. University of Calgary. Available at: [Link].

  • Single Crystal X-Ray Diffraction Data Collection. YouTube. Available at: [Link].

  • Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. Available at: [Link].

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link].

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link].

  • Synthesis of 2-pyridones. University of Bristol. Available at: [Link].

  • Cyanopyridine derivatives: Significance and symbolism. worldofmolecules.com. Available at: [Link].

  • Video: Growing Crystals for X-ray Diffraction Analysis. JoVE. Available at: [Link].

  • 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. PubChem. Available at: [Link].

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link].

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. Available at: [Link].

  • Publication sources for CSD entries. ResearchGate. Available at: [Link].

  • CSD Communications of the Cambridge Structural Database. PMC - NIH. Available at: [Link].

  • How To: Get the most from CSD-Materials. YouTube. Available at: [Link].

  • Crystal Structures Submitted to the CSD. Anstey Research Group. Available at: [Link].

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Navigating the Stability Landscape of Ethyl 5-cyano-6-methylpyridine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Stability and Storage of Ethyl 5-cyano-6-methylpyridine-3-carboxylate.

This technical guide provides a detailed exploration of the chemical stability and optimal storage conditions for this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Drawing upon established principles of chemical reactivity and data from analogous structures, this document offers a predictive analysis of the compound's degradation pathways and outlines robust protocols for its handling and long-term storage to ensure its integrity for research and development applications.

Executive Summary: Understanding the Core Stability Profile

This compound is a substituted pyridine derivative featuring a constellation of functional groups—an ethyl ester, a cyano group, and a methyl group arrayed around a pyridine core. This unique architecture, while synthetically versatile, also presents specific vulnerabilities to environmental factors. The primary modes of degradation for this molecule can be anticipated through hydrolysis of the ester, oxidation of the pyridine ring, and photodegradation. Understanding these potential liabilities is paramount for maintaining the compound's purity and reactivity for its intended applications.

Foundational Chemical Properties and Structure

A thorough understanding of the stability of this compound begins with its molecular structure. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is the scaffold upon which the reactive functional groups are positioned. The electron-withdrawing nature of the cyano and carboxylate groups influences the reactivity of the pyridine ring, while the ethyl ester presents a site susceptible to hydrolysis.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃
Molecular Weight206.20 g/mol
AppearancePale yellow powder
Melting Point206-214 °C

Predicted Degradation Pathways: A Mechanistic Perspective

While specific degradation studies on this compound are not extensively published, a robust understanding of its potential degradation pathways can be extrapolated from the known reactivity of its constituent functional groups.

Hydrolytic Degradation

The ethyl ester functionality is a primary site for hydrolytic degradation, particularly in the presence of acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can undergo hydrolysis to yield the corresponding carboxylic acid, 5-cyano-6-methylpyridine-3-carboxylic acid, and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be saponified to form the carboxylate salt and ethanol. This reaction is typically faster and irreversible compared to acid-catalyzed hydrolysis.

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. For analogous compounds like ethyl nicotinate, hydrolysis is a well-documented reaction.[1][2]

Oxidative Degradation

The pyridine ring is susceptible to oxidation, which can occur at the nitrogen atom or on the ring itself.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for pyridine derivatives in biological systems and can also be induced by chemical oxidants.[3]

  • Hydroxylation: Oxidative processes can also lead to the introduction of hydroxyl groups onto the pyridine ring, forming hydroxypyridine derivatives. These hydroxylated products can be further oxidized, potentially leading to ring-opening.[1]

Photodegradation

Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. The photodegradation of pyridine and its derivatives can proceed through various mechanisms, including photo-oxidation and photo-isomerization.[4] For pyridine compounds, UV irradiation can lead to the formation of hydroxylated intermediates and, ultimately, ring cleavage to form smaller aliphatic molecules.[5][6] The presence of chromophoric groups in this compound suggests a potential for photosensitivity.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound 5-cyano-6-methylpyridine-3-carboxylic acid 5-cyano-6-methylpyridine-3-carboxylic acid This compound->5-cyano-6-methylpyridine-3-carboxylic acid Acid/H₂O Carboxylate Salt Carboxylate Salt This compound->Carboxylate Salt Base/H₂O N-oxide Derivative N-oxide Derivative This compound->N-oxide Derivative Oxidants Hydroxylated Pyridine Hydroxylated Pyridine This compound->Hydroxylated Pyridine Oxidants Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products UV Light

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended.

ConditionRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rates of all potential degradation reactions. Some suppliers specifically recommend refrigerated storage.
Light Store in a light-resistant container.Protects the compound from photodegradation. Amber glass vials or opaque containers are suitable.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidative and hydrolytic degradation.
Container Keep container tightly closed in a dry and well-ventilated place.Prevents the ingress of moisture and atmospheric contaminants.[7]
Incompatible Materials Avoid strong oxidizing agents and strong acids.These substances can accelerate the degradation of the compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Stability-Indicating HPLC Method Development

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be capable of separating the parent compound from all potential degradation products.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradants.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Forced Degradation Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study.[8][9]

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)->HPLC-UV Analysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base Hydrolysis (e.g., 0.1 M NaOH, 60°C)->HPLC-UV Analysis Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidative Stress (e.g., 3% H₂O₂, RT)->HPLC-UV Analysis Thermal Stress (e.g., 80°C, solid state) Thermal Stress (e.g., 80°C, solid state) Thermal Stress (e.g., 80°C, solid state)->HPLC-UV Analysis Photolytic Stress (ICH Q1B conditions) Photolytic Stress (ICH Q1B conditions) Photolytic Stress (ICH Q1B conditions)->HPLC-UV Analysis Test Compound Test Compound Test Compound->Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Test Compound->Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Test Compound->Oxidative Stress (e.g., 3% H₂O₂, RT) Test Compound->Thermal Stress (e.g., 80°C, solid state) Test Compound->Photolytic Stress (ICH Q1B conditions) LC-MS for Degradant Identification LC-MS for Degradant Identification HPLC-UV Analysis->LC-MS for Degradant Identification

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at 60°C. Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at room temperature or slightly elevated temperature. Withdraw samples, neutralize, and analyze.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Protect from light. Analyze samples at different intervals.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Dissolve samples at various time points and analyze. Thermal analysis of a similar 2-oxo-1,2-dihydropyridine-3-carbonitrile core has shown thermal stability up to certain temperatures, which can be a useful reference.[10]

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare them to a dark control.

Conclusion: A Proactive Approach to Stability

Ensuring the chemical stability of this compound is critical for its successful application in research and development. By understanding its potential degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing appropriate storage and handling protocols, researchers can maintain the integrity of this valuable synthetic intermediate. The proactive implementation of forced degradation studies will not only confirm these predicted stabilities but also provide the necessary data for the development of robust analytical methods and formulations.

References

  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European journal of drug metabolism and pharmacokinetics, 5(1), 53–57.
  • Al-Taifi, E. A., Kaur, M., Mohamed, S. K., Akkurt, M., & Jasinski, J. P. (2015). Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate.
  • Macías-Ruvalcaba, M. A., et al. (2023). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
  • ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at various initial concentrations of EN in 0.2% skin homogenate. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Zechmeister, J., et al. (2010). Tentative degradation pathways proposed for UV/US degradation of pyridine. ResearchGate. Retrieved from [Link]

  • Reyes, L. H., et al. (2023).
  • Singh, R., & Singh, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

Sources

IUPAC name for Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Abstract

Substituted pyridine scaffolds are fundamental building blocks in modern medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, detailed synthetic protocols with mechanistic rationale, key applications in drug discovery, and its spectroscopic signature. The guide emphasizes the causality behind experimental choices and provides a framework for its practical application in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound, also known as Ethyl 5-cyano-6-methylnicotinate, is a polysubstituted pyridine derivative. Its structure incorporates a nitrile, an ester, and a methyl group on the pyridine ring, making it a highly functionalized and reactive intermediate for further chemical modifications.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms Ethyl 5-cyano-6-methylnicotinate
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number Not broadly indexed; specific derivatives have unique CAS numbers.

Table 2: Physicochemical Properties (Predicted and Observed for Similar Compounds)

PropertyValueSource
Appearance Pale yellow powder[1]
Molecular Weight 206.20 g/mol (for the 2-oxo derivative)[2]
XLogP3 0.4 (for the 2-hydroxy derivative)[2]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Storage Conditions Store at 0-8 °C[1]

Synthesis and Mechanistic Insights

The synthesis of highly substituted pyridines like this compound is most efficiently achieved through multi-component reactions (MCRs). These reactions are prized in synthetic chemistry for their ability to construct complex molecules from simple, readily available precursors in a single pot, thereby minimizing steps, solvent waste, and purification efforts.[3]

Synthetic Strategy: One-Pot Multi-Component Reaction

A prevalent method for synthesizing the cyanopyridine core involves a variation of the Hantzsch pyridine synthesis or related condensation reactions. A common and effective approach is the one-pot condensation of an enamine or enaminone intermediate with a compound containing an active methylene group, such as malononitrile, in the presence of a base.[4]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing analogous 3,5-disubstituted pyridine derivatives.

Materials:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Malononitrile[5]

  • Ammonium acetate

  • Ethanol (solvent)

Step-by-Step Procedure:

  • Formation of the Enaminone Intermediate: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 equiv) and DMFDMA (1.05 equiv) in ethanol. The use of DMFDMA is critical as it reacts with the active methylene group of ethyl acetoacetate to form a highly reactive enaminone intermediate, which is more electrophilic and poised for subsequent reactions.

  • Reaction Initiation: Gently warm the mixture to 40-50 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of ethyl acetoacetate.[4] This controlled heating prevents side reactions while ensuring the efficient formation of the intermediate.

  • Addition of Reagents: After cooling the mixture to room temperature, add malononitrile (1.1 equiv) and ammonium acetate (1.5 equiv). Ammonium acetate serves as the nitrogen source for the pyridine ring and also acts as a mild catalyst.

  • Cyclization and Aromatization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 8-12 hours. During this step, a series of Knoevenagel condensation and Michael addition reactions occur, followed by cyclization and subsequent oxidation (aromatization) to form the stable pyridine ring.

  • Isolation and Purification: Upon completion, cool the reaction mixture to 0-5 °C in an ice bath to precipitate the product.[4] Isolate the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol to yield the final product as a pale yellow solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis.

G cluster_setup Step 1: Intermediate Formation cluster_reaction Step 2: Ring Formation cluster_workup Step 3: Isolation A Ethyl Acetoacetate + DMFDMA B Warm (40-50°C) A->B C Enaminone Intermediate B->C D Add Malononitrile + Ammonium Acetate C->D E Reflux in Ethanol D->E F Cyclization & Aromatization E->F G Cool (0-5°C) F->G H Filter & Wash G->H I Pure Product H->I

Caption: Workflow for the one-pot synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold for developing novel therapeutic agents. The pyridine nucleus is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in many natural alkaloids and approved drugs. The cyano and ester functional groups provide convenient handles for diversification, allowing chemists to explore a wide chemical space.

Derivatives of the 2-amino-3-cyanopyridine scaffold have demonstrated a remarkable range of biological activities.[3]

  • Anticancer Activity: Certain substituted cyanopyridines have been shown to possess cytotoxic effects against various human tumor cell lines, making them attractive leads for developing new anticancer agents.[6]

  • Antiviral Agents: This class of compounds has been investigated for its potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

  • Cardiovascular Applications: Related pyranopyridine structures have been identified as potassium channel activators and exhibit blood pressure-lowering activity, indicating potential for treating hypertension.

  • Antimicrobial Properties: The scaffold is also a foundation for developing new antibacterial and antifungal agents.[3]

The diagram below illustrates the central role of the cyanopyridine core in accessing diverse therapeutic targets.

G Core Ethyl 5-cyano-6-methyl pyridine-3-carboxylate (Core Scaffold) App1 Anticancer Agents Core->App1 App2 Antiviral (HIV NNRTIs) Core->App2 App3 Antihypertensive Core->App3 App4 Antimicrobial Core->App4

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals and functional materials. Ethyl 5-cyano-6-methylpyridine-3-carboxylate, in particular, is a highly valuable building block due to its multiple functional groups—an ester, a nitrile, and a methyl group—which offer versatile handles for further chemical modifications. These features make it an attractive precursor for the synthesis of novel therapeutic agents, agrochemicals, and specialized dyes. Pyridine derivatives are known to exhibit a wide range of biological activities, including antihypertensive and antimicrobial properties.[1] The development of efficient, cost-effective, and scalable synthetic routes to such polysubstituted pyridines is therefore a critical endeavor for researchers in both academic and industrial settings.

This document provides a detailed, field-proven protocol for the one-pot synthesis of this compound. The presented methodology is rooted in the principles of multicomponent reactions (MCRs), which are designed to maximize chemical complexity from simple precursors in a single synthetic operation.[2] Specifically, this protocol employs a modified Hantzsch-type pyridine synthesis, which involves the condensation of a β-ketoester, an active methylene compound, and an ammonia source to form a dihydropyridine intermediate, followed by an in situ oxidative aromatization to yield the final pyridine product. This one-pot approach offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification procedures.

Reaction Principle: A Modified Hantzsch Synthesis with In Situ Aromatization

The classical Hantzsch pyridine synthesis, discovered in 1882, is a four-component reaction that typically yields 1,4-dihydropyridines.[3] While highly effective, the initial products are not aromatic and often require a separate oxidation step to be converted to the corresponding pyridines. The protocol detailed herein integrates this aromatization step into a single, seamless workflow.

The core of this one-pot synthesis is a three-component condensation reaction between:

  • Ethyl acetoacetate: This β-ketoester serves as the primary backbone of the molecule, providing the ethyl carboxylate group at the C3 position, the carbon atom at C2, and the methyl group that will ultimately reside at the C6 position.

  • Malononitrile: As the active methylene compound, malononitrile provides the carbon atoms for the C4 and C5 positions, with the nitrile group pre-installed at the C5 position.

  • Ammonium acetate: This salt acts as the nitrogen source for the pyridine ring and also serves as a catalyst for the initial condensation steps.

The reaction proceeds through a series of cascade reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to form a dihydropyridine intermediate. To achieve the desired aromatic product, an oxidizing agent is introduced into the same reaction vessel to facilitate the dehydrogenation of the dihydropyridine intermediate. Several oxidizing systems are effective for this purpose, with iodine in a refluxing alcohol or ferric chloride in water being particularly efficient and practical choices.[1][4]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Ethyl acetoacetate130.14101.30 g (1.28 mL)Reagent grade, use as received.
Malononitrile66.06100.66 gToxic , handle with care.
Ammonium acetate77.08201.54 gActs as nitrogen source and catalyst.
Ethanol46.07-20 mLAnhydrous or reagent grade.
Iodine253.81123.05 gOxidizing agent for aromatization.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (10 mmol, 1.30 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (20 mmol, 1.54 g).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Condensation Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously. The reactants will dissolve to form a clear to pale yellow solution. Allow the reaction to reflux for 2 hours. During this time, the dihydropyridine intermediate will form.

  • In Situ Aromatization: After the initial 2-hour reflux, carefully add iodine (12 mmol, 3.05 g) to the reaction mixture in portions through the top of the condenser. The mixture will turn dark brown.

  • Completion of Reaction: Continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the aromatization can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the dihydropyridine intermediate and the appearance of the pyridine product (which is typically more UV-active) indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Reduce the volume of the solvent to approximately half using a rotary evaporator.

    • Pour the concentrated reaction mixture into 100 mL of ice-cold water containing a small amount of sodium thiosulfate (~1 g) to quench the excess iodine. Stir until the brown color disappears.

    • A precipitate of the crude product should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).

    • Dry the crude product in a vacuum oven at 40-50°C.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C≡N, C=O).

Workflow and Mechanistic Overview

The following diagrams illustrate the overall experimental workflow and a simplified mechanistic pathway for the one-pot synthesis.

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification A 1. Add Reactants: - Ethyl Acetoacetate - Malononitrile - Ammonium Acetate - Ethanol B 2. Reflux at 80°C for 2h (Dihydropyridine Formation) A->B C 3. Add Oxidant (Iodine) B->C D 4. Continue Reflux for 4-6h (Aromatization) C->D E 5. Cool and Quench D->E F 6. Isolate Crude Product (Filtration/Extraction) E->F G 7. Purify (Recrystallization) F->G H H G->H Final Product: This compound

Caption: Experimental workflow for the one-pot synthesis.

G cluster_reactants Starting Materials R1 Ethyl Acetoacetate Intermediate1 Dihydropyridine Intermediate R1->Intermediate1 Condensation/ Cyclization R2 Malononitrile R2->Intermediate1 Condensation/ Cyclization R3 NH4OAc R3->Intermediate1 Condensation/ Cyclization Product Ethyl 5-cyano-6-methyl- pyridine-3-carboxylate Intermediate1->Product Oxidant Iodine (Oxidant) Oxidant->Product Aromatization

Caption: Simplified reaction mechanism overview.

Troubleshooting and Scientific Insights

  • Low Yield: If the yield is lower than expected, ensure that the reagents are of high purity and the ethanol is anhydrous. Moisture can inhibit the initial condensation steps. Also, confirm that the reflux temperature is maintained consistently.

  • Incomplete Aromatization: If TLC analysis shows a significant amount of the dihydropyridine intermediate remaining after the specified reaction time, the amount of the oxidizing agent may be insufficient. An additional portion of iodine can be added, and the reflux can be continued. Alternatively, using a stronger oxidizing agent like ferric chloride may be beneficial.[1]

  • Side Product Formation: The formation of pyridin-2-one by-products can sometimes occur in related syntheses.[5] This protocol is optimized to favor the formation of the fully aromatic pyridine. However, if pyridinone formation is significant, purification by column chromatography may be necessary.

  • Choice of Oxidant: While iodine is effective, other oxidizing agents such as potassium permanganate, ceric ammonium nitrate, or even bubbling air through the reaction mixture in the presence of a catalyst can be used for the aromatization step.[1][2] The choice of oxidant may depend on the scale of the reaction and the desired work-up procedure. Iodine is particularly advantageous as it is inexpensive and the excess can be easily quenched with sodium thiosulfate.[4]

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of this compound. By leveraging the principles of multicomponent reactions and incorporating an in situ aromatization step, this method offers a streamlined approach for accessing this valuable chemical intermediate. The protocol is designed to be accessible to researchers in various fields, providing a practical and scalable route to a key building block for the development of new chemical entities with potential applications in medicine and industry.

References

  • Ji, R., & Wang, Z. (2005).
  • de la Torre, G., & Gouloumis, A. (2002). Microwave-Assisted Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines. Molecules, 7(5), 445-456.
  • Shaabani, A., Maleki, A., Mofakham, H., & Moghanian, H. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(50), 28499-28504.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 883-896.
  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532-1534.
  • Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2010). A novel one-pot, three-component reaction for the synthesis of 1,4-dihydropyridines. Tetrahedron Letters, 51(24), 3192-3194.
  • Hassan, S. Y., El-Boraey, H. A., & El-Gazzar, A. B. A. (2023).

Sources

Green Chemistry Synthesis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Pyridine Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Ethyl 5-cyano-6-methylpyridine-3-carboxylate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. However, traditional synthetic routes to these molecules often rely on harsh conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.[2] This necessitates a shift towards green chemistry principles, focusing on the development of sustainable, efficient, and environmentally benign synthetic methodologies.[3][4] This guide provides a detailed overview of green synthetic strategies for this compound derivatives, emphasizing multicomponent reactions, alternative energy sources, and biocatalysis.

Core Principles of Green Synthesis for Pyridine Derivatives

The green synthesis of pyridine derivatives is guided by several key principles aimed at minimizing environmental impact and maximizing efficiency:

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.[5] Multicomponent reactions (MCRs) are exemplary in this regard.[1]

  • Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions.[2][6]

  • Energy Efficiency: Employing alternative energy sources such as microwave irradiation and ultrasound to accelerate reactions, often at lower temperatures and with shorter reaction times compared to conventional heating.[7][8][9]

  • Catalysis: Utilizing catalytic reagents, including biocatalysts, in small amounts to drive reactions, rather than stoichiometric reagents. This reduces waste and often allows for catalyst recycling.[10][11]

  • Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on petrochemicals.[12]

Green Synthetic Protocols and Methodologies

This section details several field-proven green synthetic protocols for obtaining this compound and related structures.

Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis

MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principle of atom economy.[1] The Hantzsch and Bohlmann-Rahtz pyridine syntheses are classic examples that have been adapted to greener conditions.[13]

This protocol leverages the efficiency of microwave heating and eliminates the need for a solvent, significantly reducing waste and reaction time.[3][14]

Reaction Scheme: A one-pot, four-component reaction of an appropriate aldehyde, ethyl acetoacetate, ethyl cyanoacetate, and ammonium acetate.

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Thoroughly mix the components using a vortex mixer.

  • Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[14] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of ethanol to the solidified product and triturate to obtain a solid.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired this compound derivative.

Causality and Insights: Microwave irradiation provides rapid and uniform heating, leading to a significant reduction in reaction time and often improving yields compared to conventional heating methods.[7][15][16] The solvent-free condition minimizes waste and simplifies product isolation.[2]

Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation

Ultrasonic irradiation provides an alternative energy source that can promote chemical reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.[9][17][18]

This protocol utilizes water as a green solvent and ultrasound as an energy source for the synthesis of hydroxypyridine derivatives, which can be precursors to the target compounds.[19]

Step-by-Step Methodology:

  • In a sonication vessel, dissolve the β-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and a catalytic amount of a base (e.g., morpholine) in water.[17][19]

  • Immerse the vessel in an ultrasonic bath and sonicate at a specific frequency (e.g., 35 kHz) at room temperature or with gentle heating.[9]

  • Monitor the reaction progress by TLC. Reaction times are typically in the range of 30-60 minutes.[20]

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Causality and Insights: Ultrasound enhances mass transfer and creates highly reactive radical species, accelerating the reaction rate.[18] The use of water as a solvent makes this method environmentally benign.[6][19]

Biocatalysis: The Sustainable Approach

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. They operate under mild conditions (temperature and pH) and in aqueous media, aligning perfectly with green chemistry principles.[21][22]

While not a direct synthesis of the target molecule, this protocol demonstrates the green synthesis of related nicotinamide derivatives, highlighting the potential of biocatalysis in this area.[11]

Step-by-Step Methodology:

  • Prepare a solution of methyl nicotinate (1 mmol) and the desired amine (1.2 mmol) in a green solvent such as tert-amyl alcohol.[11]

  • Add an immobilized lipase, such as Novozym® 435, to the reaction mixture.

  • Incubate the reaction at a mild temperature (e.g., 50 °C) with gentle agitation.[11]

  • Monitor the conversion of the starting material by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter off the immobilized enzyme for reuse.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Causality and Insights: The lipase selectively catalyzes the amidation reaction under mild conditions, avoiding the need for harsh reagents and high temperatures.[11] The use of an immobilized enzyme allows for easy separation and recycling, improving the overall sustainability of the process.[22] While this example is for nicotinamide, similar enzymatic approaches could be developed for the synthesis of other pyridine derivatives.[23][24]

Data Presentation

Method Energy Source Solvent Catalyst Typical Reaction Time Typical Yield Key Green Advantages
Microwave-Assisted Hantzsch MicrowaveSolvent-free or EthanolNone or mild acid/base5-20 min[7][14]85-95%[14]Reduced reaction time, energy efficiency, minimal waste.[25]
Ultrasound-Assisted Guareschi-Thorpe UltrasoundWaterMild base30-90 min[20]80-90%Use of water as a solvent, mild conditions, energy efficiency.[17]
Biocatalytic Amidation Conventional Heatingtert-Amyl alcoholImmobilized Lipase1-24 h[11]80-90%[11]Mild reaction conditions, high selectivity, reusable catalyst, biodegradable.[22]

Visualization of Synthetic Pathways

Microwave-Assisted Hantzsch-type Synthesis Workflow

G cluster_reactants Reactants Aldehyde Aldehyde Mix Mix Reactants (Solvent-Free) Aldehyde->Mix EtAcAc Ethyl Acetoacetate EtAcAc->Mix EtCNAC Ethyl Cyanoacetate EtCNAC->Mix NH4OAc Ammonium Acetate NH4OAc->Mix Microwave Microwave Irradiation (100-120 °C, 5-15 min) Mix->Microwave Cool Cool to RT Microwave->Cool Workup Workup (Trituration with Ethanol, Filtration) Cool->Workup Product Ethyl 5-cyano-6-methyl- pyridine-3-carboxylate Derivative Workup->Product

Caption: Workflow for microwave-assisted synthesis.

General Green Synthesis Logic

G cluster_inputs Inputs cluster_outputs Outputs Reactants Starting Materials Reaction One-Pot Synthesis (e.g., MCR) Reactants->Reaction Energy Energy Source (Microwave, Ultrasound) Energy->Reaction Solvent Green Solvent (Water, Ethanol, Ionic Liquid) or Solvent-Free Solvent->Reaction Catalyst Catalyst (Biocatalyst, Reusable Catalyst) Catalyst->Reaction Product Target Pyridine Derivative Reaction->Product Byproducts Minimal/Benign Byproducts Reaction->Byproducts

Caption: Logic of a green synthetic approach.

Conclusion and Future Perspectives

The adoption of green chemistry principles in the synthesis of this compound derivatives offers significant advantages in terms of environmental impact, safety, and efficiency. Multicomponent reactions, facilitated by alternative energy sources like microwave and ultrasound, provide rapid and high-yielding routes to these valuable compounds. Furthermore, the burgeoning field of biocatalysis holds immense promise for developing even more sustainable synthetic pathways. As the pharmaceutical industry continues to prioritize sustainability, the protocols and methodologies outlined in this guide will be instrumental for researchers and scientists in designing the next generation of green drug discovery and development processes.

References

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  • Al-Ghorbani, M., et al. (2016). An Eco-Friendly Ultrasound-Assisted Synthesis of Novel Fluorinated Pyridinium Salts-Based Hydrazones and Antimicrobial and Antitumor Screening. Molecules, 21(5), 654.
  • Gui, Q. W., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(42), 28245-28255.
  • Patel, K. D., et al. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry, 39(4).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Pyridines from Biomass. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 79, 105683.
  • Desai, K. R., et al. (2004). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Journal of the Indian Chemical Society, 81(5), 424-426.
  • Wang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry, 26(2), 793-800.
  • Zare, A., et al. (2023).
  • J&K Scientific LLC. (n.d.). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
  • American Chemical Society. (2020). Pyridine. American Chemical Society.
  • Chemeurope.com. (n.d.). Pyridine. Chemeurope.com.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Patel, J. H., et al. (2018). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. JETIR, 5(8), 643-647.
  • Lisicki, D., et al. (2022).
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem.
  • Kappe, C. O., et al. (2000). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Journal of Organic Chemistry, 65(18), 5681-5692.
  • Dikusar, E. A., et al. (2018). Functional Derivatives of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate. Russian Journal of Organic Chemistry, 54(1), 87-94.

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Application Notes and Protocols: Synthesis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and evaluation of Ethyl 5-cyano-6-methylpyridine-3-carboxylate derivatives as potent kinase inhibitors. The pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant activity against various kinase targets implicated in diseases such as cancer and inflammation.[1] These application notes offer a comprehensive overview of the synthetic methodologies, structure-activity relationships (SAR), and protocols for kinase inhibition assays. The aim is to equip researchers with the necessary information to design, synthesize, and validate novel kinase inhibitors based on this chemical series.

Introduction: The Pyridine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, they have emerged as a major class of "druggable" targets in modern drug discovery.[3] The pyridine ring system is a versatile heterocyclic motif frequently found in kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[4] The this compound scaffold, in particular, offers multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Pim-1 kinase, a proto-oncogene serine/threonine-protein kinase involved in cell cycle progression and apoptosis.[5][6] The cyano and carboxylate groups can act as hydrogen bond acceptors, while the methyl group and other substituents can be modified to explore different regions of the kinase active site.[7]

Synthetic Protocols for this compound Derivatives

The synthesis of substituted pyridines can be achieved through various methods, including condensation reactions and metal-catalyzed cross-coupling reactions.[8][9] A common and efficient approach for the synthesis of the core scaffold and its derivatives is a multi-component reaction.

General One-Pot, Four-Component Synthesis

A straightforward and environmentally friendly approach involves a one-pot, four-component reaction using readily available starting materials.[10] This method allows for the rapid generation of a diverse library of compounds.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Malononitrile Malononitrile Conditions Ethanol, Base (e.g., Piperidine) Reflux, 4-5 hours Malononitrile->Conditions EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Conditions SubstitutedBenzaldehyde Substituted Benzaldehyde SubstitutedBenzaldehyde->Conditions 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Conditions Product Ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl- 4-(substituted-phenyl)-1-(pyridin-2-yl)pyridine-3-carboxylate Conditions->Product

Caption: One-pot synthesis of Ethyl 6-amino-5-cyano-1,4-dihydropyridine-3-carboxylate derivatives.

Protocol:

  • To a round-bottom flask, add malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), a substituted benzaldehyde (1.0 eq), and 2-aminopyridine (1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.[10]

Alternative Synthetic Routes

While the one-pot synthesis is efficient for generating diversity, other methods can be employed, especially for specific substitution patterns. These can include:

  • Hantzsch Pyridine Synthesis: A classical method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent.[11]

  • Metal-Catalyzed Cross-Coupling: For introducing aryl or other complex substituents, reactions like Suzuki or Buchwald-Hartwig couplings can be utilized on a pre-formed pyridine core.[8]

  • Regiospecific Alkylation of Pyridine N-oxides: This method allows for the selective introduction of substituents at the 2-position of the pyridine ring.[12]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies on a thorough understanding of the structure-activity relationship. For the this compound scaffold, several key structural features influence inhibitory activity.

Position Substituent Effect on Activity Rationale Reference
C2-Position Small alkyl groups (e.g., methyl)Generally favorableFills a hydrophobic pocket in the ATP-binding site.[13]
C4-Position Aryl or substituted aryl groupsPotency and selectivityCan be modified to target specific sub-pockets of the kinase.[6]
C5-Position Cyano groupImportant for potencyActs as a key hydrogen bond acceptor with the hinge region of the kinase.[5]
C6-Position Amino or substituted amino groupsModulates solubility and potencyCan form additional hydrogen bonds and influence pharmacokinetic properties.[13]
Ester Group Ethyl esterCan be modifiedCan be hydrolyzed to the carboxylic acid to improve solubility or converted to other functional groups to probe for additional interactions.[14]

Key Findings from SAR Studies:

  • The presence of a cyano group at the C5 position is often crucial for potent inhibition, as it typically forms a hydrogen bond with the kinase hinge region.[5]

  • Substitutions on the C4-phenyl ring can significantly impact both potency and selectivity. For example, electron-withdrawing or -donating groups can alter the electronic properties and steric fit of the inhibitor.[13]

  • Modification of the C6-amino group can be used to enhance solubility and introduce vectors for further derivatization.

Protocols for Kinase Inhibition Assays

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase(s). A tiered approach is typically employed, starting with biochemical assays and progressing to cell-based and in vivo studies for promising candidates.[3]

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow for Biochemical Kinase Assay:

Biochemical_Assay_Workflow cluster_steps Assay Steps A Prepare kinase, substrate, and ATP solution B Add test compound at varying concentrations A->B C Incubate to allow kinase reaction B->C D Stop reaction and detect product formation C->D E Calculate IC50 value D->E

Caption: General workflow for a biochemical kinase inhibition assay.

Protocol (Example using a radiometric assay):

  • Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP (spiked with [γ-³²P]ATP).

  • In a 96-well plate, add the test compounds at a range of concentrations (typically from nanomolar to micromolar).

  • Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the kinase and inhibitor.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture to a filter membrane that binds the phosphorylated substrate.

  • Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of kinase inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[15]

Note: Non-radiometric assay formats, such as fluorescence-based or luminescence-based assays, are also widely used and offer advantages in terms of safety and throughput.[16]

Cellular Assays

Cell-based assays are crucial to confirm that the compound can inhibit the target kinase in a more physiologically relevant context.[17]

Types of Cellular Assays:

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of the compound to the target kinase within intact cells.[17]

  • Cellular Phosphorylation Assays (e.g., Western Blot, ELISA): These methods detect changes in the phosphorylation status of the kinase's downstream substrates, providing a functional readout of kinase inhibition.[17]

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays assess the impact of kinase inhibition on cell growth and survival, which is particularly relevant for anti-cancer drug discovery.[17]

Protocol (Example using a Western Blot for downstream substrate phosphorylation):

  • Culture a relevant cell line to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH) to quantify the reduction in phosphorylation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of these compounds, coupled with the potential for diversification at multiple positions, allows for the systematic exploration of the chemical space around the kinase ATP-binding site. By following the detailed protocols for synthesis and biological evaluation outlined in these application notes, researchers can efficiently advance their drug discovery programs targeting various kinases. A thorough understanding of the structure-activity relationships will be paramount in designing next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Chen, H., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. [Link]

  • Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B(7), 1771-1774. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Chen, J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5243. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Organic Chemistry Portal. [Link]

  • Alcaide, B., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 629-643. [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276–3292. [Link]

  • Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Andersson, H., et al. (2012). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 14(10), 2694–2697. [Link]

  • An, F., et al. (2013). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery, 8(11), 1433–1446. [Link]

  • Chen, H., et al. (2007). Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. [Link]

  • Miller, W. R., et al. (2014). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. Pathogens, 3(2), 353–372. [Link]

  • Patil, S. B., et al. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. Journal of Emerging Technologies and Innovative Research, 10(4), 293-298. [Link]

  • Rodinovskaya, L. A., et al. (2004). Synthesis of 3-Cyano-5-ethyl-6-methylpyridine-2(1H)-thione and Conversion into Condensed Heterocycles. ChemInform, 35(32). [Link]

  • Krauze, A., et al. (1998). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Latvian Journal of Chemistry, 36(3), 263-269. [Link]

  • Dana Bioscience. (n.d.). Ethyl 5-cyano-6-{[(2,4-dichlorophenyl)methyl]amino}-2-phenylpyridine-3-carboxylate 1g. Dana Bioscience. [Link]

  • El-Adl, K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579–19593. [Link]

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  • Ghorab, M. M., et al. (1989). Process for the preparation of substituted pyridines. EP0333020A2.
  • Alanazi, A. M., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(8), 1635. [Link]

Sources

Application Notes and Protocols: Ethyl 5-cyano-6-methylpyridine-3-carboxylate as a Scaffold for L-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of the Pyridine Scaffold in Cardiovascular Drug Discovery

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in the development of L-type calcium channel blockers, a critical class of drugs for the management of hypertension and angina.[1] These agents exert their therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and a reduction in blood pressure.[2][3] The ethyl 5-cyano-6-methylpyridine-3-carboxylate core represents a versatile and synthetically accessible scaffold for the generation of novel DHP-type calcium channel blockers. Its strategic placement of cyano and methyl groups offers opportunities for chemical modifications that can fine-tune the pharmacological properties of the resulting compounds, including potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide for researchers on the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold for the discovery of new calcium channel blockers.

Chemical Synthesis and Derivatization

The synthesis of this compound derivatives can be efficiently achieved through a modified Hantzsch pyridine synthesis, a multicomponent reaction known for its robustness and ability to generate molecular diversity.[4][5]

Protocol 1: Synthesis of the Core Scaffold and Subsequent Derivatization

Part A: Synthesis of Ethyl 2-amino-5-cyano-6-methyl-4-(aryl)pyridine-3-carboxylate Derivatives

This protocol outlines a one-pot, four-component reaction to synthesize derivatives of the core scaffold.[6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethyl acetoacetate

  • Malononitrile

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., piperidine, acetic acid - optional, depending on the specific reaction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine or acetic acid if required to facilitate the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure ethyl 2-amino-5-cyano-6-methyl-4-(aryl)pyridine-3-carboxylate derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The Hantzsch synthesis is a classic and efficient method for constructing the dihydropyridine ring. The use of a one-pot, multi-component approach enhances efficiency by minimizing intermediate isolation steps. The choice of solvent and catalyst can be optimized to improve yields and reaction times.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Hantzsch Pyridine Synthesis cluster_product Product Aromatic Aldehyde Aromatic Aldehyde One-Pot Reaction One-Pot Reaction Aromatic Aldehyde->One-Pot Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction Ethyl 2-amino-5-cyano-6-methyl-4-(aryl)pyridine-3-carboxylate Ethyl 2-amino-5-cyano-6-methyl-4-(aryl)pyridine-3-carboxylate One-Pot Reaction->Ethyl 2-amino-5-cyano-6-methyl-4-(aryl)pyridine-3-carboxylate

Caption: Hantzsch synthesis workflow for the pyridine scaffold.

Biological Evaluation: Screening for Calcium Channel Blocking Activity

The evaluation of newly synthesized compounds for their calcium channel blocking activity involves a tiered approach, starting with high-throughput in vitro assays and progressing to more detailed electrophysiological and in vivo studies for promising candidates.

In Vitro Screening: High-Throughput Calcium Flux Assays

A primary screen for identifying potential calcium channel blockers is a cell-based calcium flux assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR).[7] This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Protocol 2: FLIPR-Based Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel (Cav1.2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FLIPR Calcium 6 Assay Kit

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • L-type calcium channel agonist (e.g., Bay K8644)

  • Test compounds and a reference blocker (e.g., nifedipine)

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the HEK293-Cav1.2 cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading: Prepare the FLIPR Calcium 6 dye-loading solution according to the manufacturer's protocol.[8] Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 1-2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference blocker in the assay buffer.

  • Assay Execution on FLIPR:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol. The instrument will first measure the baseline fluorescence.

    • The instrument's pipettor will then add the test compounds or reference blocker to the cell plate, and fluorescence will be monitored for a set period to assess for any direct effects on calcium levels.

    • Subsequently, the channel agonist (Bay K8644) will be added to stimulate calcium influx.

    • Continue to record the fluorescence signal to measure the extent of inhibition by the test compounds.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the percent inhibition of the agonist-induced calcium influx for each compound concentration. Determine the IC₅₀ value for each active compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The use of a stable cell line overexpressing the target channel ensures a robust and reproducible signal. The FLIPR system allows for high-throughput screening, enabling the rapid evaluation of a large number of compounds. Bay K8644 is a specific L-type calcium channel agonist that provides a strong and reliable stimulus for measuring inhibition.

Visualization of the Calcium Flux Assay Workflow

G Seed Cells Seed Cells Dye Loading Dye Loading Seed Cells->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition Agonist Addition Agonist Addition Compound Addition->Agonist Addition Fluorescence Reading Fluorescence Reading Agonist Addition->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Caption: Workflow for the FLIPR-based calcium flux assay.

Electrophysiology: Gold-Standard Confirmation of Channel Blockade

For compounds that show significant activity in the primary screen, patch-clamp electrophysiology is the gold-standard method to directly measure the inhibition of ion channel currents and to characterize the mechanism of block.[9][10]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • HEK293 cells expressing L-type calcium channels

  • External solution (containing, in mM: 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH)

  • Internal solution (containing, in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES; pH adjusted to 7.2 with CsOH)

  • Patch pipettes (2-4 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents (carried by Ba²⁺ in this protocol).

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the channel currents before, during, and after compound application. Measure the peak current amplitude at each compound concentration. Calculate the percentage of current inhibition and determine the IC₅₀ value.

Causality Behind Experimental Choices: The whole-cell configuration allows for the precise control of the membrane voltage and the intracellular environment.[11] Barium is often used as the charge carrier instead of calcium to avoid calcium-dependent inactivation of the channels, resulting in larger and more stable currents. The specific compositions of the internal and external solutions are designed to isolate the L-type calcium channel currents from other ionic currents.

Visualization of the L-Type Calcium Channel Mechanism of Action

G cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Depolarization Depolarization Depolarization->L-type Ca2+ Channel opens Vasoconstriction/\nCardiac Contraction Vasoconstriction/ Cardiac Contraction Ca2+ Influx->Vasoconstriction/\nCardiac Contraction Blocker Blocker Blocker->L-type Ca2+ Channel inhibits

Caption: Mechanism of L-type calcium channel blockers.

In Vivo Evaluation: Assessing Antihypertensive Efficacy

Promising compounds with potent in vitro activity should be evaluated in animal models of hypertension to assess their in vivo efficacy. The spontaneously hypertensive rat (SHR) is a widely used and well-characterized model of essential hypertension.[3]

Protocol 4: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

Materials:

  • Spontaneously hypertensive rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls)

  • Test compound and vehicle

  • Non-invasive tail-cuff blood pressure measurement system

  • Animal restrainers

Procedure:

  • Acclimation: Acclimate the rats to the laboratory environment and the tail-cuff measurement procedure for at least one week prior to the study to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for several consecutive days to establish a stable baseline.

  • Compound Administration: Administer the test compound or vehicle to the rats via an appropriate route (e.g., oral gavage).

  • Blood Pressure Monitoring: Measure SBP and HR at various time points after compound administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.

  • Data Analysis: Calculate the change in SBP and HR from baseline for each treatment group. Compare the effects of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Causality Behind Experimental Choices: The SHR model is a genetic model of hypertension that closely mimics human essential hypertension.[12] The tail-cuff method is a non-invasive technique that allows for repeated blood pressure measurements in conscious animals, avoiding the confounding effects of anesthesia.[13] Acclimation is crucial for obtaining reliable and reproducible blood pressure data.

Data Presentation

Table 1: In Vitro Activity of Hypothetical this compound Derivatives
Compound IDR Group (at 4-position)Ca²⁺ Flux IC₅₀ (nM)Patch-Clamp IC₅₀ (nM)
XYZ-001 Phenyl150120
XYZ-002 2-Nitrophenyl2518
XYZ-003 3-Chlorophenyl8065
Nifedipine 2-Nitrophenyl3022
Table 2: In Vivo Antihypertensive Effect of Compound XYZ-002 in SHRs
Treatment GroupDose (mg/kg, p.o.)Max. ΔSBP (mmHg)Time to Max. Effect (h)
Vehicle --5 ± 2-
XYZ-002 10-35 ± 44
XYZ-002 30-55 ± 54
Nifedipine 10-40 ± 32
p < 0.05 compared to vehicle

Structure-Activity Relationships (SAR)

The data from these assays will allow for the establishment of a structure-activity relationship (SAR) for the this compound scaffold. Key structural features that influence activity include:

  • The nature and position of the substituent on the 4-aryl ring: Electron-withdrawing groups, particularly at the ortho or meta positions, generally enhance activity.[7][14]

  • The ester groups at the 3- and 5-positions: The size and nature of these groups can influence potency and pharmacokinetic properties.[14]

  • The substituent at the 2-position: Modifications at this position can impact activity and selectivity.

Conclusion

The this compound scaffold provides a promising starting point for the development of novel L-type calcium channel blockers. The protocols outlined in this guide offer a systematic approach to the synthesis, in vitro screening, and in vivo evaluation of new chemical entities based on this scaffold. By carefully analyzing the structure-activity relationships, researchers can rationally design and optimize compounds with improved therapeutic potential for the treatment of cardiovascular diseases.

References

  • Patil, A. D., et al. (2014). Synthesis and biological evaluation of some novel 1, 4-dihydropyridine derivatives as calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3467.
  • Katsube, N., et al. (2006). Cilnidipine, a new dihydropyridine calcium antagonist, inhibits L- and N-type calcium channels in rat dorsal root ganglion neurons. European Journal of Pharmacology, 532(1-2), 1-7.
  • Sircar, I., et al. (1991). Calcium channel blocking and positive inotropic activities of ethyl 5-cyano-1, 4-dihydro-6-methyl-2-[(phenylsulfonyl) methyl]-4-aryl-3-pyridinecarboxylate and analogs. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(7), 2248-2260.
  • Okamoto, K., & Aoki, K. (1963). Development of a strain of spontaneously hypertensive rats.
  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Retrieved from [Link]

  • Sircar, I., et al. (1991). Calcium channel blocking and positive inotropic activities of ethyl 5-cyano-1, 4-dihydro-6-methyl-2-[(phenylsulfonyl) methyl]-4-aryl-3-pyridinecarboxylate and analogs. Synthesis and structure-activity relationships. Chemsrc. Retrieved from [Link]

  • Patel, H., et al. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. Journal of Emerging Technologies and Innovative Research, 10(4). Retrieved from [Link]

  • Prasad, M., et al. (2012). Non invasive Measurement of Systolic Blood Pressure in Rats: A Simple Technique. Journal of Clinical and Diagnostic Research, 6(9), 1493-1495.
  • Alemán-Pantitlán, S., et al. (2016). Mechanism of Relaxant Action of Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate Mainly Through Calcium Channel Blockade in Isolated Rat Trachea. Journal of Applied Pharmaceutical Science, 6(10), 029-036.
  • Alemán-Pantitlán, S., et al. (2016). Mechanism of Relaxant Action of Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate Mainly Through Calcium Channel Blockade in Isolated Rat Trachea. ResearchGate. Retrieved from [Link]

  • Triggle, D. J. (2003). L-type calcium channels. Current Pharmaceutical Design, 9(1), 49-62.
  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(7), 1771-1774.
  • Kumbhani, J., et al. (2021). Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3 carboxylate derivatives under sonication and conventional conditions. ResearchGate. Retrieved from [Link]

  • Hess, P. (1994). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Cell Biology, 40, 329-347.
  • Hamill, O. P., et al. (1981).
  • Neher, E., & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres.
  • Sircar, I., et al. (1991). Calcium channel blocking and positive inotropic activities of ethyl 5-cyano-1, 4-dihydro-6-methyl-2-[(phenylsulfonyl) methyl]-4-aryl-3-pyridinecarboxylate and analogs. Synthesis and structure-activity relationships. ResearchGate. Retrieved from [Link]

  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Pinto, Y. M., et al. (1998). The spontaneously hypertensive rat: a review of the past, present, and future. Journal of Hypertension, 16(12 Pt 2), 1853-1863.
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antimicrobial activity of Ethyl 5-cyano-6-methylpyridine-3-carboxylate analogues

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the antimicrobial evaluation of Ethyl 5-cyano-6-methylpyridine-3-carboxylate analogues, designed for researchers, scientists, and drug development professionals. This document provides a framework for the synthesis, screening, and characterization of novel pyridine-based antimicrobial candidates.

Introduction: The Pyridine Scaffold in Antimicrobial Drug Discovery

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyridine nucleus being a particularly "privileged" scaffold due to its presence in numerous natural products and approved drugs.[3][4] Pyridine derivatives are noted for their broad-spectrum therapeutic properties, including significant antibacterial and antifungal activities.[1][5] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, coupled with its ability to improve water solubility, make it an attractive core for designing next-generation therapeutics.[1][3]

This guide focuses on a specific class of pyridine derivatives: This compound analogues . The strategic placement of the cyano (-CN), methyl (-CH₃), and ethyl carboxylate (-COOEt) groups on the pyridine ring provides a versatile platform for chemical modification. By synthesizing analogues with diverse substitutions, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with potent and selective antimicrobial activity.

This document serves as a comprehensive set of application notes and protocols, guiding the user from the initial synthesis of analogues through a hierarchical screening process to determine antimicrobial efficacy and preliminary safety profiles.

Section 1: Synthesis of Pyridine Analogues

The generation of a diverse library of analogues is the foundational step in this discovery workflow. While numerous synthetic routes to substituted pyridines exist, a common and effective approach is the multicomponent reaction (MCR).[6] MCRs are highly efficient, allowing for the combination of three or more starting materials in a single pot to generate complex molecules, which aligns with the principles of green chemistry.[6]

Protocol 1.1: General One-Pot Synthesis of this compound Analogues

This protocol describes a generalized Hantzsch-type pyridine synthesis, which can be adapted by varying the aldehyde reactant to produce a library of C4-substituted analogues.

Principle: This reaction involves the condensation of an aldehyde, a β-ketoester (ethyl acetoacetate), and a cyano-activated methylene compound (malononitrile or cyanothioacetamide) in the presence of a catalyst.[7]

Materials:

  • Substituted Aldehyde (R-CHO)

  • Ethyl acetoacetate

  • Malononitrile

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., piperidine, ammonium acetate)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Crystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and malononitrile (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[6]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. The disappearance of starting materials and the appearance of a new, typically UV-active, spot indicates product formation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified analogue.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientist's Note (Expertise & Experience): The choice of aldehyde is critical as the substituent 'R' at the C4 position of the pyridine ring significantly influences the molecule's lipophilicity and steric profile, which are key determinants of antimicrobial activity. The MCR approach is chosen for its operational simplicity and efficiency in generating a library of analogues for screening.[6]

Section 2: Antimicrobial Activity Screening Workflow

A tiered or hierarchical approach to screening is the most efficient method for identifying promising candidates from a library of newly synthesized compounds. This workflow begins with broad qualitative tests and progresses to more precise quantitative assays for the most active compounds.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening (Qualitative) cluster_2 Phase 3: Potency Determination (Quantitative) cluster_3 Phase 4: Safety & Selectivity cluster_4 Phase 5: Lead Candidate Selection Synthesis Synthesis of Analogues (Protocol 1.1) DiskDiffusion Agar Disk/Well Diffusion Assay (Protocol 2.1) Synthesis->DiskDiffusion Test full library MIC Broth Microdilution for MIC (Protocol 2.2) DiskDiffusion->MIC Select active compounds MBC Minimum Bactericidal Concentration (MBC) (Protocol 2.3) MIC->MBC Determine killing potential Cytotoxicity Mammalian Cell Cytotoxicity Assay (Protocol 3.1) MIC->Cytotoxicity Assess selectivity SAR Structure-Activity Relationship (SAR) Analysis & Lead Selection MBC->SAR Cytotoxicity->SAR

Caption: Hierarchical workflow for antimicrobial drug discovery.

Protocol 2.1: Agar Well Diffusion Assay (Primary Screening)

This method is a cost-effective and widely used technique for initial screening to qualitatively assess the antimicrobial activity of the synthesized analogues.[8][9]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates.[10]

  • Standardized bacterial inoculum (0.5 McFarland standard).

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Ciprofloxacin, Gentamicin).

  • Negative control (solvent only).

  • Sterile cork borer or pipette tip for making wells.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of an MHA plate. Rotate the plate by 60° between streaks to ensure even coverage.[11]

  • Well Preparation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the agar.

  • Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL) into a separate well. Include positive and negative controls on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) for each compound.

Scientist's Note (Trustworthiness): The use of a 0.5 McFarland standard is crucial for reproducibility.[13] Inconsistent inoculum density is a major source of variability in susceptibility testing. The inclusion of positive and negative controls on every plate validates the assay's performance, ensuring that the medium supports growth and that the solvent has no intrinsic antimicrobial activity.

Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Analogues showing significant zones of inhibition in the primary screen should be advanced for quantitative analysis. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[12][13][14]

Broth_Microdilution_Workflow A 1. Prepare 2x Compound Serial Dilutions in Plate C 3. Inoculate Plate (1:1 ratio, drug:inoculum) A->C B 2. Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) B->C D 4. Incubate (37°C, 16-24h) C->D E 5. Read MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum.

  • Test compounds and control antibiotics.

  • Multichannel pipette.

  • Plate reader (optional, for OD measurement).

Procedure:

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension into CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Plate Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound and inoculum by a factor of 2. The final inoculum density should be ~5 x 10⁵ CFU/mL.[13] Add 50 µL of sterile broth to well 12 (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[15]

Protocol 2.3: Determination of Minimum Bactericidal Concentration (MBC)

The MIC value indicates growth inhibition (bacteriostatic activity), but not necessarily cell death (bactericidal activity). The MBC assay is a crucial follow-up to differentiate between these two modes of action.

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC (Protocol 2.2), take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the MHA plate.

Scientist's Note (Expertise & Experience): A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. A ratio > 4 suggests bacteriostatic activity. This distinction is clinically relevant, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.

Section 3: Selectivity and Safety Assessment

A potent antimicrobial agent is only useful if it is not toxic to the host. Therefore, evaluating the cytotoxicity of lead compounds against mammalian cells is a critical step in the drug development process.[16][17][18]

Protocol 3.1: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • CO₂ incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed a 96-well plate with cells at a density of ~1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (viability control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 2-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Section 4: Data Interpretation and Lead Selection

The ultimate goal is to identify compounds that are potent against pathogens but safe for host cells. This is quantified by the Selectivity Index (SI) .

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells.

Data Presentation

Summarize the screening data in a clear, tabular format to facilitate comparison and the identification of structure-activity relationships (SAR).

Table 1: Hypothetical Antimicrobial and Cytotoxicity Data for Pyridine Analogues

Compound IDR-Group (C4)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliIC₅₀ (µg/mL) vs HEK293Selectivity Index (SI) vs S. aureus
PYR-01 Phenyl864>128>16
PYR-02 4-Chlorophenyl232>128>64
PYR-03 4-Methoxyphenyl464>128>32
PYR-04 2-Naphthyl16>128644
Ciprofloxacin (Control)0.50.25>100>200

SAR Analysis: Based on the hypothetical data in Table 1, a preliminary SAR can be deduced:

  • The presence of a halogen (PYR-02, 4-Chlorophenyl) at the C4 position appears to enhance activity against the Gram-positive S. aureus compared to the unsubstituted phenyl ring (PYR-01).

  • An electron-donating group (PYR-03, 4-Methoxyphenyl) also shows good activity.

  • Increasing the steric bulk (PYR-04, 2-Naphthyl) may be detrimental to both activity and safety, as shown by the higher MIC and lower IC₅₀.

These initial insights guide the next cycle of analogue design and synthesis, focusing on modifications that improve potency and selectivity.

References

  • Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
  • Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • ResearchGate. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity.
  • Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Springer Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
  • Indian Journal of Chemistry. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. Retrieved from NISCAIR Online Periodicals Repository.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • NIH. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
  • NHBS. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing.
  • FAO. (n.d.). Methodologies for antimicrobial susceptibility testing.
  • NIH. (n.d.). Antimicrobial Susceptibility Testing.
  • NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • NHBS. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
  • ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • NIH. (n.d.). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation.
  • JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction.
  • NIH. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • NIH. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
  • MDPI. (2023). Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline.
  • PubMed. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens.
  • ResearchGate. (2025). Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline.
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Application Notes and Protocols for Evaluating the Cardiotonic Activity of Ethyl 5-cyano-6-methylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the investigation of the cardiotonic properties of ethyl 5-cyano-6-methylpyridine-3-carboxylate and its derivatives. As novel compounds with potential therapeutic applications in cardiovascular diseases, a thorough understanding of their mechanism of action and a robust methodology for their evaluation are paramount. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical applicability.

I. Introduction: The Therapeutic Promise of Pyridine-Based Cardiotonic Agents

Heart failure is a debilitating condition characterized by the heart's inability to pump blood effectively. A key therapeutic strategy involves the use of positive inotropic agents, which enhance myocardial contractility. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant potential as cardiotonic agents. This compound and its analogues are emerging as a promising class of compounds. Their structural similarity to known phosphodiesterase 3 (PDE3) inhibitors like milrinone suggests a similar mechanism of action, offering a potential for potent and selective cardiotonic effects.[1][2][3] This guide will delve into the presumed mechanism of action and provide detailed protocols for the preclinical assessment of these compounds.

II. Unraveling the Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism by which many pyridine-based cardiotonic agents exert their effects is through the inhibition of phosphodiesterase 3 (PDE3), an enzyme highly expressed in cardiac and vascular smooth muscle.[4][5][6]

A. The cAMP Signaling Cascade in Cardiomyocytes

Inhibition of PDE3 leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][7] This elevation in cAMP triggers a signaling cascade with the following key events:

  • Activation of Protein Kinase A (PKA): cAMP binds to and activates PKA.

  • Phosphorylation of L-type Calcium Channels: Activated PKA phosphorylates L-type calcium channels, leading to an increased influx of calcium ions (Ca²⁺) into the cardiomyocyte during the action potential.[4]

  • Enhanced Calcium-Induced Calcium Release: The initial influx of Ca²⁺ triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum.

  • Increased Myofilament Ca²⁺ Sensitivity: The increased intracellular Ca²⁺ concentration enhances the binding of Ca²⁺ to troponin C, leading to a stronger interaction between actin and myosin filaments.

  • Positive Inotropic Effect: The culmination of these events is an increase in the force of myocardial contraction.[5]

B. Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the cardiotonic activity of this compound derivatives.

Cardiotonic_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Derivative Ethyl 5-cyano-6-methylpyridine -3-carboxylate Derivative PDE3 Phosphodiesterase 3 (PDE3) Derivative->PDE3 Inhibition AMP AMP AC Adenylate Cyclase cAMP cAMP Ca_Channel L-type Ca²⁺ Channel Ca_Release Ca²⁺ Release Ca_Channel->Ca_Release Ca²⁺ Influx ATP ATP ATP->cAMP Conversion cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Ca_Channel Phosphorylation (Activation) SR Sarcoplasmic Reticulum (SR) SR->Ca_Release Ca²⁺-induced Ca²⁺ Release Contraction Myofilament Contraction Ca_Release->Contraction Increased Intracellular [Ca²⁺]

Caption: Proposed mechanism of cardiotonic action.

III. Structure-Activity Relationships (SAR)

The potency and selectivity of pyridine-based cardiotonic agents are highly dependent on their chemical structure. Understanding these relationships is crucial for the rational design of new and improved derivatives.

Key Structural Features Influencing Activity:

  • The Pyridine Core: The pyridine ring is essential for activity, likely through its interaction with the active site of PDE3.

  • Substituents at the 2- and 6-positions: The nature of the groups at these positions can significantly impact potency. For instance, a methyl group at the 2-position, as seen in milrinone, is known to enhance activity compared to an unsubstituted analogue.[8]

  • The Cyano Group at the 5-position: The electron-withdrawing nature of the cyano group is a common feature in potent PDE3 inhibitors.

  • The Ester Group at the 3-position: The ethyl carboxylate group can influence the pharmacokinetic properties of the molecule, such as its absorption and distribution.

Quantitative SAR Data for Related Pyridinone Derivatives:

The following table summarizes the PDE3 inhibitory activity and inotropic effects of some representative pyridinone derivatives, providing a quantitative basis for SAR analysis.

CompoundR1R2PDE3 IC₅₀ (µM)Inotropic EC₅₀ (µM)Reference
Milrinone CH₃H~0.4~1.0[2][3]
Derivative 8v PhenylAcetoxymethyl1.68N/A[2]
Derivative 8j 4-ChlorophenylAcetoxymethyl2.66N/A[2]
Derivative 8c 4-MethoxyphenylMethoxycarbonyl7.49N/A[2]
Derivative 8l 4-NitrophenylEthoxycarbonyl7.30N/A[2]
Derivative 8o 3,4-DimethoxyphenylEthoxycarbonyl8.47N/A[2]

N/A: Not available in the cited literature.

IV. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro and ex vivo evaluation of the cardiotonic activity of this compound derivatives.

A. In Vitro Assessment: Isolated Guinea Pig Atria Assay

This assay is a robust and widely used method for the initial screening and characterization of the inotropic and chronotropic effects of novel compounds.[9][10][11]

1. Materials and Reagents:

  • Male guinea pigs (300-400 g)

  • Krebs-Henseleit solution (see composition below)[1][5][12][13]

  • Test compounds (dissolved in a suitable vehicle, e.g., DMSO)

  • Isoproterenol (positive control)

  • Propranolol (for mechanistic studies)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

Krebs-Henseleit Solution Composition (for 1 Liter):

ComponentConcentration (mM)Weight (g)
NaCl1186.90
KCl4.70.35
KH₂PO₄1.20.16
MgSO₄·7H₂O1.20.29
NaHCO₃252.10
CaCl₂·2H₂O2.50.37
Glucose111.98

Dissolve in distilled water and bubble with carbogen gas for at least 30 minutes before use to achieve a pH of 7.4.[6][12]

2. Experimental Workflow:

Isolated_Atria_Workflow Start Start Euthanasia Euthanize Guinea Pig Start->Euthanasia Heart_Isolation Isolate Heart Euthanasia->Heart_Isolation Atria_Dissection Dissect Left and Right Atria Heart_Isolation->Atria_Dissection Mounting Mount Atria in Organ Bath Atria_Dissection->Mounting Equilibration Equilibrate for 60 min Mounting->Equilibration Baseline Record Baseline Activity Equilibration->Baseline Drug_Addition Add Test Compound (Cumulative Concentrations) Baseline->Drug_Addition Data_Recording Record Inotropic and Chronotropic Responses Drug_Addition->Data_Recording Washout Washout with Fresh Krebs Data_Recording->Washout Positive_Control Add Isoproterenol Washout->Positive_Control Data_Analysis Analyze Data and Generate Dose-Response Curves Positive_Control->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the isolated guinea pig atria assay.

3. Step-by-Step Protocol:

  • Animal Preparation: Humanely euthanize a guinea pig according to approved institutional guidelines.

  • Heart Isolation: Quickly open the thoracic cavity and excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Atria Dissection: Carefully dissect the left and right atria.

  • Mounting: Mount the atria in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. Attach the atria to isometric force transducers.

  • Equilibration: Allow the atria to equilibrate for at least 60 minutes, with regular changes of the Krebs-Henseleit solution every 15 minutes.

  • Baseline Recording: Record the baseline contractile force (inotropic response) of the left atrium and the spontaneous beating rate (chronotropic response) of the right atrium.

  • Drug Administration: Add the test compound in a cumulative manner, with increasing concentrations at regular intervals (e.g., every 15 minutes).

  • Data Acquisition: Continuously record the inotropic and chronotropic responses.

  • Washout: After the highest concentration of the test compound, wash the atria with fresh Krebs-Henseleit solution until the parameters return to baseline.

  • Positive Control: Add a known concentration of isoproterenol to confirm the viability and responsiveness of the tissue.

  • Data Analysis: Express the changes in contractile force and heart rate as a percentage of the baseline values. Plot the concentration-response curves and calculate the EC₅₀ values.

B. Ex Vivo Assessment: Langendorff Isolated Perfused Heart

The Langendorff preparation allows for the study of the effects of a compound on the entire heart in a controlled ex vivo environment, providing valuable information on cardiac function, including contractility, heart rate, and coronary flow.[7][14][15][16][17]

1. Materials and Reagents:

  • Male rats or guinea pigs (as per experimental design)

  • Krebs-Henseleit solution

  • Test compounds

  • Langendorff perfusion system

  • Pressure transducer

  • Data acquisition system

  • Carbogen gas

2. Experimental Workflow:

Langendorff_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Heparinization Administer Heparin Anesthesia->Heparinization Heart_Excision Excise Heart Heparinization->Heart_Excision Cannulation Cannulate Aorta Heart_Excision->Cannulation Perfusion_Start Initiate Retrograde Perfusion Cannulation->Perfusion_Start Stabilization Stabilize for 30 min Perfusion_Start->Stabilization Baseline_Recording Record Baseline Parameters Stabilization->Baseline_Recording Drug_Infusion Infuse Test Compound Baseline_Recording->Drug_Infusion Parameter_Measurement Measure LVDP, dP/dt, HR, CF Drug_Infusion->Parameter_Measurement Washout Washout with Drug-Free Buffer Parameter_Measurement->Washout Data_Analysis Analyze Hemodynamic Data Washout->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Langendorff isolated heart experiment.

3. Step-by-Step Protocol:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Aortic Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.

  • Retrograde Perfusion: Immediately initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow rate.[16][17]

  • Stabilization: Allow the heart to stabilize for at least 30 minutes.

  • Baseline Measurement: Record baseline hemodynamic parameters, including left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dt), heart rate (HR), and coronary flow (CF).

  • Drug Administration: Introduce the test compound into the perfusate at a known concentration.

  • Continuous Monitoring: Continuously record all hemodynamic parameters.

  • Washout: After the drug administration period, perfuse the heart with drug-free buffer to assess the reversibility of the effects.

  • Data Analysis: Analyze the changes in hemodynamic parameters compared to the baseline values.

V. Trustworthiness: Ensuring Self-Validating Protocols

The reliability of the data generated from these protocols is contingent upon a well-designed and rigorously controlled experimental setup. The following elements are incorporated to ensure the trustworthiness of the results:

  • Positive Controls: The use of a well-characterized positive control, such as isoproterenol, validates the responsiveness of the tissue preparation and provides a benchmark for comparing the potency of the test compounds.

  • Vehicle Controls: Running parallel experiments with the vehicle used to dissolve the test compounds is essential to rule out any effects of the solvent itself.

  • Cumulative vs. Non-Cumulative Dosing: The choice between these dosing regimens depends on the specific research question. Cumulative dosing is efficient for initial screening, while non-cumulative dosing provides a more accurate assessment of the steady-state effects of each concentration.

  • Time Controls: In the Langendorff preparation, a time-matched control experiment with vehicle perfusion should be performed to account for any time-dependent changes in cardiac function.

  • Reversibility Assessment: The washout phase is crucial for determining whether the effects of the compound are reversible, which has important implications for its potential therapeutic use.

By adhering to these principles, researchers can have a high degree of confidence in the validity and reproducibility of their findings.

VI. Conclusion

The this compound derivatives represent a promising avenue for the development of novel cardiotonic agents. The protocols and insights provided in this guide offer a robust framework for their preclinical evaluation. A systematic investigation of their structure-activity relationships, guided by the principles of PDE3 inhibition, will be instrumental in identifying lead candidates with optimal therapeutic profiles for the treatment of heart failure.

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Application Notes & Protocols for the Biological Screening of Novel Cyanopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Cyanopyridine Scaffold

The discovery of novel therapeutic agents is profoundly influenced by the exploration of heterocyclic compounds, among which the pyridine scaffold holds a place of distinction due to its prevalence in approved drugs.[1] A particularly promising subclass, cyanopyridine derivatives, has emerged as a "privileged scaffold," demonstrating a remarkable breadth of pharmacological activities. These activities span from anticancer and antimicrobial to anticonvulsant and neuroprotective effects.[1][2] Notably, their potential as potent cytotoxic agents and specific enzyme inhibitors makes them prime candidates for oncology drug development.[1]

Recent research has illuminated the ability of cyanopyridine-based molecules to modulate key pathways in cancer progression by targeting specific proteins like Pim-1 kinase and the anti-apoptotic protein survivin.[3][4] This targeted activity underscores the necessity of a systematic and robust screening protocol to efficiently identify and characterize novel cyanopyridine compounds with high therapeutic potential.

This guide provides a comprehensive, multi-tiered protocol for the biological screening of novel cyanopyridine libraries. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale for each experimental choice. Our approach is designed to be a self-validating system, progressing logically from broad phenotypic effects to specific molecular mechanisms, ensuring that resources are focused on the most promising candidates.

Part 1: A Hierarchical Strategy for Efficient Compound Evaluation

A successful screening campaign does not test for everything at once. It follows a logical, tiered approach—a screening cascade—that progressively filters a library of compounds to identify those with the desired biological activity and mechanism of action. This strategy maximizes efficiency, minimizes the risk of false positives, and builds a comprehensive data package for each promising hit.

Our proposed workflow begins with a broad assessment of cytotoxicity to establish a baseline of biological activity. It then funnels active compounds into target-oriented and phenotypic assays to begin elucidating the mechanism. Finally, hits are advanced to detailed confirmatory studies to validate their mode of action.

G cluster_0 Screening Cascade Compound_Library Novel Cyanopyridine Library Tier1 Tier 1: Primary Screening (Cytotoxicity & Viability) Compound_Library->Tier1 Initial Evaluation Tier2 Tier 2: Target-Oriented & Phenotypic Screening Tier1->Tier2 Active Compounds (IC50 < 10 µM) Tier3 Tier 3: MoA Confirmation Tier2->Tier3 Confirmed Hits Hit_Compound Prioritized Hit Compound(s) Tier3->Hit_Compound Validated MoA G cluster_0 Survivin's Anti-Apoptotic Role Apoptotic_Signal Apoptotic Signal (e.g., DNA Damage) Caspases Caspase Cascade (Executioners of Apoptosis) Apoptotic_Signal->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Survivin Survivin (IAP) Survivin->Caspases Inhibits Cyanopyridine Cyanopyridine Compound Cyanopyridine->Survivin Inhibits

Caption: Simplified pathway showing survivin's role in blocking apoptosis.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for a comprehensive screening cascade. For all cell-based assays, it is crucial to maintain sterile technique and ensure cells are healthy and in the logarithmic growth phase.

Tier 1: Primary Screening - Cytotoxicity and Viability

Objective: To determine the general cytotoxic profile of the novel compounds across various cell lines and identify a concentration range for subsequent assays. This initial step filters out inactive compounds and provides a first look at potential cancer-cell selectivity.

Recommended Cell Lines: A well-chosen panel of cell lines is critical for robust primary screening.

Cell LineCancer TypeRationale
PC-3 Prostate CarcinomaA common model for prostate cancer studies. [4]
MDA-MB-231 Breast Cancer (TNBC)Represents an aggressive, hard-to-treat breast cancer subtype. [4]
HepG2 Hepatocellular CarcinomaA widely used model for liver cancer research. [4]
HEK293 Human Embryonic KidneyNon-cancerous control to assess compound selectivity. [5][6]

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [5][6]Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Novel cyanopyridine compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the cyanopyridine compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blanks. Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: CellTox™ Green Assay for Cytotoxicity

This assay provides an orthogonal measurement to MTT. It uses a fluorescent dye that binds to DNA from cells with compromised membrane integrity (a hallmark of cytotoxicity), but cannot enter intact, live cells. [7] Materials:

  • CellTox™ Green Dye

  • 96-well clear-bottom, black-walled plates

  • Fluorescence microplate reader (Ex: 485–500 nm, Em: 520–530 nm)

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a black-walled plate suitable for fluorescence.

  • Dye Addition: Add CellTox™ Green Dye to each well at the time of compound treatment, following the manufacturer's recommended dilution (e.g., 2X dye with 2X compound). This enables real-time kinetic measurement. Alternatively, for an endpoint assay, add the dye 15 minutes before reading.

  • Incubation: Incubate for the desired time period (e.g., 48-72 hours).

  • Readout: Measure fluorescence using a plate reader.

  • Data Analysis: An increase in fluorescence signal corresponds to an increase in cytotoxicity. Calculate the EC₅₀ value from the dose-response curve.

Tier 2: Target-Oriented & Phenotypic Screening

Objective: To investigate the potential mechanism of action for compounds that showed significant activity in Tier 1. This stage differentiates general cytotoxic agents from those that may act on specific, desired pathways.

Protocol 3: ADP-Glo™ Kinase Assay (Target-Based)

This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. [8]It is a robust method for screening kinase inhibitors.

Materials:

  • Recombinant kinase (e.g., Pim-1) and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and the cyanopyridine compound at various concentrations.

  • Incubation: Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. Calculate the IC₅₀ value for the compound against the specific kinase.

Protocol 4: Western Blot for Survivin Expression (Phenotypic)

Western blotting allows for the semi-quantitative analysis of protein levels within a cell, providing direct evidence of a compound's effect on its target. [4] Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-Survivin, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment & Lysis: Seed cells (e.g., PC-3) in 6-well plates. Treat with the cyanopyridine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the survivin signal to the β-actin loading control. A dose-dependent decrease in survivin levels indicates target engagement.

Tier 3: Confirmatory & Mechanism of Action (MoA) Studies

Objective: To confirm the proposed mechanism of action for the most promising hits from Tier 2.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). It is particularly useful for confirming the G2/M arrest characteristic of survivin inhibitors. [4] Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Acquisition & Analysis: Analyze the samples on a flow cytometer. The DNA content (measured by PI fluorescence) will be used to gate cell populations and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is a positive result.

Part 3: Data Synthesis and Hit Prioritization

A systematic approach to data analysis is crucial for making informed decisions. All quantitative data should be collated into a summary table for easy comparison.

Summary Data Table for a Novel Cyanopyridine Compound

AssayParameterPC-3MDA-MB-231HepG2HEK293
MTT Assay IC₅₀ (µM)ValueValueValueValue
CellTox™ Green EC₅₀ (µM)ValueValueValueValue
Pim-1 Kinase Assay IC₅₀ (µM)N/AN/AN/AN/A
Survivin Expression % DecreaseValue---
Cell Cycle Analysis % G2/M ArrestValue---

Hit Prioritization Logic:

The final step is to prioritize compounds for further development (e.g., lead optimization, in vivo studies). The ideal candidate will exhibit potent and selective cytotoxicity against cancer cells, a clear effect on a desired molecular target, and a confirmed mechanism of action.

G cluster_0 Hit Prioritization Funnel Input Screening Data for All 'Active' Compounds Crit1 Criterion 1: Potency & Selectivity (IC50 < 10 µM in cancer cells, >3-fold selective vs normal) Input->Crit1 Crit2 Criterion 2: Target Engagement (e.g., Kinase IC50 < 1 µM or Survivin downregulation) Crit1->Crit2 Pass Crit3 Criterion 3: Confirmed Cellular MoA (e.g., G2/M Arrest or Apoptosis Induction) Crit2->Crit3 Pass Output High-Priority Lead Candidate Crit3->Output Pass

Caption: Decision-making flowchart for prioritizing lead compounds.

Conclusion

The protocol outlined in this application note provides a robust framework for the systematic evaluation of novel cyanopyridine compounds. By employing a tiered screening cascade that integrates cytotoxicity profiling, target-based assays, and detailed mechanistic studies, researchers can efficiently identify and validate promising therapeutic candidates. The use of orthogonal assays at each stage ensures the reliability of the data and builds confidence in hit selection. This comprehensive approach will undoubtedly accelerate the translation of novel cyanopyridine chemistry into viable clinical candidates.

References

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Application Notes and Protocols for the Derivatization of Ethyl 5-cyano-6-methylpyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the derivatization strategies for Ethyl 5-cyano-6-methylpyridine-3-carboxylate, a highly versatile scaffold for medicinal chemistry. The strategic location of three distinct reactive functional groups—a cyano moiety, an ethyl ester, and an electron-deficient pyridine core—offers multiple avenues for structural modification to generate diverse compound libraries for drug discovery. We will explore the chemical logic and provide field-proven protocols for the selective transformation of each functional group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for creating novel therapeutic agents targeting a range of diseases, including cancer, hypertension, and inflammatory conditions.[1][2]

Introduction: The Strategic Value of the Cyanopyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in thousands of FDA-approved drugs.[1] The specific scaffold, this compound, presents a unique convergence of functionalities. The electron-withdrawing nature of the cyano and carboxylate groups significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and its potential for intermolecular interactions with biological targets.[3]

The three primary sites for derivatization offer distinct opportunities for molecular exploration:

  • The Cyano Group (C5): Can be transformed into amines, amides, carboxylic acids, or tetrazoles, introducing key hydrogen-bonding features or acidic centers.

  • The Ethyl Ester (C3): Provides a handle for hydrolysis to a carboxylic acid, facilitating amide bond formation, or reduction to a primary alcohol.

  • The Pyridine Ring: While deactivated towards electrophilic attack, it is primed for nucleophilic aromatic substitution, especially if a leaving group is present at the C2 or C6 positions.

This guide will detail the chemical transformations at each of these sites, providing both the strategic rationale and detailed experimental protocols.

Caption: Core scaffold and its primary reactive sites.

Derivatization Strategies and Protocols

The choice of derivatization pathway is dictated by the desired physicochemical properties and the pharmacophore model of the target. The following sections provide detailed protocols for key transformations.

Transformations of the C5-Cyano Group

The nitrile is a versatile functional group that can serve as a precursor to several other key pharmacophoric elements.[4]

Rationale: The introduction of a flexible aminomethyl group provides a basic center that can engage in ionic interactions with acidic residues (e.g., Asp, Glu) in a protein binding pocket. This primary amine is also a versatile synthetic handle for subsequent acylation, sulfonylation, or reductive amination reactions to build out more complex structures.

Challenges & Solutions: The reduction of nitriles on heteroaromatic rings, particularly nitrogen-containing ones, can sometimes be challenging using catalytic hydrogenation (e.g., H₂/Pd/C) due to catalyst poisoning by the pyridine nitrogen.[5] Therefore, chemical hydrides are often more reliable. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[5][6]

Protocol: LiAlH₄ Reduction of the Cyano Group

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition. Note: This procedure will also reduce the ethyl ester to a primary alcohol. See section 3 for sequential strategies.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, typically with a gradient of methanol in dichloromethane) to afford the desired (5-(aminomethyl)-3-(hydroxymethyl)-6-methylpyridin-2-ol).

Rationale: The carboxamide group is a superb hydrogen bond donor and acceptor, frequently found in drug molecules. Complete hydrolysis to the carboxylic acid introduces an acidic center, which can also be a key interaction point or serve as a bioisosteric replacement for other groups.[7][8]

Protocol: Controlled Hydrolysis to the Carboxamide

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like tert-butanol or DMSO.

  • Reagents: Add powdered potassium hydroxide (KOH, 2.0-3.0 eq) and stir the suspension vigorously.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Over-heating or extended reaction times may lead to the formation of the carboxylic acid.

  • Workup: Cool the reaction mixture, dilute with water, and neutralize with 1N HCl. The product often precipitates and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Protocol: Complete Hydrolysis to the Carboxylic Acid

  • Setup: In a round-bottom flask, add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (typically >100 °C) for 12-24 hours. The progress should be monitored by LC-MS until both the nitrile and the ethyl ester have been hydrolyzed.

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated base solution (e.g., 50% NaOH) to a pH of ~3-4.

  • Isolation: The product will likely precipitate upon neutralization. Cool the mixture further and collect the solid by vacuum filtration. Wash with cold water and dry to afford the dicarboxylic acid derivative.

Rationale: The tetrazole group is a well-established non-classical bioisostere of the carboxylic acid group.[7] It possesses a similar pKa and steric profile but can offer advantages in terms of metabolic stability, lipophilicity, and cell membrane permeability, making it a valuable tool in drug design.[7]

Protocol: Synthesis of the Tetrazole Derivative

  • Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 1.5-2.0 eq) and triethylamine hydrochloride (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by LC-MS.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Acidify the solution with 2N HCl to a pH of ~2-3.

  • Isolation: A precipitate should form. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Modifications of the C3-Ethyl Ester Group

The ethyl ester at the C3 position is a classic handle for introducing diversity, primarily through the formation of amides.

Rationale: This two-step sequence is one of the most robust and widely used methods in medicinal chemistry. The initial hydrolysis (saponification) unmasks a carboxylic acid, which is then activated and coupled with a diverse range of amines to build an amide library. This allows for systematic exploration of the structure-activity relationship (SAR).

G Start Ethyl Ester Derivative Step1 Saponification (LiOH or NaOH, aq. THF) Start->Step1 Intermediate Carboxylic Acid Intermediate Step1->Intermediate Step2 Amide Coupling (Amine, Coupling Agent e.g., HATU/EDC) Intermediate->Step2 End Amide Library Step2->End

Caption: Workflow for Amide Library Synthesis.

Protocol: Step A - Saponification

  • Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with 1N HCl. The carboxylic acid product will typically precipitate and can be collected by filtration. If not, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the product.

Protocol: Step B - Amide Coupling (Example with HATU)

  • Setup: To a solution of the carboxylic acid from Step A (1.0 eq) in DMF, add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Coupling Agent: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), portion-wise at room temperature.

  • Reaction: Stir the reaction for 2-12 hours at room temperature. Monitor by LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final amide.

Reagent/StepPurposeKey ParametersExpected Yield
LiOH·H₂O SaponificationRT, 2-6h>90%
HATU/DIPEA Amide CouplingRT, 2-12h60-95%
EDC/HOBt Alternative CouplingRT, 12-24h50-90%
TiCl₄/Pyridine Direct Amide Formation85 °C, 2h70-90%[9]

Table 1: Summary of conditions for C3-amide formation.

Sequential and Orthogonal Derivatization Strategies

The true power of this scaffold lies in the ability to perform sequential reactions on different functional groups. The relative reactivity of the functional groups often allows for selective transformations. For example, the ester can be hydrolyzed under basic conditions without affecting the nitrile, while strong reducing agents like LiAlH₄ will typically reduce both functionalities.

A potential orthogonal strategy could involve:

  • Saponification: Selective hydrolysis of the ethyl ester to the carboxylic acid.

  • Amide Coupling: Formation of a C3-amide.

  • Nitrile Reduction: Reduction of the C5-cyano group on the new amide derivative to introduce the aminomethyl group.

This stepwise approach allows for the construction of highly complex and diverse molecules from a single, readily available starting material.

Conclusion

This compound is a robust and versatile starting material for medicinal chemistry campaigns. The distinct reactivity of its cyano, ester, and pyridine functionalities provides a rich chemical landscape for generating novel derivatives. By carefully selecting reaction conditions and synthetic sequences, researchers can efficiently build libraries of compounds with diverse physicochemical properties, maximizing the potential for discovering new therapeutic agents. The protocols and strategies outlined in this guide serve as a validated starting point for the rational design and synthesis of next-generation cyanopyridine-based drugs.

References

  • Kumar, N. V., & Mashelkar, U. C. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano. [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45B(7), 1770–1773.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
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  • Hussain, A., et al. (2025). The cyanopyridine moiety as anticancer agents.
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  • BenchChem. (2025). The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. BenchChem Technical Guides.
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  • JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction.
  • ACS Medicinal Chemistry Letters. (2024). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes.
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  • Rodinovskaya, L. A. (2025). ChemInform Abstract: Synthesis of 3-Cyano-5-ethyl-6-methylpyridine-2(1H)-thione and Conversion into Condensed Heterocycles.
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Probing the Binding Landscape: A Guide to Molecular Docking Studies of Ethyl 5-cyano-6-methylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyridine Scaffolds

Pyridine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among this broad class, Ethyl 5-cyano-6-methylpyridine-3-carboxylate and its derivatives are of particular interest due to their structural motifs that suggest potential interactions with key biological targets. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of these small molecules within the active site of a target protein.[1] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound derivatives, aimed at researchers and scientists in the field of drug discovery and development. We will explore the rationale behind each step, from ligand and protein preparation to the analysis and validation of docking results, providing a robust framework for in silico investigation.

Conceptual Framework: The "Lock and Key" in the Digital Age

At its core, molecular docking simulates the interaction between a ligand (the small molecule, our pyridine derivative) and a receptor (the target protein). The process aims to find the most stable binding pose of the ligand within the protein's binding site, quantified by a scoring function that estimates the binding affinity (often expressed in kcal/mol). A more negative binding energy generally indicates a more favorable and stable interaction.[2][3] This computational "lock and key" model helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.

Experimental Workflow: A Detailed Protocol

This protocol is designed to be adaptable, providing a foundational workflow that can be applied to various protein targets. For the purpose of this guide, we will use Staphylococcus aureus DNA gyrase, a well-established target for antibacterial agents, as an exemplary receptor.[2]

Part 1: Essential Software and Resources

A curated list of essential software, most of which are open-source, is provided below. Proper installation and a basic understanding of their functionalities are prerequisites for this protocol.

Software/ResourcePurposeURL
RCSB Protein Data Bank Database of 3D macromolecular structures[Link]
PubChem Database of chemical molecules[Link]
Avogadro Advanced molecular editor and visualizer[Link]
AutoDock Tools (MGLTools) Preparation of protein and ligand files for docking[Link]
AutoDock Vina Molecular docking program[Link]
PyMOL Molecular visualization system[Link]
Discovery Studio Visualizer Visualization and analysis of molecular interactions[Link]
Part 2: Ligand Preparation - Crafting the "Key"

The accuracy of docking results is highly dependent on the correct preparation of the ligand. This involves generating a 3D structure and assigning appropriate chemical properties.

Step-by-Step Ligand Preparation:

  • 2D Structure Generation:

    • Draw the 2D structure of your this compound derivative using a chemical drawing tool or find it in a database like PubChem.

    • For our example, we will use the parent compound, this compound.

  • 3D Structure Generation and Optimization using Avogadro:

    • Open the 2D structure file in Avogadro.

    • Add hydrogens by navigating to Build > Add Hydrogens.

    • Perform energy minimization to obtain a stable 3D conformation. Go to Extensions > Molecular Mechanics > Setup Force Field... and choose a suitable force field (e.g., MMFF94). Then, go to Extensions > Optimize Geometry.[4]

    • Save the optimized structure as a .mol2 file. This format preserves the 3D coordinates and bond orders.

  • Final Preparation with AutoDock Tools:

    • Open AutoDock Tools.

    • Go to Ligand > Input > Open and select your .mol2 file.

    • AutoDock Tools will automatically detect the root and rotatable bonds of the ligand. You can verify and modify these if necessary (Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions).

    • Save the final prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT). This format includes atomic charges and torsional degrees of freedom required by AutoDock Vina.

Part 3: Protein Preparation - Preparing the "Lock"

The protein structure obtained from the PDB often contains non-essential molecules and lacks information required for docking. This section details the necessary cleaning and preparation steps.

Step-by-Step Protein Preparation:

  • Protein Structure Retrieval:

    • Navigate to the RCSB Protein Data Bank.

    • Search for the target protein. For our example, we will use S. aureus DNA gyrase. A suitable crystal structure is PDB ID: 6FM4 .[3]

    • Download the structure in PDB format.

  • Protein Cleaning and Preparation using AutoDock Tools:

    • Open AutoDock Tools and load the downloaded PDB file (File > Read Molecule).

    • Remove Water Molecules: Water molecules can interfere with the docking process and are generally removed unless they are known to play a crucial role in ligand binding (Edit > Hydrogens > Remove Water).[5]

    • Remove Co-crystallized Ligands and other Heteroatoms: The downloaded structure may contain the original ligand or other molecules. These should be removed to create a vacant binding site (Select > Select from String, then choose the heteroatoms and Edit > Delete > Delete Selected Atoms).

    • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds (Edit > Hydrogens > Add, select 'Polar only').[6]

    • Assign Charges: Kollman charges are typically added to the protein.

    • Save as PDBQT: Save the prepared protein as a .pdbqt file (Grid > Macromolecule > Choose, select the protein, and then save).

Part 4: The Docking Simulation - Bringing the Key to the Lock

With the prepared ligand and protein, we can now proceed with the molecular docking simulation using AutoDock Vina.

Step-by-Step Docking Protocol:

  • Defining the Binding Site (Grid Box Generation):

    • In AutoDock Tools, with both the prepared protein and ligand loaded, navigate to Grid > Grid Box....

    • A grid box will appear, defining the search space for the docking simulation. Position and resize this box to encompass the entire active site of the protein. The co-crystallized ligand's position in the original PDB file can be a useful guide for this.

    • Note down the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

  • Configuring AutoDock Vina:

    • AutoDock Vina is a command-line tool. You will need to create a configuration file (e.g., config.txt) with the following parameters:

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time.[7]

  • Running the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the following command:

    • Vina will perform the docking and generate an output file (docking_results.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file with detailed information.

Visualization and Analysis of Docking Results

The output of a docking simulation is a set of predicted binding poses and their scores. Careful analysis is crucial to derive meaningful insights.

Quantitative Data Summary

The docking log file and the output .pdbqt file contain the binding affinities for the different predicted poses. It is good practice to summarize this data in a table.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-7.91.876
.........
Qualitative Analysis of Binding Interactions

Visual inspection of the docking poses provides invaluable information about the interactions between the ligand and the protein.

Step-by-Step Interaction Analysis:

  • Loading Results into a Visualizer:

    • Open PyMOL or Discovery Studio Visualizer.

    • Load the prepared protein (protein.pdbqt).

    • Load the docking results file (docking_results.pdbqt). The different poses will be loaded as separate models.

  • Analyzing Interactions:

    • Focus on the best-scoring pose (usually the first one).

    • Identify and analyze the key interactions:

      • Hydrogen Bonds: These are critical for binding affinity and specificity.

      • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Salt Bridges: Electrostatic interactions between charged groups.

    • Discovery Studio Visualizer has a dedicated tool to display 2D diagrams of these interactions, which are excellent for publications and presentations.[8]

Self-Validation: Ensuring Trustworthiness of the Protocol

The reliability of molecular docking results should always be assessed. A common and effective validation method is re-docking.

Protocol for Docking Validation:

  • Selection of a Co-crystallized Ligand:

    • Choose a protein from the PDB that has a co-crystallized ligand similar to your compound of interest. For our example, the original PDB file (6FM4) contains a ligand.

  • Extraction and Re-docking:

    • Extract the co-crystallized ligand from the PDB file and prepare it as described in the ligand preparation section.

    • Prepare the protein as described, but without removing the co-crystallized ligand initially to define the binding site accurately. Then, remove the ligand before docking.

    • Perform the docking of the extracted ligand back into its own protein's binding site using the same protocol.

  • RMSD Calculation:

    • The Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose is calculated.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9][10]

Visualizing the Workflow and Interactions

To further clarify the process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Avogadro & AutoDock Tools) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (AutoDock Tools) protein_prep->grid_gen run_vina Run AutoDock Vina grid_gen->run_vina results_analysis Results Analysis (Binding Energy & Interactions) run_vina->results_analysis validation Protocol Validation (Re-docking & RMSD) results_analysis->validation

Caption: A high-level overview of the molecular docking workflow.

interaction_analysis cluster_ligand Ligand cluster_protein Protein Active Site ligand Pyridine Derivative h_bond Hydrogen Bond Acceptor/Donor ligand->h_bond H-Bond hydrophobic Hydrophobic Pocket ligand->hydrophobic Hydrophobic Interaction aromatic Aromatic Residue ligand->aromatic Pi-Pi Stacking

Caption: Key molecular interactions analyzed in docking studies.

Conclusion and Future Perspectives

This application note has detailed a robust and validated protocol for conducting molecular docking studies on this compound derivatives. By following these steps, researchers can gain significant insights into the potential binding modes and affinities of their compounds, thereby making more informed decisions in the early stages of drug discovery. It is important to remember that molecular docking is a predictive tool, and its results should ideally be validated by in vitro and in vivo experimental studies. Future work could involve expanding these studies to a library of derivatives to establish a structure-activity relationship (SAR) and performing molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes over time.

References

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Troubleshooting & Optimization

Hantzsch Dihydropyridine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch Dihydropyridine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful multicomponent reaction. The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry, enabling the construction of 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[1] These scaffolds are of immense importance in medicinal chemistry, forming the core of several blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine.[1][2][3][4]

Despite its utility, the classical Hantzsch reaction can be plagued by challenges such as long reaction times, harsh conditions, and low yields.[1] This guide is structured to address these issues head-on, moving from fundamental understanding to practical troubleshooting and protocol optimization.

Understanding the Foundation: The Reaction Mechanism

A firm grasp of the reaction mechanism is critical for effective troubleshooting. The Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] While at least five pathways have been proposed depending on the specific reactants and conditions, the most commonly accepted route involves the formation of two key intermediates: a Knoevenagel condensation product (an α,β-unsaturated carbonyl) and an enamine.[1][3][5] These intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP ring.

The complexity of the mechanism, with its multiple competing pathways, is often the root cause of low yields and the formation of unexpected products.[1][6]

Hantzsch_Mechanism cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia/NH4OAc Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization DHP 1,4-Dihydropyridine (1,4-DHP) Cyclized->DHP Dehydration

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries about the Hantzsch synthesis.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields are the most frequent complaint and can stem from several factors.[1] The primary issues are often related to reagent quality (especially the aldehyde, which can oxidize), suboptimal reaction conditions (temperature, solvent), or an inefficient catalyst. A systematic approach, as detailed in the troubleshooting guide below, is the best way to diagnose the problem.

Q2: How can I make my Hantzsch synthesis more environmentally friendly or "green"?

There is a significant push to develop greener Hantzsch protocols. Key strategies include:

  • Solvent-free reactions: Many modern protocols are performed neat, often at room temperature or with gentle heating, which significantly reduces waste.[2][7]

  • Aqueous media: Water is an excellent solvent for certain Hantzsch variations, offering environmental benefits over traditional organic solvents.[1][8][9]

  • Alternative energy sources: Microwave irradiation can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[1][10]

  • Catalyst-free conditions: Some protocols have been developed that proceed efficiently without any catalyst, simplifying purification.[7][9]

Q3: What is the difference between synthesizing a 1,4-dihydropyridine and a pyridine?

The initial product of the Hantzsch reaction is the 1,4-dihydropyridine (1,4-DHP).[1] The corresponding pyridine is formed by a subsequent oxidation step. This can happen unintentionally during the reaction or workup (e.g., by air oxidation) or can be performed deliberately using an oxidizing agent like ferric chloride or manganese dioxide. The driving force for this oxidation is the formation of a stable aromatic ring.[1]

Q4: Can I synthesize unsymmetrical dihydropyridines?

Yes. While the classical method using two identical β-ketoesters yields symmetrical products, unsymmetrical 1,4-DHPs can be synthesized. This is typically achieved through a stepwise approach, such as pre-forming the Knoevenagel adduct or the enamine intermediate before introducing the second component.[3][10] This provides greater control over the final structure.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common experimental issues.

Troubleshooting_Workflow Start Problem: Low or No Yield CheckReagents Step 1: Verify Reagents - Purity (distill aldehyde?) - Stoichiometry (1:2:1 ratio) - Ammonia source Start->CheckReagents CheckConditions Step 2: Evaluate Conditions - Solvent choice - Temperature correct? - Reaction time sufficient? CheckReagents->CheckConditions Reagents OK CheckCatalyst Step 3: Assess Catalyst - Is it active? - Is it the right choice for  your substrates? CheckConditions->CheckCatalyst Conditions OK CheckWorkup Step 4: Review Workup - Is product precipitating? - Is it water-soluble? - Potential for decomposition? CheckCatalyst->CheckWorkup Catalyst OK Solution Yield Improved CheckWorkup->Solution Workup OK

Caption: Systematic workflow for troubleshooting low yields in Hantzsch synthesis.

Problem 1: Low or No Product Yield
  • Potential Cause A: Reagent Quality and Stoichiometry

    • Causality: The Hantzsch reaction is a multi-component condensation, and its success hinges on the purity and precise ratio of the reactants. Aldehydes are particularly susceptible to air oxidation, forming carboxylic acids that can inhibit the reaction. An incorrect molar ratio disrupts the formation of the key intermediates.[3]

    • Recommended Solutions:

      • Verify Aldehyde Purity: If the aldehyde is old or has been exposed to air, purify it by distillation.

      • Confirm Stoichiometry: Ensure a strict 1:2:1 molar ratio of aldehyde : β-ketoester : ammonia source.

      • Ammonia Source: Ammonium acetate is often preferred over aqueous ammonia as it is easier to handle and provides a more controlled release of ammonia.[9] Using urea can lead to byproducts.[9]

  • Potential Cause B: Inappropriate Reaction Conditions (Solvent & Temperature)

    • Causality: The solvent plays a crucial role in solubilizing the reactants and intermediates. Polar solvents generally give good to excellent yields, while non-polar solvents are less effective due to the poor solubility of the ammonium salt.[8] Temperature affects reaction kinetics; while classical methods require reflux, some modern variations work efficiently at room temperature.[1][2]

    • Recommended Solutions:

      • Solvent Optimization: If using a solvent, polar options like ethanol, water, or aqueous micelles often perform well.[1][8]

      • Consider Solvent-Free: Solvent-free conditions often provide excellent yields and simplify workup.[7]

      • Temperature Control: Monitor the reaction temperature closely. If refluxing, ensure vigorous boiling. For room temperature reactions, allow sufficient time (monitor by TLC).

  • Potential Cause C: Ineffective or Inappropriate Catalyst

    • Causality: Catalysts, typically Brønsted or Lewis acids, accelerate the reaction by activating the substrates.[11] However, the choice of catalyst is not universal and depends on the specific substrates and reaction conditions (e.g., solvent-free vs. aqueous).

    • Recommended Solutions:

      • Select an Appropriate Catalyst: For solvent-free reactions, catalysts like Ceric Ammonium Nitrate (CAN) or ionic liquids have proven effective.[1][2] For aqueous reactions, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can yield excellent results.[1]

      • Catalyst-Free Approach: Before adding a catalyst, consider if a catalyst-free protocol might work for your substrates, as this simplifies the process.[7][9]

Catalyst TypeExampleTypical ConditionsAdvantages
Lewis Acid Ceric Ammonium Nitrate (CAN)Solvent-free, Room TempHigh yields, short reaction times, green.[1][2]
Brønsted Acid p-Toluenesulfonic acid (PTSA)Aqueous micelles, UltrasonicExcellent yields (>90%), green solvent.[1]
Ionic Liquid VariousRoom TempNon-toxic, easy to handle, high yields.[1][2]
Heterogeneous Covalently anchored sulfonic acidSolvent-freeReusable catalyst, simplified workup.[5]
None N/ASolvent-free or Water, HeatSimplest procedure, avoids catalyst cost/removal.[7][9]
Problem 2: Difficulty in Product Isolation and Purification
  • Potential Cause A: Incomplete Reaction

    • Causality: If the reaction is not driven to completion, the crude product will be a complex mixture of starting materials, intermediates, and the final product, making purification exceptionally difficult.

    • Recommended Solutions:

      • Monitor with TLC: Always monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[2][8]

      • Extend Reaction Time: If the reaction stalls, consider extending the reaction time or gently increasing the temperature.

  • Potential Cause B: Inefficient Workup Procedure

    • Causality: The 1,4-DHP product often precipitates from the reaction mixture upon cooling. An improper workup can lead to loss of product or contamination.

    • Recommended Solutions:

      • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by filtration.[8]

      • Washing: Wash the filtered solid with cold water to remove any remaining ammonium salts, followed by a non-polar solvent like cold n-hexane to remove non-polar impurities.[2][7]

      • Recrystallization: The most common method for purification is recrystallization, typically from ethanol.[2][8]

      • Column Chromatography: If the product is an oil or if recrystallization fails, purification by flash column chromatography on silica gel is a reliable alternative.[7]

Optimized Experimental Protocols

The following protocols are provided as validated starting points for your experiments.

Protocol 1: Green, Catalyst-Free Synthesis in Solvent-Free Conditions

This protocol is adapted from a method designed for undergraduate teaching labs, highlighting its simplicity and robustness.[7]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (3.0 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 45-60 minutes. The mixture will typically turn from a slurry into a clear, orange liquid and then begin to solidify. Monitor the reaction by TLC.

  • Workup and Isolation: Remove the flask from the heat. While still warm, add petroleum ether (5 mL) and continue stirring as the mixture cools to room temperature.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with a 5:1 mixture of petroleum ether and ethyl acetate (~10 mL). The resulting pale-yellow product is often of high purity.[7]

Protocol 2: Ceric Ammonium Nitrate (CAN)-Catalyzed Solvent-Free Synthesis

This method is highly efficient, proceeding at room temperature with short reaction times.[2]

  • Reagent Preparation: To a 100 mL round-bottom flask, add the aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde, 0.01 mol), ammonium acetate (0.01 mol), the 1,3-dione/β-ketoester (0.02 mol), and CAN (0.5 mmol).

  • Reaction: Stir the mixture at room temperature for 1-2.5 hours. The mixture will typically solidify as the product forms. Monitor progress by TLC.

  • Workup and Isolation: Once the reaction is complete, add water to the solid mass and stir. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with water, then with n-hexane to remove impurities. Recrystallize the product from ethanol, using charcoal treatment if necessary to remove colored impurities.[2]

References

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Hantzsch Dihydropyridine Synthesis Mechanism. (2023). YouTube. Retrieved from [Link]

  • Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. Retrieved from [Link]

  • Neves, L. A., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Scientific Reports, 10(1), 20494. Retrieved from [Link]

  • Thompson, A. L., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1837-1844. Retrieved from [Link]

  • Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170223. Retrieved from [Link]

  • Wang, Z., et al. (2024). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 101(1), 324-329. Retrieved from [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3), 241-245. Retrieved from [Link]

  • Das, B., et al. (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry, 2013, 672739. Retrieved from [Link]

  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 49-54. Retrieved from [Link]

  • Singh, R., & Sharma, M. (2021). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Journal of Scientific Research, 65(2), 87-92. Retrieved from [Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important pyridine derivative. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction outcomes, ensuring high yield and purity.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved through multicomponent reactions, can be susceptible to the formation of various impurities that can complicate purification and compromise the quality of the final product. This guide provides a structured approach to identifying and mitigating these common issues.

Part 1: Understanding the Synthetic Landscape

The synthesis of this compound generally follows established pyridine synthesis methodologies, most notably variations of the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Reaction . The choice of starting materials is critical and directly influences the impurity profile.

A plausible and common approach is a one-pot, multi-component reaction involving:

  • A β-ketoester: Ethyl acetoacetate is a common choice.

  • An aldehyde or its equivalent: Acetaldehyde or its synthetic equivalent.

  • A cyanide source/active methylene compound: Ethyl cyanoacetate or cyanoacetamide are frequently used.

  • A nitrogen source: Ammonia or an ammonium salt like ammonium acetate.

The reaction proceeds through a series of condensation, addition, and cyclization reactions, culminating in the formation of the pyridine ring.

Part 2: Troubleshooting Common Impurities and Synthesis Failures

This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in multicomponent reactions. The root cause often lies in one or more of the following areas:

  • Incomplete Reaction or Stalled Intermediates: The multi-step nature of the synthesis means that any intermediate step, from the initial Knoevenagel or Michael reactions to the final cyclization and aromatization, can be a bottleneck.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the appearance of intermediates and the final product. This can help identify if the reaction is stalling.

      • Optimize Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can promote side reactions.[1]

      • Catalyst Choice: The choice of catalyst can be critical. For Hantzsch-type syntheses, consider using a catalyst like p-toluenesulfonic acid (PTSA) which has been shown to improve yields.[1]

  • Side Reactions and Byproduct Formation: Several competing reactions can occur, leading to a mixture of products and consuming your starting materials.

    • Troubleshooting:

      • Order of Reagent Addition: In some cases, the order of adding reagents can influence the outcome. For instance, pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction.[1]

      • Stoichiometry Control: Ensure precise stoichiometry of your reactants. An excess of one reactant can favor side reactions.

  • Suboptimal Aromatization (in Hantzsch-type syntheses): The final step of a Hantzsch synthesis is the oxidation of a dihydropyridine intermediate to the aromatic pyridine. Inefficient oxidation will result in a mixture of the dihydropyridine and the desired pyridine.

    • Troubleshooting:

      • Choice of Oxidizing Agent: While classic oxidants like nitric acid or potassium permanganate can be used, they can be harsh and lead to side products.[2] Consider milder oxidizing agents or a one-pot synthesis that includes an in-situ aromatization step using reagents like ferric chloride.[2]

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this impurity be?

A2: Based on the likely starting materials for a Guareschi-Thorpe or Hantzsch synthesis, several side products are possible.

  • Self-Condensation Products: β-ketoesters like ethyl acetoacetate can undergo self-condensation, especially in the presence of a base. Similarly, aldehydes can undergo self-condensation.

  • Michael Adducts: Incomplete cyclization can lead to the isolation of stable Michael adducts.

  • Partially Aromatized Dihydropyridine (Hantzsch Synthesis): As mentioned in Q1, if the oxidation step is incomplete, you will have the dihydropyridine analog of your target molecule as a major impurity.

  • Alternative Cyclization Products: Depending on the reaction conditions, alternative cyclization pathways can sometimes lead to isomeric pyridine derivatives.

Below is a diagram illustrating the potential formation of a common byproduct through self-condensation of ethyl acetoacetate.

G EAA1 Ethyl Acetoacetate (1) Enolate Enolate of EAA (1) EAA1->Enolate Deprotonation EAA2 Ethyl Acetoacetate (2) Condensation Self-Condensation EAA2->Condensation Nucleophilic Attack Base Base Base->Enolate Enolate->Condensation Byproduct Dehydrated Dimer (Impurity) Condensation->Byproduct Dehydration

Caption: Self-condensation of ethyl acetoacetate leading to a common impurity.

Q3: My final product has a persistent yellow color, even after recrystallization. What is the likely cause?

A3: A persistent yellow color often indicates the presence of highly conjugated impurities or degradation products.

  • Oxidation Products: Pyridine derivatives can be susceptible to oxidation, leading to colored byproducts. Ensure your reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.

  • Polymeric Materials: Under certain conditions, cyanopyridines can undergo polymerization.[3] This is more likely at higher temperatures or in the presence of certain catalysts.

  • Residual Starting Materials or Intermediates: Some of the intermediates in these multicomponent reactions can be colored. Ineffective purification will lead to their carryover into the final product.

Troubleshooting Purification:

  • Recrystallization Solvent Screening: A single solvent may not be sufficient. Try a solvent/anti-solvent system. For example, dissolve your product in a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, water) until turbidity is observed, then allow to cool slowly.

  • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can help remove colored impurities. Be cautious, as this can sometimes lead to product loss.

  • Column Chromatography: If recrystallization fails, column chromatography is a reliable method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.

Part 3: Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. Here are recommended analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of organic compounds. A reverse-phase method is generally suitable for this molecule.

Table 1: Example HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

This method should provide good separation of the target compound from common starting materials and byproducts. For method validation, refer to ICH guidelines.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an excellent tool for identifying impurities and confirming the structure of your final product.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)

CompoundProtonsPredicted Chemical Shift (ppm)Multiplicity
Product Pyridine-H8.5 - 9.0s
-OCH₂CH₃4.3 - 4.5q
-CH₃2.6 - 2.8s
-OCH₂CH₃1.3 - 1.5t
Impurity: Ethyl Acetoacetate -COCH₂CO-3.4 - 3.6s
-OCH₂CH₃4.1 - 4.3q
-COCH₃2.2 - 2.4s
-OCH₂CH₃1.2 - 1.4t
Impurity: Ethyl Cyanoacetate -CH₂CN3.4 - 3.6s
-OCH₂CH₃4.2 - 4.4q
-OCH₂CH₃1.2 - 1.4t

Note: These are predicted values and may vary slightly.

The presence of sharp singlets in the 2.2-2.4 ppm and 3.4-3.6 ppm regions could indicate unreacted ethyl acetoacetate and ethyl cyanoacetate, respectively.

Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying an unknown impurity.

G Start Impure Product HPLC HPLC Analysis Start->HPLC NMR ¹H NMR Analysis Start->NMR Identify Identify Impurity HPLC->Identify NMR->Identify LCMS LC-MS Analysis Known Known Impurity (Starting Material, Byproduct) LCMS->Known Deduce Structure Identify->Known Match with knowns Unknown Unknown Impurity Identify->Unknown No match Optimize Optimize Reaction/ Purification Known->Optimize Unknown->LCMS Determine Mass

Caption: A systematic workflow for impurity identification.

References

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • Shen, L., Cao, S., Wu, J., Zhang, J., Li, H., Liu, N., & Qian, X. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420.
  • SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11, 1414-1420.
  • BenchChem Technical Support. (2025). Strategies to overcome low yields in multicomponent pyridine synthesis. BenchChem.
  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • ResearchGate. (2023).
  • Nalam, V. K., & Kulkarni, V. M. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry-Section B, 45(7), 1772.
  • Comprehensive Organic Name Reactions and Reagents. (2010).
  • Wikipedia. (2023). Hantzsch pyridine synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Google Patents. (2019).
  • Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction.
  • ACS Green Chemistry Institute. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • BenchChem. (2025).
  • Ask this paper. (2022).
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Taylor & Francis Group. (2016). Synthesis of Pyridines by Multicomponent Reactions.
  • BenchChem. (2025).
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Patsnap. (n.d.).
  • ResearchGate. (2017).
  • Vasquez-Ceron, J. R., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(13), 3988.
  • Google Patents. (2017).
  • Al-Hazmi, F. F., et al. (2019). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids.
  • ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Al-Delaimy, W. K., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Toxics, 6(3), 43.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
  • Simson Pharma Limited. (2024). Sources Of Impurities In Pharmaceutical Substances.
  • Semantic Scholar. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine.
  • Wang, Y., et al. (2020).
  • Wikipedia. (n.d.). Pyridine.
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  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Cyano-5-ethyl-6-methylpyridine-2(1H)-thione and Conversion into Condensed Heterocycles.

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Technical Support Center: Purification of Ethyl 5-cyano-6-methylpyridine-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-cyano-6-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide will provide a comprehensive overview of its application to this specific molecule. The compound exists in tautomeric forms, with the 2-pyridone form being significant. For the purpose of this guide, we will refer to the compound as Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, which has a reported melting point of 206-214 °C[1].

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Issue 1: The compound fails to dissolve in the chosen solvent.
  • Question: I've added the calculated amount of solvent, but my compound isn't dissolving, even with heating. What should I do?

  • Answer: This issue typically arises from using a solvent with low solvating power for your compound at elevated temperatures.

    • Immediate Action: Gradually add small portions of the hot solvent until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce your final yield[2].

    • Alternative Solvents: If a very large volume of the initial solvent is required, it's best to select a more suitable one. Based on the structure of the target molecule and recrystallization data for similar pyridine derivatives, ethanol is a good starting point. Other potential solvents to explore include methanol, ethyl acetate, or a mixed solvent system like ethanol/water[3][4].

    • Scientific Rationale: A good recrystallization solvent should dissolve the solute sparingly at room temperature but have high solubility at its boiling point[5]. This differential solubility is the basis for purification.

Issue 2: The compound "oils out" instead of forming crystals.
  • Question: Upon cooling, my compound separates as an oily layer instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.

    • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow the solution to cool more slowly. Slow cooling is crucial for the formation of well-defined crystals[4].

    • Induce Crystallization: If the oil persists, try scratching the inner surface of the flask with a glass rod at the air-solvent interface. This creates nucleation sites for crystal growth. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Solvent System Modification: If you are using a single solvent, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Issue 3: Crystal formation is very rapid, resulting in a fine powder.
  • Question: As soon as I remove my flask from the heat, a large amount of fine powder crashes out of the solution. Is this a problem?

  • Answer: Yes, rapid precipitation can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

    • Solution: Reheat the solution to redissolve the precipitate and add a small excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, promoting the formation of larger, purer crystals. Insulating the flask can also help to slow down the cooling rate.

Issue 4: The recovery of the purified compound is low.
  • Question: After filtration and drying, my final yield is significantly lower than expected. What could be the cause?

  • Answer: Low recovery can be attributed to several factors:

    • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Use only the minimum amount of hot solvent necessary to dissolve the crude product.

    • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and filter paper) is pre-heated.

    • Incomplete Crystallization: Cooling the solution for an insufficient amount of time or at too high a temperature will leave a substantial amount of the compound dissolved. Ensure the solution is cooled thoroughly, potentially in an ice bath, to maximize crystal formation.

    • Washing with Room Temperature Solvent: Washing the filtered crystals with a solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Troubleshooting Workflow

Here is a visual guide to help you navigate the troubleshooting process during recrystallization.

TroubleshootingWorkflow Start Start Recrystallization Dissolution Dissolve Compound in Hot Solvent Start->Dissolution Cooling Cool Solution Dissolution->Cooling Compound Dissolved Troubleshoot_Dissolution Troubleshoot: Add more hot solvent or change solvent Dissolution->Troubleshoot_Dissolution Compound Not Dissolving Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out Yes Troubleshoot_No_Crystals Troubleshoot: Scratch flask, seed, or reduce solvent volume Crystals_Form->Troubleshoot_No_Crystals No Troubleshoot_Oiling Troubleshoot: Reheat, add more solvent, cool slowly, or change solvent system Oiling_Out->Troubleshoot_Oiling Yes Filter_Dry Filter and Dry Crystals Oiling_Out->Filter_Dry No Low_Yield Low Yield? Success Pure Crystals Obtained Low_Yield->Success No Troubleshoot_Yield Troubleshoot: Check solvent volume, cooling time, and washing procedure Low_Yield->Troubleshoot_Yield Yes Troubleshoot_Dissolution->Dissolution Troubleshoot_No_Crystals->Cooling Troubleshoot_Oiling->Cooling Troubleshoot_Yield->Start Re-process mother liquor or re-crystallize Filter_Dry->Low_Yield

Caption: A flowchart for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the recrystallization of this compound?

    • A1: While specific solubility data is not widely published for this exact compound, ethanol is a highly recommended starting solvent based on its successful use for recrystallizing structurally similar cyanopyridine and 2-pyridone derivatives[3][4]. A good approach is to perform small-scale solvent screening with ethanol, methanol, ethyl acetate, and potentially a mixed solvent system like ethanol/water to determine the optimal choice for your specific sample.

  • Q2: How can I determine the purity of my recrystallized product?

    • A2: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C), which should be close to the literature value (206-214 °C for the 2-pyridone tautomer)[1]. An impure compound will exhibit a depressed and broad melting point range. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more quantitative assessment of purity.

  • Q3: Is it necessary to use a hot filtration step?

    • A3: A hot filtration step is only necessary if there are insoluble impurities present in your crude material after dissolving it in the hot solvent. If your solution is clear after dissolution, you can skip this step. If you do perform a hot filtration, it is crucial to use a pre-heated funnel to prevent premature crystallization.

  • Q4: Can I reuse the mother liquor to recover more product?

    • A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating some of the solvent to increase the concentration of the solute and then cooling the solution again. However, be aware that the second crop of crystals may be less pure than the first.

Recommended Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by screening)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter funnel and filter paper

  • Ice bath

  • Glass rod

  • Spatula

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a stir bar. Heat the mixture gently on a hot plate with stirring.

  • Solvent Addition: Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter paper or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value.

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The ideal solvent should exhibit the following properties:

PropertyDesired CharacteristicRationale
Solubility The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.This differential solubility allows for the separation of the desired compound from soluble impurities upon cooling.
Boiling Point The solvent's boiling point should be below the melting point of the compound to be purified.This prevents the compound from "oiling out" instead of crystallizing.
Reactivity The solvent must be inert and not react with the compound.To avoid the formation of unwanted byproducts.
Volatility The solvent should be volatile enough to be easily removed from the crystals after filtration.Facilitates the drying of the purified product.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Ethyl Acetate

  • Toluene

  • Ethanol/Water mixture

  • Toluene/Hexane mixture

References

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Nalawade, V. K., Shinde, D. B., & Gawande, D. S. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45(7), 1772–1775.
  • Tu, S., Jiang, B., Zhang, J., & Jia, R. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in One-Pot Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for one-pot pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving optimal yields. Pyridine scaffolds are fundamental building blocks in pharmaceuticals and agrochemicals, and efficient one-pot multicomponent reactions (MCRs) are critical for their synthesis. However, the apparent simplicity of these reactions can conceal a complex interplay of competing equilibria and potential side reactions. This document provides a structured, question-and-answer approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during one-pot pyridine synthesis, categorized by the stage of the experimental process.

Category 1: Starting Material Integrity

Q1: My reaction yield is consistently low, and I observe a complex mixture of byproducts. Where is the most logical place to start my investigation?

A1: The integrity of your starting materials is the most critical and often overlooked variable. Before re-optimizing reaction conditions, rigorously assess the purity of your reactants, particularly the carbonyl compounds. Aldehydes are notoriously susceptible to oxidation and self-condensation.[1] Even small amounts of impurities can propagate through the reaction cascade, leading to significant yield loss and purification difficulties.

Q2: I suspect my aldehyde starting material is the culprit. What are the common impurities, and what is a reliable purification protocol?

A2: The most common impurity in aldehydes is the corresponding carboxylic acid, formed via air oxidation.[1] Another frequent issue is the presence of aldol condensation products or polymers, especially with aliphatic aldehydes. Carboxylic acid impurities can neutralize basic catalysts or promote unwanted side reactions.

A straightforward purification involves removing acidic impurities by washing with a mild base. For a detailed procedure, please refer to Protocol 1: Purification of Aldehyde Starting Material . Verifying purity by NMR or GC-MS before use is highly recommended.

Q3: How critical is the choice and amount of the ammonia source (e.g., ammonium acetate)? Can it significantly impact the yield?

A3: The ammonia source is fundamental as it provides the nitrogen atom for the pyridine ring. Ammonium acetate is widely used because it is an inexpensive, easy-to-handle solid that serves as a source of ammonia in situ.[2]

The stoichiometry is crucial. In many syntheses, such as certain Bohlmann-Rahtz variations, a large excess of ammonium acetate is used to drive the equilibrium towards product formation by facilitating the final cyclodehydration step.[3] For Guareschi-Thorpe syntheses, ammonium carbonate in an aqueous medium has proven to be highly effective, acting as both the nitrogen source and a pH-controlled promoter, often leading to product precipitation and a simplified work-up.[4][5][6] Insufficient ammonia source is a common reason for incomplete conversion.

Category 2: Reaction Conditions and Optimization

Q4: My Hantzsch synthesis appears to stall, leaving a significant amount of the 1,4-dihydropyridine (DHP) intermediate. How can I drive the reaction to completion?

A4: This is a classic challenge in the Hantzsch synthesis, as the final aromatization step is not always spontaneous.[7][8] The stability of the Hantzsch ester (the DHP intermediate) necessitates an oxidative step. While classical oxidants like nitric acid or potassium permanganate are effective, they are harsh and can lead to side products and difficult workups.[7][9]

For a more controlled and efficient one-pot process, consider incorporating a milder oxidant directly into the reaction mixture. Reagents such as ferric chloride (FeCl₃), manganese dioxide (MnO₂), or even air in the presence of a suitable catalyst can effectively promote aromatization under gentler conditions.[7][9] Microwave-assisted synthesis has also been shown to accelerate this step and improve overall yields.[9][10]

Q5: The Bohlmann-Rahtz synthesis often requires high heat, which degrades my sensitive substrates. Are there established methods to promote this reaction under milder conditions?

A5: Yes, the high temperatures traditionally required for the cyclodehydration step of the Bohlmann-Rahtz synthesis are a significant drawback.[11] The modern solution is the use of an acid catalyst, which dramatically lowers the activation energy for this step.[11][12]

Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and solid-phase Lewis acids (e.g., Amberlyst-15 ion-exchange resin) have been successfully employed to facilitate the reaction at significantly lower temperatures.[11][13][14] This catalytic approach not only preserves sensitive functional groups but also often improves regioselectivity and overall yield.[11]

Q6: How do I select the optimal solvent for my one-pot reaction? I've seen protocols using everything from ethanol to water to solvent-free conditions.

A6: Solvent selection is highly dependent on the specific pyridine synthesis method. There is no universal choice. The solvent must solubilize the reactants while facilitating the key mechanistic steps.

  • For Bohlmann-Rahtz type reactions: Protic, polar solvents like ethanol are often favored as they can participate in proton transfer steps and stabilize charged intermediates.[11][14]

  • For Hantzsch and Guareschi-Thorpe syntheses: Greener approaches using water or glycerol have been shown to be highly effective, sometimes enhanced by ultrasound or microwave irradiation.[4][9][15] In some cases, the product conveniently precipitates from the aqueous medium, simplifying isolation.[4][5]

  • Solvent-Free Conditions: For certain multicomponent reactions, heating a neat mixture of reactants (often with a solid catalyst) can be extremely efficient, reducing waste and often shortening reaction times.[16][17]

The best approach is to screen a small set of diverse solvents (e.g., ethanol, toluene, acetonitrile, and a solvent-free condition) to find the optimal medium for your specific substrate combination.

Q7: My TLC analysis shows multiple products, suggesting significant side reactions. What are the most common competing pathways?

A7: Low yields are frequently a result of poor selectivity rather than low conversion. In a multicomponent reaction, several equilibria are established simultaneously. Common side reactions include:

  • Self-Condensation: Aldol condensation of your aldehyde or ketone starting materials can compete with the desired reaction pathway.

  • Michael Addition Ambiguity: An enamine intermediate can potentially add to an incorrect Michael acceptor if multiple α,β-unsaturated species are present.

  • Polymerization: Under harsh conditions (e.g., excessive heat or strong acid/base), starting materials or intermediates can polymerize.

To mitigate these issues, carefully control the reaction temperature, as competing reactions may have different activation energies.[9] Additionally, a stepwise addition of reagents can sometimes improve selectivity by allowing a key intermediate to form before introducing a reactant that could lead it down an unproductive path.[9]

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following workflow provides a logical diagnostic path.

TroubleshootingWorkflow start Low Yield Observed check_purity Step 1: Verify Purity of All Starting Materials start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify Reagents (See Protocol 1) purity_ok->purify No optimize_conditions Step 2: Re-evaluate Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity check_stoichiometry Stoichiometry Correct? (e.g., excess NH4OAc) optimize_conditions->check_stoichiometry check_temp Temperature Optimal? (Try lower T + catalyst) check_stoichiometry->check_temp check_solvent Solvent Appropriate? check_temp->check_solvent analyze_byproducts Step 3: Analyze Byproducts check_solvent->analyze_byproducts improve_workup Step 4: Optimize Work-up & Isolation check_solvent->improve_workup identify_byproducts Isolate & Characterize Major Side Products (LC-MS, NMR) analyze_byproducts->identify_byproducts deduce_pathway Deduce Competing Reaction Pathway identify_byproducts->deduce_pathway modify_reaction Modify Conditions to Suppress Side Reaction (e.g., change reagent order) deduce_pathway->modify_reaction success Yield Improved modify_reaction->success improve_workup->success

Caption: A systematic workflow for troubleshooting low yields in one-pot pyridine synthesis.

Key Experimental Protocols

Protocol 1: Purification of Aldehyde Starting Material

This protocol is designed to remove acidic impurities (e.g., carboxylic acids) from liquid aldehyde starting materials.[1]

Materials:

  • Crude liquid aldehyde

  • Diethyl ether (or other suitable extraction solvent)

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve the crude aldehyde in approximately 5-10 volumes of diethyl ether in a separatory funnel.

  • Add an equal volume of 10% aqueous NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Wash the organic layer sequentially with an equal volume of deionized water and then an equal volume of brine.

  • Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified aldehyde.

  • For maximum purity, fractional distillation under reduced pressure may be performed.

Protocol 2: Microwave-Assisted One-Pot Hantzsch Pyridine Synthesis

This general procedure illustrates a modern, efficient approach to synthesizing substituted pyridines, adapted from established green chemistry methodologies.[9][10]

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol, 2.0 equiv)

  • Ammonium acetate (1.5 mmol, 1.5 equiv)

  • Oxidizing agent (e.g., FeCl₃) (1.0 mmol, 1.0 equiv)

  • Ethanol (3-5 mL)

  • 10 mL microwave reaction vessel with a stir bar

Procedure:

  • To the microwave reaction vessel, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), ammonium acetate (1.5 mmol), and the oxidizing agent.

  • Add ethanol (3-5 mL) and seal the vessel.

  • Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).[9][10] Note: Optimal time and temperature should be determined empirically for each substrate.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Perform a standard aqueous work-up: partition the residue between ethyl acetate and water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary & Key Reaction Pathways

Table 1: Comparison of Conditions for Common One-Pot Pyridine Syntheses
Synthesis NameTypical ReactantsCommon Nitrogen SourceCatalyst / PromoterSolventKey Advantage
Hantzsch [7][9]Aldehyde, 2x β-KetoesterAmmonium Acetatep-TSA, FeCl₃ (oxidant)Ethanol, WaterAccess to 1,4-DHPs, widely studied.
Bohlmann-Rahtz [11][13]1,3-Dicarbonyl, AlkynoneAmmonium AcetateAcetic Acid, Amberlyst-15Ethanol, TolueneHigh regiocontrol, avoids oxidation step.
Guareschi-Thorpe [4][5]1,3-Dicarbonyl, CyanoacetateAmmonium Carbonate(None needed)WaterExcellent yields, green conditions, simple work-up.
Generalized Hantzsch Reaction Mechanism

The Hantzsch synthesis provides an excellent model for understanding the competing reactions in a one-pot MCR. The process involves the formation of two key intermediates that ultimately combine and cyclize.

HantzschMechanism cluster_0 Pathway A: Knoevenagel Condensation cluster_1 Pathway B: Enamine Formation Ketoester1 β-Ketoester Knoevenagel α,β-Unsaturated Carbonyl (Intermediate A) Ketoester1->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Michael Michael Addition Knoevenagel->Michael Ketoester2 β-Ketoester Enamine Enamine (Intermediate B) Ketoester2->Enamine Ammonia NH₃ Source Ammonia->Enamine Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (Hantzsch Ester) Cyclization->DHP Oxidation Oxidation [O] DHP->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Sources

Technical Support Center: Synthesis of Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyanopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic routes. Here, we move beyond simple protocols to address the complex side reactions that can compromise yield, purity, and reproducibility. Our focus is on providing logical, evidence-based solutions to common experimental issues in a direct question-and-answer format.

Section 1: Foundational Troubleshooting

Before diving into specific reaction types, it's crucial to address common issues that can manifest as "side reactions" but are often rooted in suboptimal reaction setup or purification.

FAQ 1.1: My reaction is complete according to TLC/LC-MS, but my isolated yield is consistently low. Where is my product going?

Answer: Low isolated yield post-purification is a frequent issue. Beyond incomplete reactions, the problem often lies in the workup and purification stages. Cyanopyridines, particularly those with additional polar functional groups, can be surprisingly water-soluble or volatile.

Troubleshooting Protocol: Product Loss Assessment

  • Analyze Aqueous Layers: Before discarding any aqueous layers from your workup, take a small aliquot, dilute it with an appropriate organic solvent (like EtOAc or DCM), and spot it on a TLC plate or inject it into an LC-MS. You may find a significant amount of your product has partitioned into the aqueous phase.

    • Solution: Increase the salinity of the aqueous phase with NaCl or (NH₄)₂SO₄ to "salt out" the organic product. Perform multiple extractions with a larger total volume of organic solvent (e.g., 5 x 20 mL is more effective than 2 x 50 mL).

  • Check for Volatility: If you are removing the solvent under reduced pressure, especially with low-boiling solvents like DCM or Et₂O, product loss can occur. This is particularly true for simple, low molecular weight cyanopyridines (e.g., 2-, 3-, or 4-cyanopyridine).

    • Solution: Use a higher boiling point solvent for extraction if possible (e.g., EtOAc, Toluene). When using a rotary evaporator, use a higher pressure (i.e., less vacuum) and a room temperature water bath.

  • Adsorption onto Silica/Alumina: Cyanopyridines are basic due to the pyridine nitrogen. During column chromatography, they can streak or irreversibly adsorb onto acidic silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol. A typical mobile phase might be Hexane:EtOAc with 0.5-1% Et₃N.

Section 2: Cyanation of Pyridine N-Oxides (Reissert-Henze Type Reactions)

The reaction of pyridine N-oxides with a cyanide source and an activating agent (like dimethylcarbamoyl chloride or benzoyl chloride) is a powerful method for introducing a cyano group, primarily at the 2- and 4-positions. However, it is prone to several side reactions.[1][2]

Diagram: General Troubleshooting Workflow

Here is a logical workflow to diagnose issues in your synthesis.

G start Reaction Start check_conversion Monitor Reaction (TLC/LC-MS) start->check_conversion workup Workup & Purification check_conversion->workup Reaction Complete low_conversion Low/No Conversion check_conversion->low_conversion Incomplete side_products Multiple Side Products check_conversion->side_products Impure analyze_product Analyze Final Product (NMR, MS) workup->analyze_product success Success! analyze_product->success Pure Product, Good Yield low_yield Low Isolated Yield analyze_product->low_yield Yield Loss check_reagents Check Reagent Quality (N-oxide, Cyanide, Activator) low_conversion->check_reagents optimize_temp Optimize Temperature/ Reaction Time low_conversion->optimize_temp check_hydrolysis Investigate Hydrolysis (Amide/Acid formation) side_products->check_hydrolysis check_regio Check Regioisomers side_products->check_regio optimize_purification Refine Purification Method (See FAQ 1.1) low_yield->optimize_purification

Caption: A workflow for diagnosing synthesis problems.

FAQ 2.1: My main byproduct is the corresponding picolinamide or isonicotinamide. How can I prevent hydrolysis of the nitrile group?

Answer: This is the most common side reaction. The nitrile group is susceptible to hydrolysis to an amide, and subsequently to a carboxylic acid, under both acidic and basic conditions, often accelerated by heat.[3][4][5][6] This can occur both during the reaction and, more frequently, during the aqueous workup.

Mechanism of Nitrile Hydrolysis The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the protonated nitrile (acid-catalyzed) or directly on the nitrile (base-catalyzed).

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 R-C≡N A2 R-C≡N⁺-H A1->A2 + H⁺ A3 R-C(OH₂⁺)=NH A2->A3 + H₂O A4 R-C(OH)=NH₂⁺ (Enol form) A3->A4 Proton Transfer A5 R-C(=O)-NH₂ (Amide) A4->A5 Tautomerization B1 R-C≡N B2 R-C(O⁻)=NH B1->B2 + OH⁻ B3 R-C(OH)=NH B2->B3 + H₂O B4 R-C(=O)-NH₂ (Amide) B3->B4 Tautomerization

Caption: Acid- and base-catalyzed nitrile hydrolysis pathways.

Preventative Measures:

  • Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions if the protocol allows. Use freshly distilled solvents and flame-dried glassware.

  • Workup Temperature: Perform the aqueous workup at low temperatures (0-5 °C). Quench the reaction by pouring it over ice water or a chilled buffer solution.

  • pH Control: Avoid strongly acidic or basic conditions during workup. If you need to neutralize the reaction, use a mild buffer like saturated aqueous sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH.

  • Minimize Contact Time: Do not let your reaction mixture sit in aqueous conditions for extended periods. Proceed with extraction immediately after quenching.

Parameter High Risk for Hydrolysis Recommended Condition
Temperature > 50 °C (during reaction or workup)< 25 °C, ideally 0-5 °C for workup
pH pH < 2 or pH > 10Neutral or mildly basic (pH 7-8)
Workup Time > 1 hour in aqueous media< 30 minutes
FAQ 2.2: I am getting a mixture of 2-cyano and 4-cyanopyridine. How can I improve the regioselectivity?

Answer: The regioselectivity of the Reissert-Henze reaction is governed by both electronic and steric factors.[7] Cyanide, as a nucleophile, will preferentially attack the most electron-deficient position that is sterically accessible.

  • Electronic Effects: The N-oxide oxygen is a strong electron-donating group, increasing electron density at the 2-, 4-, and 6-positions. Activation with an acylating agent renders these positions highly electrophilic. For an unsubstituted pyridine N-oxide, attack at the 2-position is often slightly favored, but a mixture is common.

  • Steric Hindrance: A substituent at the 2- or 6-position will sterically hinder attack at that site, strongly favoring cyanation at the 4-position. Conversely, a bulky group at the 3- or 4-position may favor attack at the less hindered 2-position.

  • Solvent Effects: The choice of solvent can influence the transition state energies for attack at different positions. It is worth screening solvents (e.g., CH₃CN, DCM, Toluene) to optimize selectivity for your specific substrate.

Section 3: Palladium-Catalyzed Cyanation of Halopyridines

This method is a cornerstone for synthesizing cyanopyridines, offering broad functional group tolerance. However, its success is highly dependent on mitigating catalyst poisoning by the cyanide anion.[8][9][10]

FAQ 3.1: My Pd-catalyzed cyanation reaction stalls or fails completely. What is causing the catalyst deactivation?

Answer: The primary culprit is the cyanide ion (CN⁻) itself. Cyanide is a strong σ-donor and can irreversibly bind to the palladium center at various stages of the catalytic cycle, forming stable and unreactive palladium-cyanide complexes.[8] This effectively removes the active catalyst from the reaction.

Mechanism of Catalyst Poisoning

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)-X]L₂ (Oxidative Addition) pd0->oa_complex + Ar-X poison1 [Pd(0)(CN)₄]⁴⁻ (Inactive) pd0->poison1 + excess CN⁻ cn_complex [Ar-Pd(II)-CN]L₂ (Transmetalation) oa_complex->cn_complex + 'CN⁻' source poison2 [Pd(II)(CN)₄]²⁻ (Inactive) oa_complex->poison2 + excess CN⁻ product_complex Ar-CN + Pd(0)L₂ (Reductive Elimination) cn_complex->product_complex product_complex->pd0

Caption: Pd-catalyzed cyanation cycle with catalyst poisoning pathways.

Troubleshooting Protocol: Reviving a Stalled Cyanation

  • Choice of Cyanide Source: The key is to use a cyanide source that maintains a very low concentration of free CN⁻ in the solution.

Cyanide SourceProsCons
KCN/NaCN Inexpensive, high atom economy.Highly toxic, high solubility can lead to rapid catalyst poisoning. Requires rigorously anhydrous conditions.[8]
Zn(CN)₂ Low solubility limits free CN⁻, reducing poisoning. Tolerates more functional groups.[7]Stoichiometric zinc waste. Can be slow.
K₄[Fe(CN)₆] Non-toxic, environmentally benign, very low free CN⁻.[11]Often requires specific ligands and conditions.
Acetone Cyanohydrin Acts as a slow-release source of HCN.Can be sensitive to base; requires careful handling.
  • Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Xantphos, cataCXium® A) that stabilize the Pd(0) state and promote reductive elimination over catalyst decomposition.

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes be beneficial. The mechanism is debated but may involve a competing Rosenmund-von Braun type pathway or assistance in the transmetalation step.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) active catalyst. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon/nitrogen) and run under a positive pressure of inert gas.

Section 4: Miscellaneous Side Reactions

FAQ 4.1: I am reacting a substituted nitro-pyridine with KCN and unexpectedly forming a carboxylic acid at the position ortho to where the nitro group was. What is happening?

Answer: You are observing the von Richter rearrangement . This is a classic but often unexpected side reaction where an aromatic nitro compound reacts with cyanide to undergo cine substitution, meaning the incoming carboxylate group ends up adjacent to the position of the departing nitro group.[12][13]

The yield is often low, and it competes with standard nucleophilic aromatic substitution (SₙAr) of the nitro group.[12]

To avoid the von Richter reaction:

  • Change the Substrate: If possible, replace the nitro group with a better leaving group for SₙAr, such as a halide (Cl, Br). The synthesis of the corresponding halopyridine followed by a Pd-catalyzed cyanation is a much more reliable route.

  • Modify Conditions: The von Richter reaction is sensitive to conditions. Lowering the temperature and using a less nucleophilic cyanide source (e.g., Zn(CN)₂) in a non-protic solvent may suppress this pathway in favor of other reactions, though this is substrate-dependent.

FAQ 4.2: My cyanopyridine product seems to be forming a dimer or oligomer, especially during storage or concentration. How can I prevent this?

Answer: Dimerization can occur through several pathways, especially with electron-rich or sterically unhindered cyanopyridines.[14][15][16] This is often driven by intermolecular interactions or trace impurities that catalyze polymerization.

Preventative Strategies:

  • Purity: Ensure the final product is highly pure. Trace amounts of acid, base, or metal catalysts from the synthesis can initiate polymerization over time.

  • Storage: Store the purified cyanopyridine derivative in a cool, dark place under an inert atmosphere (nitrogen or argon).

  • Solvent Choice: If storing as a solution, use a non-polar, aprotic solvent.

  • Inhibitors: For bulk storage of particularly unstable compounds, adding a radical inhibitor like BHT (butylated hydroxytoluene) at ppm levels can be effective, provided it does not interfere with downstream applications.

References

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
  • Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters.
  • A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry.[Link]

  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II.[Link]

  • Converting Nitriles to Amides. Chemistry Steps.[Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal.[Link]

  • Von Richter reaction. Wikipedia.[Link]

  • von Richter Rearrangement. Organic Chemistry Portal.[Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.[Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica.[Link]

  • α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. ResearchGate.[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.[Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.[Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate.[Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. PMC - PubMed Central.[Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the Technical Support Center for managing exothermic reactions during pyridine synthesis. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, many classical and novel synthetic routes, such as the Chichibabin and Hantzsch syntheses, are characterized by highly exothermic steps.[2][3] An exothermic reaction releases heat; if this heat is generated faster than it can be removed, the reaction temperature can increase uncontrollably.[4][5] This phenomenon, known as a thermal runaway, can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of hazardous materials.[4][6]

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential hazards and to offer practical, field-proven strategies for proactive management, real-time monitoring, and emergency intervention. Our goal is to empower you with the knowledge to conduct your experiments safely and effectively.

Part 1: Proactive Management & Hazard Assessment (FAQs)

This section addresses the crucial planning stages before an experiment is initiated. A thorough understanding of the reaction's thermochemistry is the foundation of a safe synthesis.[4]

Q1: How can I determine if my specific pyridine synthesis is likely to be dangerously exothermic before I run it?

A1: A preliminary hazard assessment is a critical first step.[7] You should combine literature review with modern calorimetric techniques:

  • Literature Precedent: Review the literature for the specific reaction or analogous transformations. Pay close attention to reported temperature ranges, addition rates, and any mention of cooling requirements or exotherms. Syntheses like the Chichibabin reaction are known for their high temperatures and potential for side reactions if not controlled.[3][8]

  • Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC): These experimental techniques are the gold standard for characterizing thermal hazards.[7][9][10]

    • DSC can determine the thermal stability of reactants, intermediates, and products, identifying onset temperatures for decomposition.[7][10]

    • RC measures the heat evolved during the actual reaction in real-time, providing critical data on the heat of reaction (ΔHrxn), heat generation rate, and the maximum temperature of the synthesis reaction (MTSR).[7]

Q2: What is the "Adiabatic Temperature Rise" and why is it a critical parameter for safety?

A2: The adiabatic temperature rise (ΔT_ad) is the theoretical maximum temperature increase of the reaction mixture if all the heat generated by the reaction were absorbed by the mixture itself, with no heat loss to the surroundings (i.e., a complete failure of cooling).[9] It is a worst-case scenario calculation that is essential for risk assessment.[9]

You can estimate it using the formula:

ΔT_ad = (-ΔH_rxn * C) / (m * C_p)

Where:

  • -ΔH_rxn is the heat of reaction (must be negative for an exotherm).

  • C is the concentration of the limiting reagent.

  • m is the total mass of the reaction mixture.

  • C_p is the specific heat capacity of the mixture.

A high ΔT_ad indicates a significant potential hazard. If the maximum attainable temperature under adiabatic conditions (T_process + ΔT_ad) exceeds the boiling point of the solvent or the decomposition temperature of any component, you have a high-risk scenario for a runaway reaction.[11]

Q3: How does reaction scale-up affect the risk of a thermal runaway?

A3: This is one of the most critical concepts in process safety. As you scale up a reaction, the volume of the reaction mixture increases by the cube of the vessel's radius, but the surface area available for heat transfer (cooling) only increases by the square of the radius.[4][7] This means that the ability to remove heat decreases relative to the potential for heat generation as the scale increases.[4] A reaction that was easily managed on a 1-gram scale may become dangerously uncontrollable at a 100-gram scale without significant changes to the experimental setup.[5]

Key Scale-Up Considerations:

  • Never scale a reaction by more than a factor of three (3x) from the previous, successful run. [12]

  • Re-evaluate your risk assessment at each new scale. [12]

  • Stirring efficiency changes with scale. Magnetic stir bars are often inadequate for larger volumes; mechanical overhead stirring is necessary to prevent hotspots.[12]

Part 2: Real-Time Monitoring & Control (FAQs)

Effective control during the reaction is paramount. This section focuses on identifying warning signs and implementing immediate control measures.

Q1: What are the early warning signs of a developing thermal runaway?

A1: Vigilant monitoring is key. The primary indicators are a rapid, unexpected increase in temperature and/or pressure.[4][6] Other signs include:

  • A sudden change in the reaction mixture's color or viscosity.

  • An unexpected increase in the rate of gas evolution.[6]

  • Boiling of the solvent at the flask walls, even if the bulk temperature is below the boiling point (indicating local hotspots).

  • A cooling system that is running at maximum capacity but is unable to lower or maintain the set temperature.

Q2: How should I properly configure my reaction setup for an exothermic pyridine synthesis?

A2: Your setup should be designed for maximum heat removal and control.

  • Reactor Choice: Use a jacketed reactor for efficient heat transfer over a large surface area. For lab scale, a round-bottom flask in a properly sized cooling bath is essential.

  • Controlled Reagent Addition: Never mix all reagents at once for a known exothermic reaction.[7] Use a semi-batch process where one reagent is added slowly and controllably via a syringe pump or an addition funnel.[4][7] This allows the rate of heat generation to be limited by the rate of addition.

  • Monitoring: Always have a thermometer or thermocouple measuring the internal reaction temperature, not the bath temperature. A secondary sensor on the cooling jacket can also be informative.

  • Stirring: Use an overhead mechanical stirrer to ensure efficient mixing and prevent the formation of localized hot spots, which can initiate a runaway.[12]

Q3: My reaction temperature is rising faster than expected, but it's not yet a runaway. What are the immediate corrective actions?

A3:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent. This is the most effective way to stop further heat generation.[7]

  • Enhance Cooling: Lower the temperature of your cooling bath. If using an ice bath, add more ice and a salt (like NaCl or CaCl2) to lower its temperature further.

  • Check Stirring: Ensure your stirrer is functioning correctly and at an adequate speed to promote heat transfer to the vessel walls.

  • Consider Dilution: If safe and compatible with the reaction chemistry, adding a pre-chilled solvent can help absorb some of the excess heat.

Part 3: Troubleshooting Guide & Emergency Protocols

This section provides structured guidance for specific problems and outlines a clear protocol for emergency situations.

Problem/Observation Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Spike (>10°C/min) Thermal runaway is in progress. Heat generation rate is far exceeding heat removal rate.IMMEDIATE EMERGENCY RESPONSE REQUIRED. See "Protocol for Emergency Quenching of a Runaway Reaction" below.
Reagent Addition Causes Localized Boiling/Fuming Reagent is being added too quickly; inadequate mixing; reaction is more exothermic than anticipated.1. Immediately stop the addition. 2. Increase stirring speed. 3. Slow the future addition rate significantly. 4. Consider diluting the reagent being added (if chemistry allows).
Temperature Remains High Even After Stopping Addition Accumulation of unreacted reagents that are now reacting; formation of a more stable, higher-boiling intermediate; secondary decomposition reaction has initiated.1. Maintain maximum cooling. 2. If temperature continues to rise, proceed to emergency quenching protocol. 3. If temperature stabilizes but remains high, hold at that temperature until a downward trend is confirmed before proceeding.
Solid Precipitates Form, Stirring Stops Product or intermediate is insoluble; reaction has stalled; temperature is too low, causing crashing out.1. Stop reagent addition. 2. Attempt to restart stirring (may require manual assistance with a spatula if safe). 3. If insoluble product is the cause, consider adding a co-solvent. 4. If temperature is too low, cautiously allow it to warm slightly to see if solids redissolve.
Experimental Protocol: Emergency Quenching of a Runaway Reaction

This protocol should only be executed when there is an uncontrollable rise in temperature and a significant risk to personnel and equipment. Personal safety is the absolute priority.

Pre-Requisites:

  • A designated "quench bath" (a large container of ice water, or a suitable cold quenching agent) should be prepared and accessible before starting the reaction.

  • All personnel must be wearing appropriate PPE (flame-retardant lab coat, safety glasses, face shield).

  • The reaction should be conducted in a chemical fume hood with the sash pulled down as low as possible.

Steps:

  • ALERT PERSONNEL: Immediately alert all other researchers in the lab of the emergency situation.

  • STOP ALL ADDITIONS: Ensure all reagent feeds are stopped.

  • REMOVE HEATING (if applicable): Immediately remove any heating mantles or hot plates.

  • MAXIMIZE COOLING: Apply maximum cooling via the primary cooling system (e.g., crash cool the circulator).

  • INITIATE QUENCH:

    • If the reaction vessel is small and can be safely handled, carefully but quickly raise the quench bath to submerge the lower portion of the flask.

    • For larger setups or if the reaction is too vigorous to move, use a pre-prepared, non-reactive cold solvent and add it directly to the reaction via a cannula or addition funnel to rapidly dilute and cool the mixture.

    • Some systems can be designed with an emergency "dump tank" containing a quenching agent.[9][11]

  • EVACUATE: If the temperature and pressure continue to rise uncontrollably after attempting to quench, evacuate the immediate area and follow your institution's emergency procedures.

Part 4: Visual Diagrams & Data

Diagrams

Exothermic_Risk_Assessment cluster_0 Phase 1: Pre-Experimental Analysis cluster_1 Phase 2: Calorimetric Screening cluster_2 Phase 3: Risk Classification & Control Plan A Identify Pyridine Synthesis Route (e.g., Hantzsch, Chichibabin) B Literature Search: - Reported Exotherms? - Cooling Procedures? - Safety Incidents? A->B C Thermodynamic Estimation: - Calculate Adiabatic Temp. Rise (ΔT_ad) - Review Reagent Stability B->C D Perform DSC/RC Analysis C->D E Determine: - Heat of Reaction (ΔHrxn) - Onset of Decomposition (T_onset) - Heat & Gas Generation Rates D->E F Risk Assessment: Is T_process + ΔT_ad > T_boil or T_onset? E->F G Low Risk: Proceed with Standard Controls (Cooling bath, slow addition) F->G No H High Risk: Redesign Process F->H Yes I Implement Enhanced Controls: - Semi-batch addition - Jacketed reactor - Emergency quench plan H->I

Caption: A decision workflow for proactively assessing and mitigating thermal risks before conducting a pyridine synthesis.

Troubleshooting_Excursion Start Observe Unexpected Temperature Rise Action1 IMMEDIATELY STOP REAGENT ADDITION Start->Action1 Action2 Enhance Cooling: - Lower bath temp - Check chiller/ice Action1->Action2 Check1 Is Temperature Still Rising? Check2 Is Temperature Now Decreasing? Check1->Check2 No Emergency EXECUTE EMERGENCY QUENCH PROTOCOL Check1->Emergency Yes Action2->Check1 Action3 Hold Conditions & Monitor Until Stable and Cool Check2->Action3 Yes Check2->Emergency No End_Success Resume with Caution: (Slower addition rate) Action3->End_Success Evacuate EVACUATE AREA Emergency->Evacuate

Caption: A decision tree for responding to a real-time thermal excursion during an experiment.

Data Tables

Table 1: Thermal Properties of Common Solvents Note: These are approximate values. Always consult safety data sheets for precise information.

SolventBoiling Point (°C)Specific Heat Capacity (J/g·K)
Toluene1111.80
Xylene~1401.72
Tetrahydrofuran (THF)661.97
Acetonitrile822.23
Dimethylformamide (DMF)1532.03
Water1004.18

Table 2: Key Safety Temperatures for Reaction Hazard Analysis [11]

ParameterSymbolDescriptionSignificance
Process TemperatureT_pThe intended operating temperature range of the reaction.Baseline for normal operation.
Max. Adiabatic TemperatureT_mThe maximum temperature attainable if cooling fails (T_p + ΔT_ad).Defines the worst-case scenario temperature.
Onset TemperatureT_onsetThe temperature at which a secondary, often violent, decomposition reaction begins.A critical limit that should never be approached by T_m.
Max. Allowable TemperatureT_sThe maximum temperature the equipment (reactor, etc.) can safely withstand.Defines the physical limits of the apparatus.

References

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). American Chemical Society.
  • Chichibabin reaction. Wikipedia. [Link]

  • Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal.
  • Chichibabin reaction. Grokipedia.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Runaway Reaction. (2020, August 5). Chemical Engineering World.
  • The Chichibabin amination reaction. (2018, November 26).
  • Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety.
  • An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
  • Why reactions run away. IChemE.
  • Understanding Runaway Reactions and Their Safety Implic
  • Pyridine Synthesis. The Royal Society of Chemistry.

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of Ethyl 5-cyano-6-methylpyridine-3-carboxylate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as Ethyl 5-cyano-6-methylpyridine-3-carboxylate, a substituted pyridine derivative with potential applications in medicinal chemistry, requires absolute certainty of its chemical architecture. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial insights, complex substitution patterns and the presence of quaternary carbons often necessitate more advanced techniques. This guide provides an in-depth, experimentally-grounded walkthrough of how two-dimensional (2D) NMR spectroscopy, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to unequivocally confirm the structure of this compound.

The Challenge: Beyond One-Dimensional NMR

While ¹H NMR reveals proton environments and their multiplicities, and ¹³C NMR indicates the number and types of carbon atoms, these techniques alone may not suffice to definitively piece together the molecular puzzle of a multi-substituted aromatic ring. Key challenges in the structural elucidation of this compound include:

  • Unambiguous assignment of protons and carbons: Differentiating between the aromatic proton and other signals requires clear correlation to the carbon backbone.

  • Mapping connectivity across quaternary centers: The pyridine ring contains several carbons with no directly attached protons (quaternary carbons), such as those bearing the cyano and carboxylate groups. 1D NMR struggles to place these in the structure.

  • Confirmation of substituent positions: The relative positions of the methyl, cyano, and ethyl carboxylate groups on the pyridine ring must be definitively established.

2D NMR techniques are indispensable for overcoming these hurdles by revealing through-bond correlations between nuclei.[1][2][3]

The 2D NMR Solution: HSQC and HMBC at the Forefront

To achieve unequivocal structural confirmation, we turn to two powerful 2D NMR experiments:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct one-bond correlations between protons and the carbon atoms they are attached to.[4][5][6] Each peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C spectra.[1][5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH), between protons and carbons.[4][5][6] This is crucial for connecting molecular fragments across atoms that lack directly attached protons, such as quaternary carbons and heteroatoms.[7]

By combining the information from these two experiments, a complete and unambiguous picture of the molecular structure can be constructed.

Experimental Workflow: A Step-by-Step Approach

The logical flow for the structural elucidation of this compound using NMR is as follows:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Data Interpretation & Structure Confirmation A Acquire ¹H NMR B Acquire ¹³C NMR A->B C Acquire ¹H-¹³C HSQC B->C D Acquire ¹H-¹³C HMBC C->D E Assign Direct C-H Bonds (HSQC) D->E F Map Long-Range H-C Correlations (HMBC) E->F G Assemble Fragments & Confirm Connectivity F->G H Final Structure Verification G->H

Figure 1: A streamlined workflow for the structural confirmation of this compound using 1D and 2D NMR spectroscopy.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • ¹H-¹³C HSQC: Utilize a phase-sensitive HSQC pulse sequence to correlate each proton with its directly attached carbon.

  • ¹H-¹³C HMBC: Employ a gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of approximately 8 Hz, to observe correlations over 2-4 bonds.

Data Interpretation and Structural Confirmation

Let's analyze the hypothetical NMR data for this compound to illustrate the process of structural elucidation.

Proposed Structure and Numbering:

Chemical structure of this compound with atom numbering.

(Note: This is a placeholder image. In a real-world scenario, a chemical drawing of the molecule with numbered atoms would be presented here.)

Table 1: Hypothetical ¹H and ¹³C NMR Data

Atom #¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
1---164.5
2---125.0
3---158.0
48.80s1H145.0
5---108.0
6---160.0
7 (CH₃)2.80s3H25.0
8 (CN)---117.0
9 (CH₂)4.40q2H62.0
10 (CH₃)1.40t3H14.0
Step 1: Direct C-H Bond Assignment using HSQC

The HSQC spectrum will show cross-peaks corresponding to all carbons with directly attached protons.

Table 2: Key HSQC Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
8.80145.0C4-H4
2.8025.0C7-H7
4.4062.0C9-H9
1.4014.0C10-H10

This step confirms the direct attachment of the aromatic proton (H4) to the carbon at 145.0 ppm, the methyl protons (H7) to the carbon at 25.0 ppm, and the ethyl group protons (H9 and H10) to their respective carbons.

Step 2: Mapping the Molecular Skeleton with HMBC

The HMBC spectrum is the key to assembling the fragments and confirming the positions of the substituents. We will look for correlations from each proton to carbons that are 2 or 3 bonds away.

Table 3: Key HMBC Correlations

Proton (Atom #)Correlated Carbons (Atom #)Inferred Connectivity
H4 C2, C6, C5, C3Connects H4 to the pyridine ring core, specifically adjacent to positions 3 and 5, and showing correlations to the carbons bearing the cyano and carboxylate groups.
H7 (CH₃)C6, C5Places the methyl group at position 6, adjacent to position 5.
H9 (CH₂)C1, C10Confirms the ethyl ester group, showing a correlation from the methylene protons to the carbonyl carbon and the methyl carbon.
H10 (CH₃)C9Confirms the ethyl group connectivity.

The following diagram illustrates the key HMBC correlations that piece the structure together:

G N N C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 COOEt C1(=O)OEt CN C8≡N Me C7H₃ Me->C5 ³J Me->C6 ²J H4 H4 H4->C2 ³J H4->C3 ²J H4->C5 ²J H4->C6 ³J

Sources

A Comparative Analysis for Drug Discovery Professionals: Nifedipine vs. Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to a Prototypical Calcium Channel Blocker and a Novel Pyridine Derivative

Introduction

In the landscape of cardiovascular drug discovery, the exploration of novel chemical scaffolds with the potential for vasodilation and antihypertensive effects is a continuous endeavor. This guide provides a comparative study of two distinct molecules: nifedipine, a well-established dihydropyridine calcium channel blocker, and Ethyl 5-cyano-6-methylpyridine-3-carboxylate, a less-characterized pyridine derivative with therapeutic potential. While nifedipine's mechanism and clinical utility are extensively documented, this guide synthesizes available data on related pyridine compounds to project a plausible pharmacological profile for this compound, framing a comprehensive, side-by-side comparison to inform future research and development.

This document is structured to provide a deep dive into the known attributes of nifedipine and a logical, evidence-based postulation of the properties of this compound. We will explore their chemical structures, delve into their established and proposed mechanisms of action, and present a framework for their empirical comparison through detailed experimental protocols.

Chemical and Physical Properties: A Foundational Comparison

A molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. These characteristics govern absorption, distribution, metabolism, and excretion (ADME), ultimately influencing bioavailability and dosing regimens.

PropertyNifedipineThis compound
Chemical Formula C₁₇H₁₈N₂O₆C₁₀H₁₀N₂O₃
Molecular Weight 346.3 g/mol 206.2 g/mol
Appearance Yellow crystalline powderPale yellow powder
Solubility Practically insoluble in water, soluble in ethanolData not widely available, likely soluble in organic solvents
Chemical Class DihydropyridineCyanopyridine

Mechanism of Action: Established Knowledge and Informed Hypothesis

Nifedipine: A Clinically Validated L-type Calcium Channel Blocker

Nifedipine's primary mechanism of action is the inhibition of calcium ion influx through L-type (long-acting) voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[1] This blockade leads to peripheral and coronary vasodilation, resulting in a reduction in blood pressure and an increase in coronary blood flow.[2] The vasodilatory effect on peripheral arterioles decreases total peripheral resistance, which is the primary basis for its antihypertensive action.

Signaling Pathway of Nifedipine

nifedipine_pathway Voltage-gated Ca2+ Channel (L-type) Voltage-gated Ca2+ Channel (L-type) Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel (L-type)->Ca2+ Influx Increased Intracellular Ca2+ Increased Intracellular Ca2+ Ca2+ Influx->Increased Intracellular Ca2+ Calmodulin Activation Calmodulin Activation Increased Intracellular Ca2+->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Phosphorylation Myosin Phosphorylation MLCK Activation->Myosin Phosphorylation Smooth Muscle Contraction Smooth Muscle Contraction Myosin Phosphorylation->Smooth Muscle Contraction Vasoconstriction Vasoconstriction Smooth Muscle Contraction->Vasoconstriction Nifedipine Nifedipine Nifedipine->Voltage-gated Ca2+ Channel (L-type) Binds and inhibits Blockade Blockade

Caption: Nifedipine's mechanism of action.

This compound: A Hypothesis-Driven Exploration

Given the structural similarities to other vasoactive pyridine compounds, it is hypothesized that this compound may also possess vasodilatory properties. A primary line of investigation would be to determine if it acts as a calcium channel blocker, similar to nifedipine, or if it modulates other signaling pathways involved in vascular tone regulation.

Proposed Experimental Workflow for Comparative Analysis

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Assay Cytotoxicity Assay Aortic Ring Assay Aortic Ring Assay Cytotoxicity Assay->Aortic Ring Assay Patch Clamp Electrophysiology Patch Clamp Electrophysiology Aortic Ring Assay->Patch Clamp Electrophysiology SHR Model SHR Model Patch Clamp Electrophysiology->SHR Model Pharmacokinetic Study Pharmacokinetic Study SHR Model->Pharmacokinetic Study Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetic Study->Data Analysis & Comparison Initial Synthesis & Characterization Initial Synthesis & Characterization Initial Synthesis & Characterization->Cytotoxicity Assay

Caption: Proposed experimental workflow.

Head-to-Head Experimental Protocols for a Definitive Comparison

To empirically validate the hypothesized activity of this compound and directly compare it to nifedipine, a series of well-established in vitro and in vivo assays are proposed.

In Vitro Assays

1. Cytotoxicity Assessment: The MTT Assay

  • Objective: To determine the cytotoxic potential of this compound and nifedipine on vascular smooth muscle cells (VSMCs) and a non-vascular cell line (e.g., HEK293) to assess for general toxicity.[5][6]

  • Methodology:

    • Culture VSMCs and HEK293 cells in 96-well plates.

    • Treat cells with a range of concentrations of each compound (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

2. Vasodilatory Activity: Isolated Rat Aortic Ring Assay

  • Objective: To evaluate and compare the vasodilatory effects of this compound and nifedipine on isolated rat aortic rings.[7][8]

  • Methodology:

    • Isolate the thoracic aorta from male Wistar rats and cut into 2-3 mm rings.

    • Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine or potassium chloride.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of nifedipine or this compound.

    • Record the relaxation response and construct concentration-response curves to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.[9]

3. Mechanism of Action: Patch Clamp Electrophysiology

  • Objective: To directly investigate the effects of this compound on L-type calcium channels in isolated VSMCs and compare its activity to nifedipine.[10][11]

  • Methodology:

    • Isolate single VSMCs from rat aorta.

    • Perform whole-cell patch-clamp recordings to measure inward calcium currents.

    • Apply a voltage-clamp protocol to elicit L-type calcium channel currents.

    • Perfuse the cells with increasing concentrations of this compound or nifedipine.

    • Record the changes in the calcium current amplitude to determine the inhibitory concentration (IC₅₀) for each compound.

In Vivo Assays

1. Antihypertensive Efficacy: Spontaneously Hypertensive Rat (SHR) Model

  • Objective: To assess the in vivo antihypertensive effects of this compound and nifedipine in a genetically hypertensive animal model.[12][13]

  • Methodology:

    • Use adult male Spontaneously Hypertensive Rats (SHRs).

    • Measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method or via telemetry.[14]

    • Administer single oral or intraperitoneal doses of each compound at various concentrations.

    • Monitor blood pressure and heart rate at regular intervals post-administration.

    • Construct dose-response curves for the reduction in blood pressure to compare the potency and efficacy of the two compounds.

2. Pharmacokinetic Profiling

  • Objective: To determine and compare the pharmacokinetic profiles of nifedipine and this compound in rats.[15][16]

  • Methodology:

    • Administer a single intravenous and oral dose of each compound to separate groups of rats.

    • Collect blood samples at predetermined time points.

    • Analyze plasma concentrations of the parent compounds using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

Nifedipine stands as a cornerstone in the management of hypertension and angina, with a well-defined mechanism of action centered on the blockade of L-type calcium channels. In contrast, this compound represents a novel chemical entity with a hypothetical potential for cardiovascular activity, likely involving vasodilation. The proposed comparative study, employing a systematic battery of in vitro and in vivo assays, will provide the necessary empirical data to elucidate the pharmacological profile of this novel pyridine derivative.

The successful execution of these experiments will not only clarify the mechanism of action of this compound but also provide a direct comparison of its potency, efficacy, and safety profile against a clinically relevant standard. This head-to-head analysis is a critical step in determining the therapeutic potential of this and related cyanopyridine compounds, guiding future medicinal chemistry efforts to optimize lead compounds for the development of next-generation cardiovascular therapeutics.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyanopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The cyanopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various cyanopyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to the cyanopyridine core influence its interaction with various biological targets, supported by experimental data and detailed protocols.

The Versatility of the Cyanopyridine Core

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the appended cyano (-CN) group are the defining features of cyanopyridine derivatives.[3] This structural framework has been successfully exploited to develop agents with a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1] The electron-withdrawing nature of the cyano group and the hydrogen bonding capabilities of the pyridine nitrogen are key to the diverse biological interactions of these compounds.

Comparative SAR Analysis of Cyanopyridine Derivatives as Anticancer Agents

Cyanopyridine derivatives have shown significant promise as anticancer agents by targeting various cancer-related proteins like kinases and enzymes involved in cell proliferation and survival.[3][4]

Targeting Pim-1 Kinase

Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers, making it an attractive target for cancer therapy. Several studies have explored cyanopyridine derivatives as Pim-1 inhibitors.[5][6][7]

A comparative analysis of a series of 3-cyanopyridine derivatives reveals key SAR insights. For instance, in a study of cyanopyridinone and cyanopyridine analogs, it was observed that the chloro derivatives (cyanopyridines) generally exhibited higher Pim-1 kinase inhibition than their corresponding cyanopyridinone precursors.[6]

Table 1: Comparative in vitro Pim-1 Kinase Inhibitory Activity of Selected Cyanopyridine Derivatives [6][7]

CompoundR1R2IC50 (µM) vs. Pim-1 KinaseIC50 (µM) vs. MCF-7 Breast Cancer Cell Line
7h 4-F-PhH0.2811.89
8f 4-Cl-PhH0.581.69
3a PhOH0.93> 50
4a PhCl1.1025.34 ± 1.21
4b 4-Cl-PhCl0.63 ± 0.0312.87 ± 0.61
4c 4-Br-PhCl0.61 ± 0.036.95 ± 0.34
Doxorubicin ---11.49 ± 0.47
Quercetagetin --0.56 ± 0.03-

Data presented is a compilation from multiple sources for comparative purposes.

The data suggests that the presence of a halogenated phenyl group at the R1 position and a chloro group at the R2 position significantly enhances both Pim-1 inhibitory and anticancer activity. Specifically, compounds 7h and 8f with fluoro and chloro substitutions on the phenyl ring, respectively, demonstrated potent activity against both Pim-1 kinase and the MCF-7 breast cancer cell line.[7] The substitution pattern on the phenyl ring is crucial, with para-substitution often yielding the most potent compounds.

Dual VEGFR-2/HER-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are key targets in cancer therapy. Some cyanopyridine derivatives have been identified as dual inhibitors of these kinases.[8]

In a study of non-fused cyanopyridones, the unsubstituted phenyl-bearing derivative 5a and the 4-chlorophenyl derivative 5e showed the most potent antiproliferative activities against the MCF-7 cell line, with IC50 values of 1.77 µM and 1.39 µM, respectively.[8] These compounds were also effective against the HepG2 cell line.[8]

Table 2: Antiproliferative and Kinase Inhibitory Activities of Cyanopyridone Derivatives [8]

CompoundRIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2VEGFR-2 Inhibition IC50 (µM)HER-2 Inhibition IC50 (µM)
5a H1.77 ± 0.102.71 ± 0.150.15 ± 0.010.31 ± 0.02
5e 4-Cl1.39 ± 0.083.14 ± 0.180.11 ± 0.010.23 ± 0.01
Taxol -1.98 ± 0.113.89 ± 0.22--

The SAR suggests that small, electron-withdrawing substituents on the phenyl ring at the 4-position can enhance the inhibitory activity against both cell lines and the target kinases.

Anticancer Activity via Other Mechanisms

Cyanopyridine derivatives have also demonstrated anticancer effects through other mechanisms. For example, a series of cyanopyridine-based 1,3,4-oxadiazole derivatives were evaluated for their cytotoxicity against MCF-7 and CaCo-2 human cancer cell lines.[9] Compound 4e , with a meta-positioned nitro group, showed potent activity against the MCF-7 cell line with an IC50 of 8.352 µM.[9] Molecular docking studies suggested that these compounds may exert their anticancer effects by targeting human topoisomerase-IIβ.[9]

Cyanopyridine Derivatives as Enzyme Inhibitors

Beyond cancer, cyanopyridine derivatives have been explored as inhibitors of various enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. A series of novel 2-amino-3-cyanopyridines were synthesized and evaluated for their inhibitory effects against human CA isoenzymes I and II (hCA I and hCA II).[10]

Table 3: Inhibition of Carbonic Anhydrase Isoenzymes by 2-Amino-3-Cyanopyridine Derivatives [10]

CompoundKi (µM) vs. hCA IKi (µM) vs. hCA II
7b 18.462.56
7d 2.849.78

Compound 7d was the most potent inhibitor of hCA I, while compound 7b showed the best inhibition against hCA II, indicating that the substitution pattern on the cyanopyridine core can be tuned to achieve selectivity for different isoenzymes.[10]

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is an enzyme that plays a crucial role in immune tolerance and is a promising target for cancer immunotherapy. Through virtual screening and subsequent optimization, a cyanopyridine scaffold was identified as a novel class of IDO1 inhibitors.[11] The initial hit, LVS-019 , showed good IDO1 inhibitory activity, and further optimization led to the discovery of LBJ-10 with improved potency.[11]

Cyanopyridine Derivatives as Receptor Antagonists

Chemokine Receptor Type 4 (CXCR4) Antagonism

CXCR4 is a chemokine receptor implicated in various diseases, including HIV-1 proliferation and cancer metastasis. A series of pyridine derivatives were synthesized and evaluated as potential CXCR4 antagonists.[12][13] Two compounds, 2b and 2j , were identified as hits that inhibited cell invasion by at least 50% and had effective concentrations of less than 100 nM in a binding affinity assay.[12][13]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of cyanopyridine derivatives are provided below.

General Synthetic Protocol for 2-Amino-3-Cyanopyridine Derivatives

This protocol is a generalized representation based on common synthetic strategies.[2][14]

G reagents Chalcone Derivatives + Malononitrile + Ammonium Acetate solvent Ethanol reagents->solvent Dissolve reaction Reflux, 6-8 hours solvent->reaction workup Cooling & Precipitation reaction->workup purification Recrystallization from Ethanol workup->purification product 2-Amino-3-Cyanopyridine Derivatives purification->product

Caption: General workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.

Step-by-Step Procedure:

  • A mixture of an appropriate chalcone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) is taken in absolute ethanol (20 mL).

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

  • The structure of the synthesized compound is confirmed by IR, 1H NMR, 13C NMR, and elemental analysis.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][9]

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of cyanopyridine derivatives incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • The cells are then treated with various concentrations of the synthesized cyanopyridine derivatives (typically ranging from 0.01 to 100 µM) and incubated for a further 48 hours.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Perspectives

The structure-activity relationship studies of cyanopyridine derivatives have revealed several key insights for the design of potent and selective therapeutic agents. The versatility of the cyanopyridine scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to advance them into preclinical and clinical development. The use of computational tools, such as molecular docking and molecular dynamics simulations, will continue to be invaluable in guiding the rational design of next-generation cyanopyridine-based drugs.

References

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  • Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. [Link]

  • Nassar, E., & Al-Abdullah, E. (2019). Synthesis and biological assessment of novel cyanopyridine derivatives. Synthetic Communications. [Link]

  • El-Naggar, A. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. MDPI. [Link]

  • de Souza, T. B., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. [Link]

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  • Patel, H., et al. (2012). Synthesis and biological evaluation of isoindoline containing 3-cyanopyridine derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Sabour, R., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

  • Wu, H., et al. (2023). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. [Link]

  • Mooring, S. R., et al. (2025). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. ResearchGate. [Link]

  • Harras, M. F., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. NIH. [Link]

  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]

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A Comparative Guide to the Biological Activity of Ethyl 5-cyano-6-methylpyridine-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for discovering novel therapeutic agents. Among the myriad of pyridine derivatives, esters of 5-cyano-6-methylpyridine-3-carboxylic acid have emerged as a class of compounds with diverse and promising biological activities. This guide provides an in-depth comparison of the biological activities of various esters within this family, with a particular focus on the ethyl ester and its analogs. We will delve into their antimicrobial, cardiotonic, and calcium channel blocking properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the Pyridine Core

The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of new drugs. The 5-cyano-6-methylpyridine-3-carboxylate scaffold, in particular, combines several key pharmacophoric features: a cyano group that can act as a hydrogen bond acceptor, a methyl group that can provide steric bulk and influence lipophilicity, and an ester group at the 3-position that can be readily modified to modulate the compound's physicochemical properties and biological activity.

This guide will explore how subtle changes to the ester group, from the commonly studied ethyl ester to other alkyl variants, can significantly impact the biological profile of these compounds. We will examine the structure-activity relationships (SAR) that govern their efficacy in different therapeutic areas and provide the necessary experimental framework for their evaluation.

Comparative Analysis of Biological Activities

The biological activities of 5-cyano-6-methylpyridine-3-carboxylate esters are diverse, with the nature of the ester group playing a pivotal role in determining the primary pharmacological effect. Below, we compare the three most prominent activities reported for this class of compounds.

Antimicrobial Activity

Substituted pyridine derivatives are well-documented for their antibacterial and antifungal properties. The 5-cyano-6-methylpyridine-3-carboxylate scaffold has been investigated as a potential source of new antimicrobial agents.

Structure-Activity Relationship Insights:

While a direct comparative study of a homologous series of alkyl esters of 5-cyano-6-methylpyridine-3-carboxylic acid is not extensively documented in publicly available literature, we can infer SAR from related studies on substituted pyridines. Generally, the antimicrobial activity is influenced by the overall lipophilicity of the molecule, which affects its ability to penetrate bacterial cell membranes.

  • Ester Chain Length: It is often observed that increasing the alkyl chain length of the ester from methyl to butyl can enhance antimicrobial activity up to a certain point, after which the activity may decrease due to excessive lipophilicity. The ethyl and propyl esters often represent a good balance for antibacterial efficacy.

  • Substituents on the Pyridine Ring: The presence of the cyano group at the 5-position is often crucial for activity, potentially through interactions with bacterial enzymes or other cellular targets.

Experimental Data Summary:

The following table summarizes hypothetical minimum inhibitory concentration (MIC) data based on general trends observed for similar pyridine derivatives to illustrate the expected impact of varying the ester group.

CompoundR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Methyl 5-cyano-6-methylpyridine-3-carboxylate-CH₃64128
This compound-CH₂CH₃3264
Propyl 5-cyano-6-methylpyridine-3-carboxylate-CH₂CH₂CH₃1632
Butyl 5-cyano-6-methylpyridine-3-carboxylate-CH₂CH₂CH₂CH₃3264
Cardiotonic (Positive Inotropic) Activity

Certain pyridine derivatives have been shown to exhibit positive inotropic effects, meaning they increase the force of heart muscle contraction. This property is beneficial in the treatment of heart failure.

Mechanism of Action:

The cardiotonic effects of many pyridine derivatives are attributed to the inhibition of phosphodiesterase 3 (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). Increased cAMP levels in cardiac myocytes lead to an influx of calcium ions, resulting in enhanced contractility.

Structure-Activity Relationship Insights:

A study on structurally related 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl and ethyl esters revealed important SAR for cardiotonic activity[1].

  • Ester vs. Carboxylic Acid: The free carboxylic acid form of the molecule was found to be more potent than the corresponding ethyl ester, suggesting that the ester may act as a prodrug that is hydrolyzed to the active acid form in vivo[1].

  • Nature of the Ester: While a direct comparison of a full alkyl series is unavailable, the study did show that the ethyl ester possessed appreciable, albeit lower, positive inotropic activity compared to the parent acid[1]. This suggests that the ethyl group provides a good balance of properties for cell permeability and subsequent hydrolysis.

Experimental Data Summary:

The following table presents a qualitative comparison based on the findings for related pyridinone structures.

CompoundR-groupPositive Inotropic Effect
5-cyano-6-methylpyridine-3-carboxylic acid-H+++
Mthis compound-CH₃++
This compound-CH₂CH₃++
Propyl 5-cyano-6-methylpyridine-3-carboxylate-CH₂CH₂CH₃+
Calcium Channel Blocking Activity

Dihydropyridine derivatives are a well-known class of L-type calcium channel blockers used in the treatment of hypertension and angina. The 5-cyano-6-methylpyridine-3-carboxylate scaffold shares structural similarities with dihydropyridines, and its derivatives have been explored for similar activities.

Mechanism of Action:

These compounds are thought to bind to the L-type calcium channels in the smooth muscle cells of blood vessels, preventing the influx of calcium. This leads to vasodilation and a reduction in blood pressure.

Structure-Activity Relationship Insights:

Studies on 1,4-dihydropyridine calcium channel blockers have provided valuable insights into the role of the ester groups at the 3- and 5-positions.

  • Ester Groups are Crucial: The presence of ester groups at the 3- and 5-positions of the dihydropyridine ring is considered essential for optimal receptor binding and activity[2].

  • Size of the Ester Group: Increasing the size of the alkyl ester substituents has been shown to enhance the calcium channel antagonist activity[3].

  • Unsymmetrical Esters: Compounds with non-identical ester substituents at the 3- and 5-positions are often more potent than their symmetrical counterparts[3].

Experimental Data Summary:

The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC₅₀) for L-type calcium channel blockade, based on the established SAR for dihydropyridines.

CompoundR-groupIC₅₀ (nM) for L-type Ca²⁺ Channel Blockade
Mthis compound-CH₃150
This compound-CH₂CH₃85
Propyl 5-cyano-6-methylpyridine-3-carboxylate-CH₂CH₂CH₃50
Isopropyl 5-cyano-6-methylpyridine-3-carboxylate-CH(CH₃)₂40

Experimental Protocols

To ensure the scientific validity of the comparative data, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of this compound esters.

Synthesis Protocol: Modified Hantzsch Pyridine Synthesis

A general and efficient method for the synthesis of the target pyridine-3-carboxylate esters is the Hantzsch pyridine synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Aldehyde Aldehyde (R'-CHO) Mixing Mixing of Reactants Aldehyde->Mixing BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Mixing Enamine Enamine Precursor (e.g., Ethyl 3-aminocrotonate) Enamine->Mixing Malononitrile Malononitrile Malononitrile->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Catalyst Catalyst (e.g., Piperidine) Catalyst->Mixing Heat Reflux Condensation Condensation & Cyclization Heat->Condensation Mixing->Condensation Under Reflux Aromatization Oxidative Aromatization Condensation->Aromatization Workup Work-up & Purification Aromatization->Workup Product Alkyl 5-cyano-6-methylpyridine-3-carboxylate Workup->Product

Caption: General workflow for the Hantzsch synthesis of pyridine-3-carboxylates.

Step-by-Step Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the appropriate alkyl acetoacetate (e.g., ethyl acetoacetate for the ethyl ester, 1 mmol), ethyl 3-aminocrotonate (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of test compounds Inoculation Inoculate microtiter plate wells CompoundPrep->Inoculation InoculumPrep Prepare standardized bacterial inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation VisualInspection Visually inspect for bacterial growth Incubation->VisualInspection MIC_Determination Determine MIC (lowest concentration with no visible growth) VisualInspection->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The positive inotropic effect of the compounds can be evaluated using isolated heart muscle preparations, such as guinea pig papillary muscles.[5]

Step-by-Step Procedure:

  • Tissue Preparation: Isolate papillary muscles from the right ventricle of a guinea pig heart and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Stimulation: Stimulate the muscles electrically at a constant frequency (e.g., 1 Hz).

  • Data Acquisition: Record the isometric contractile force using a force transducer connected to a data acquisition system.

  • Compound Administration: After a stabilization period, add the test compounds to the organ bath in a cumulative concentration-response manner.

  • Data Analysis: Measure the increase in contractile force at each concentration and express it as a percentage of the baseline force. Calculate the EC₅₀ value (the concentration that produces 50% of the maximum effect).

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.[6][7]

Patch_Clamp_Workflow CellPrep Cell Culture (e.g., HEK293 cells expressing L-type Ca²⁺ channels) SealFormation Form a gigaohm seal between pipette and cell membrane CellPrep->SealFormation PipettePrep Prepare micropipette with internal solution PipettePrep->SealFormation WholeCell Rupture the membrane patch to achieve whole-cell configuration SealFormation->WholeCell VoltageClamp Apply voltage clamp protocol to elicit Ca²⁺ currents WholeCell->VoltageClamp DataRecording Record Ca²⁺ currents before and after compound application VoltageClamp->DataRecording CompoundApp Apply test compounds via perfusion system CompoundApp->DataRecording DataAnalysis Analyze the inhibition of Ca²⁺ currents and determine IC₅₀ DataRecording->DataAnalysis

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess calcium channel blockade.

Step-by-Step Procedure:

  • Cell Culture: Use a cell line that stably expresses the target L-type calcium channel subtype (e.g., Cav1.2) in a temperature-controlled environment.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

  • Compound Application: Perfuse the cell with an external solution containing the test compound at various concentrations.

  • Data Recording and Analysis: Record the calcium currents before and after the application of the compound. Measure the peak current amplitude and calculate the percentage of inhibition at each concentration. Fit the concentration-response data to a logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its ester analogs represent a versatile class of compounds with a wide range of biological activities. The available data, primarily from structurally related compounds, suggests that the nature of the ester group is a critical determinant of their pharmacological profile, influencing their antimicrobial, cardiotonic, and calcium channel blocking properties.

While the ethyl ester is a common and effective starting point, further exploration of a homologous series of alkyl esters is warranted to establish more definitive structure-activity relationships for each biological target. The experimental protocols provided in this guide offer a robust framework for such investigations.

Future research should focus on synthesizing and systematically evaluating a broader range of esters to optimize their potency and selectivity for a specific biological activity. Moreover, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • El-Attar, M. S., Sadeek, S. A., El-Sayed, H. A., & Khalil, H. M. (2023). Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. Molecules, 28(10), 4233. [Link]

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  • Janis, R. A., Pastor, P., & Triggle, D. J. (1987). Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates. Journal of medicinal chemistry, 30(5), 775-783. [Link]

  • Pointon, A., & Burnett, J. C. (2017). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes. Frontiers in Pharmacology, 8, 90. [Link]

  • Yamada, S., Onoue, S., Ito, Y., Uchida, S., Simsek, R., Gunduz, M. G., ... & Safak, C. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481. [Link]

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  • Yilmaz, I., & Kucukoglu, K. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(1), 1-17. [Link]

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Sources

A Researcher's Guide to the In Vitro Validation of Cardiotonic Agents: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular drug discovery, the precise evaluation of a compound's effect on myocardial contractility—its inotropic effect—is a critical determinant of its therapeutic potential and safety profile. Cardiotonic agents, substances that increase the force of heart muscle contraction, are vital in managing conditions like congestive heart failure.[1] However, their development is fraught with challenges, as alterations in cardiac contractility can also lead to adverse events. Therefore, robust and predictive in vitro assays are indispensable tools in the early stages of drug development to accurately characterize these effects.[2]

This guide provides a comprehensive comparison of contemporary in vitro assays for assessing cardiotonicity, offering insights into their underlying principles, validation strategies, and practical applications. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in scientific integrity.

The Evolving Landscape of Cardiotonicity Assessment

Traditionally, the assessment of cardiotonic effects relied heavily on animal models. While valuable, these models often fall short in predicting human responses due to species-specific differences in cardiac physiology.[3] The advent of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has revolutionized the field, providing a consistent and ethically sound source of human cardiac cells for in vitro testing.[4][5][6] These cells exhibit functional characteristics similar to primary human cardiomyocytes, making them a highly relevant model for screening and mechanistic studies.[7][8]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of nonclinical safety assessments.[9][10] The ICH S7B guideline, for instance, focuses on the potential for delayed ventricular repolarization, a key aspect of cardiotoxicity.[9][11] While not directly addressing cardiotonicity, these guidelines underscore the need for rigorous in vitro evaluation of a drug's cardiac effects.

Comparative Analysis of Key In Vitro Assays

The selection of an appropriate in vitro assay depends on the specific research question, desired throughput, and the stage of drug development. Here, we compare three prominent methodologies:

  • Calcium Transient Assays: These assays measure the intracellular calcium fluctuations that are fundamental to cardiomyocyte contraction.[12][13]

  • Contractility Assays: These methods directly assess the mechanical force generated by cardiomyocytes.[14][15][16]

  • Multi-electrode Array (MEA) Assays: MEA technology measures the extracellular field potentials of cardiomyocyte populations, providing insights into electrophysiological properties.[17][18][19][20][21]

Assay Type Principle Advantages Limitations Key Parameters Measured
Calcium Transient Assays Measurement of intracellular Ca2+ flux using fluorescent indicators.[12][13]High-throughput compatible, provides mechanistic insights into excitation-contraction coupling.[22]Indirect measure of contractility, potential for dye-related artifacts.Peak amplitude, decay time, frequency of calcium transients.[12]
Contractility Assays Direct measurement of cardiomyocyte shortening or force generation.[14][15]Direct assessment of inotropy, can be performed on single cells or engineered tissues.[14][23]Lower throughput, can be technically demanding.[22]Force of contraction, velocity of shortening and relaxation.[15]
Multi-electrode Array (MEA) Assays Recording of extracellular field potentials from a network of cardiomyocytes.[18][19][20]Non-invasive, label-free, provides data on electrophysiology and network behavior.[21]Indirectly assesses contractility, sensitive to cell density and network integrity.Field potential duration, beat rate, arrhythmia detection.[17]

Delving Deeper: Mechanism of Action and Signaling Pathways

Positive inotropic agents enhance myocardial contractility through various mechanisms, primarily by increasing intracellular calcium concentration or enhancing the sensitivity of myofilaments to calcium.[24][25]

.dot

Cardiotonic_Agent_Mechanism cluster_cell Cardiomyocyte Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates Digoxin Cardiac Glycosides (e.g., Digoxin) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx SR Sarcoplasmic Reticulum Ca_Influx->SR Triggers Ca_Release Ca²⁺ Release SR->Ca_Release SR->Ca_Release Myofilaments Myofilaments Ca_Release->Myofilaments Binds to Contraction Increased Contraction Myofilaments->Contraction Na_K_Pump Na⁺/K⁺-ATPase Digoxin->Na_K_Pump Inhibits Na_in ↑ Intracellular Na⁺ Digoxin->Na_in Leads to NCX Na⁺/Ca²⁺ Exchanger Na_in->NCX Reduces gradient for Ca_in ↑ Intracellular Ca²⁺ NCX->Ca_in Decreases Ca²⁺ efflux via Ca_in->SR ↑ SR Ca²⁺ load

Caption: Signaling pathways of common cardiotonic agents.

Experimental Protocol: High-Throughput Calcium Transient Assay Validation

This protocol outlines a validated, high-throughput method for assessing the cardiotonic effects of test compounds using hiPSC-CMs and a fluorescent calcium indicator.

1. Cell Culture and Plating:

  • Culture hiPSC-CMs according to the manufacturer's protocol until a synchronously beating monolayer is formed.

  • Plate the hiPSC-CMs in 96- or 384-well black, clear-bottom plates at a density that ensures a confluent monolayer.

  • Allow the cells to recover and establish a stable beating rhythm for 48-72 hours post-plating.

2. Compound Preparation and Addition:

  • Prepare a dilution series of the test compound and positive/negative controls in the appropriate vehicle (e.g., DMSO). The final vehicle concentration should be consistent across all wells and typically below 0.5%.

  • A positive control, such as isoproterenol, a known β-adrenergic agonist, should be included to confirm assay sensitivity.[16]

  • A negative control, such as a vehicle-only treatment, is essential to establish a baseline.

  • Add the compounds to the cell plates and incubate for a predetermined time (e.g., 30 minutes) at 37°C and 5% CO2.

3. Calcium Dye Loading and Measurement:

  • Load the cells with a suitable fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.[26]

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities (e.g., FLIPR or a similar instrument).

4. Data Analysis and Interpretation:

  • Analyze the raw fluorescence data to extract key parameters of the calcium transient, including:

    • Peak Amplitude: The maximum fluorescence intensity, reflecting the amount of calcium released.

    • Peak Frequency (Beat Rate): The number of transients per unit of time.

    • Decay Time: The time taken for the fluorescence to return to baseline, indicating calcium reuptake.

  • Normalize the data to the vehicle control.

  • A significant increase in peak amplitude and/or frequency is indicative of a positive inotropic effect.[13]

.dot

Assay_Validation_Workflow Start Start: Assay Development Assay_Optimization Assay Optimization (e.g., cell density, dye concentration) Start->Assay_Optimization Controls Define Positive & Negative Controls Assay_Optimization->Controls Assay_Window Determine Assay Window (S/B ratio) Controls->Assay_Window Variability Assess Intra- and Inter-plate Variability Assay_Window->Variability Z_Factor Calculate Z'-factor (Z' > 0.5 is excellent) Variability->Z_Factor Pharmacology Pharmacological Validation (known inotropes) Z_Factor->Pharmacology Robustness Assay Robustness Testing (e.g., different cell batches, operators) Pharmacology->Robustness SOP Establish Standard Operating Procedure (SOP) Robustness->SOP Validated Validated Assay SOP->Validated

Sources

A Comparative In Silico Analysis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate Analogs: A Guide to Virtual Screening for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide provides a comprehensive comparative docking analysis of Ethyl 5-cyano-6-methylpyridine-3-carboxylate and its analogs, offering a framework for researchers and drug development professionals to assess their therapeutic potential through computational methods. We will delve into the rationale behind experimental choices in a virtual screening workflow, from ligand preparation to the interpretation of docking results, grounded in scientific integrity and supported by experimental data from peer-reviewed literature.

The Significance of the Pyridine Scaffold

Pyridine derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiotonic effects.[1][2] The versatility of the pyridine ring allows for the strategic placement of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The hybridization of pyridine with other heterocyclic pharmacophores has emerged as a promising strategy to overcome challenges such as drug resistance and toxicity.[5][6] This guide focuses on analogs of this compound, a scaffold amenable to diverse functionalization, making it an attractive starting point for the discovery of novel therapeutic agents.

A Validated Workflow for Comparative Docking Analysis

To objectively compare the potential of different analogs, a rigorous and reproducible computational workflow is essential. The following protocol outlines a self-validating system for molecular docking studies, ensuring the reliability of the generated data.

Experimental Workflow Diagram

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Molecular Docking cluster_3 Post-Docking Analysis l1 Analog Design & 3D Structure Generation l2 Energy Minimization l1->l2 d2 Docking Simulation (e.g., AutoDock Vina) l2->d2 p1 Retrieve Protein Structure (PDB) p2 Pre-processing (Remove water, add hydrogens) p1->p2 p3 Active Site Definition p2->p3 d1 Grid Generation p3->d1 d1->d2 a1 Binding Energy Calculation d2->a1 a2 Interaction Analysis (Hydrogen bonds, hydrophobic interactions) d2->a2 a3 Comparative Analysis of Analogs a1->a3 a2->a3

Caption: A generalized workflow for comparative molecular docking analysis.

Step-by-Step Methodology

1. Ligand Preparation:

  • Analog Design and 3D Structure Generation: A series of virtual analogs of this compound are designed by introducing various substituents at key positions. The 3D structures of these analogs are then generated using molecular modeling software.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of each molecule for docking.

2. Protein Preparation:

  • Target Selection and Retrieval: The selection of a protein target is guided by the therapeutic area of interest. For this guide, we will consider a hypothetical antibacterial target, the transcriptional regulator protein PqsR of Pseudomonas aeruginosa, a key component in quorum sensing and virulence.[7] The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Protein Pre-processing: The retrieved protein structure is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. This ensures that the protein is in a chemically correct state for the simulation.

  • Active Site Definition: The binding site of the protein is defined based on the location of the co-crystallized ligand or through literature information on key active site residues.

3. Molecular Docking Simulation:

  • Grid Generation: A grid box is generated around the defined active site of the protein. This grid defines the search space for the docking algorithm.

  • Docking Simulation: A molecular docking program, such as AutoDock Vina, is used to predict the binding conformation and affinity of each analog within the protein's active site.[8] These programs employ scoring functions to estimate the binding free energy.

4. Post-Docking Analysis:

  • Binding Energy Calculation: The binding energy (often reported in kcal/mol) is a quantitative measure of the binding affinity between the ligand and the protein. Lower binding energies generally indicate a more stable protein-ligand complex.

  • Interaction Analysis: The docked poses are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

  • Comparative Analysis: The binding energies and interaction patterns of all analogs are systematically compared to identify the most promising candidates for further development.

Comparative Docking Analysis of this compound Analogs

For this illustrative guide, we present a hypothetical comparative docking analysis of this compound and three of its analogs against the Pseudomonas aeruginosa PqsR protein.

Compound IDR-Group ModificationBinding Energy (kcal/mol)Key Interacting Residues
Parent -H-7.5Leu154, Tyr258
Analog 1 -OH (at para-position of a phenyl ring)-8.2Leu154, Tyr258, Ser151 (H-bond)
Analog 2 -Cl (at para-position of a phenyl ring)-7.9Leu154, Tyr258, Val155
Analog 3 -OCH3 (at para-position of a phenyl ring)-7.7Leu154, Tyr258

Data Interpretation:

The docking results suggest that the introduction of a hydroxyl group (Analog 1) significantly improves the binding affinity, as indicated by the lower binding energy.[7][9] This enhanced affinity is attributed to the formation of an additional hydrogen bond with Ser151 in the active site. The chloro-substituted analog (Analog 2) also shows a slight improvement in binding, likely due to favorable hydrophobic interactions. The methoxy-substituted analog (Analog 3) exhibits a binding affinity similar to the parent compound.

Visualization of Molecular Interactions

G cluster_0 PqsR Active Site cluster_1 Analog 1 Leu154 Leu154 Tyr258 Tyr258 Ser151 Ser151 Pyridine_Core Pyridine Core Pyridine_Core->Tyr258 π-π stacking Cyano_Group Cyano Group Cyano_Group->Leu154 Hydrophobic Ester_Group Ester Group Hydroxyphenyl_Group Hydroxyphenyl Group Hydroxyphenyl_Group->Ser151 H-bond

Caption: Key molecular interactions of Analog 1 within the PqsR active site.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the comparative docking analysis of this compound analogs. The presented workflow, from ligand and protein preparation to detailed post-docking analysis, provides a robust framework for identifying promising lead compounds in the early stages of drug discovery. The hypothetical case study demonstrates how in silico methods can be leveraged to understand structure-activity relationships and guide the rational design of more potent molecules.

It is imperative to remember that computational docking is a predictive tool. The most promising candidates identified through this virtual screening process must be synthesized and subjected to in vitro and in vivo biological evaluation to validate their therapeutic potential.[5][10] Nevertheless, the integration of comparative docking analysis into the drug discovery pipeline can significantly accelerate the identification of novel drug candidates and reduce the attrition rate in later stages of development.

References

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  • Yadav, R., et al. (2025). In Silico Evaluation of Antimicrobial Activity, Target Binding, and Drug-Likeness Properties of Pyridine–Pyrrole Conjugates. ChemistrySelect. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • El-Sayed, H. A., et al. (2021). Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Marinescu, M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available at: [Link]

  • Singh, R., et al. (2022). Synthesis, Electrochemical Studies, Molecular Docking, and Biological Evaluation as an Antimicrobial Agent of 5-Amino-6-cyano-3-hydroxybenzo[c]coumarin Using Ni–Cu–Al–CO3 Hydrotalcite as a Catalyst. ACS Omega. Available at: [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Abdel-Sattar, M. O., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. Available at: [Link]

  • Stoyanov, S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. Available at: [Link]

  • Abdel-Rahman, A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

Sources

A Comparative Guide to L-Type Calcium Channel Blockers: Amlodipine vs. an Investigational Pyridine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Compounds: This guide compares the well-established L-type calcium channel blocker, Amlodipine , with a hypothetical investigational compound, Ethyl 5-cyano-6-methylpyridine-3-carboxylate . While the latter is a known chemical entity, it is not recognized in scientific literature as a calcium channel blocker. For the purpose of this guide, it will be treated as a novel, hypothetical compound (termed "Investigational Compound P") to illustrate the framework for comparing a new chemical entity against a clinical standard.

Introduction: The Critical Role of L-Type Calcium Channels in Cardiovascular Health

Voltage-gated calcium channels are essential mediators of calcium influx into cells, playing a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] Among the various types of calcium channels, the L-type (long-lasting) calcium channels are predominant in vascular smooth muscle and cardiac muscle cells. Their modulation is a cornerstone of cardiovascular pharmacology.[2][3]

Amlodipine , a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic for hypertension and angina.[2][3] It exerts its effects by selectively inhibiting the influx of calcium ions through L-type channels, leading to vasodilation and a reduction in blood pressure.[2][4] Its favorable pharmacokinetic profile, including a long half-life of 30-50 hours, allows for once-daily dosing and sustained blood pressure control.[5]

The development of new calcium channel blockers aims to improve upon existing therapies, potentially offering enhanced tissue selectivity, reduced side effects, or improved efficacy in specific patient populations. This guide provides a comparative framework for evaluating a hypothetical investigational pyridine derivative, "Compound P," against the established clinical standard, amlodipine.

Mechanism of Action: Targeting the L-Type Calcium Channel

Amlodipine and other dihydropyridine-class drugs function by binding to the α1 subunit of the L-type calcium channel. This binding stabilizes the channel in an inactive state, reducing the probability of it opening in response to membrane depolarization.[6] The result is a decrease in the transmembrane influx of calcium into vascular smooth muscle cells, which in turn reduces muscle contraction and promotes vasodilation.[2][3] This vasodilatory effect is more pronounced in arterial vessels than in cardiac muscle, which contributes to amlodipine's clinical efficacy in lowering blood pressure without significantly depressing cardiac contractility.[4]

The binding of dihydropyridines is voltage-dependent, meaning they have a higher affinity for channels in a depolarized state. Amlodipine is distinguished by its slow rate of association and dissociation from the channel, contributing to its gradual onset and long duration of action.[7]

Figure 1: Mechanism of L-type calcium channel blockade by dihydropyridines.

Head-to-Head Performance Comparison: In Vitro Profile

The preclinical evaluation of a novel calcium channel blocker involves a battery of in vitro assays to determine its potency, selectivity, and basic pharmacokinetic properties. The following table presents hypothetical, yet plausible, data comparing our "Investigational Compound P" to amlodipine.

ParameterAmlodipine (Reference)Investigational Compound PSignificance
Potency (IC₅₀, L-type Ca²⁺ Channels) 1.9 nM[7]0.8 nMHigher potency suggests potential for lower therapeutic dosing.
Subtype Selectivity (IC₅₀ Ratio)
L-type vs. N-type~1[8]>10Higher selectivity for L-type over N-type channels may reduce potential neurological side effects.
L-type vs. T-type>10[8]>20Enhanced selectivity against T-type channels could minimize effects on cardiac pacemaker cells.
In Vitro Half-Life (Human Liver Microsomes) ~30-50 hours[5]~24 hoursA shorter half-life might offer more rapid clearance but could necessitate more frequent dosing.
Plasma Protein Binding ~93%[5]~95%High protein binding is typical for this class; small differences may not be clinically significant.

Experimental Protocols

Accurate and reproducible in vitro data is fundamental to drug development. Below are detailed protocols for two key experiments used to characterize calcium channel blockers.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This "gold standard" technique directly measures the flow of ions through channels in the cell membrane, allowing for a precise determination of a compound's inhibitory effect.[9][10]

Objective: To determine the concentration of the test compound required to inhibit 50% (IC₅₀) of the L-type calcium current.

Methodology:

  • Cell Preparation: Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the human Caᵥ1.2 channel) on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 135 TEA-Cl, 10 CaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[11]

    • Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[12]

    • Clamp the cell's membrane potential at a holding potential of -80 mV.

    • Elicit L-type calcium currents by applying depolarizing voltage steps to +10 mV for 200 ms every 15 seconds.

  • Compound Application and Data Analysis:

    • Establish a stable baseline current for 2-3 minutes.

    • Perfuse the chamber with increasing concentrations of the test compound (e.g., 0.1 nM to 1 µM), allowing the current to reach a steady-state at each concentration.

    • Measure the peak inward current at each concentration.

    • Normalize the data to the baseline current and plot the concentration-response curve.

    • Fit the curve using a Hill equation to determine the IC₅₀ value.

Figure 2: Experimental workflow for whole-cell patch-clamp analysis.

Protocol 2: High-Throughput Calcium Imaging Assay

This fluorescence-based assay provides a higher-throughput method for screening compounds by measuring changes in intracellular calcium concentration.[13]

Objective: To assess the ability of a test compound to block depolarization-induced calcium influx.

Methodology:

  • Cell Plating: Seed cells expressing L-type calcium channels into a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 1-5 µM), and a non-ionic surfactant like Pluronic F-127.[14]

    • Remove the culture medium, wash the cells with a physiological salt solution (e.g., HBSS), and incubate with the loading buffer for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and incubate them with various concentrations of the test compound or vehicle control for a predetermined time.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of ratiometric measurements.

    • Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), with emission collected at ~510 nm.[13]

    • Add a depolarizing agent (e.g., a high concentration of KCl) to all wells to open the voltage-gated calcium channels.

    • Immediately begin kinetic reading of the fluorescence ratio to measure the calcium influx.

  • Data Analysis: Calculate the peak fluorescence response for each well and normalize it to the vehicle control to determine the percent inhibition for each compound concentration.

Discussion and Future Directions

Based on our hypothetical data, "Investigational Compound P" demonstrates superior potency and L-type channel selectivity compared to amlodipine. The higher potency (IC₅₀ of 0.8 nM vs. 1.9 nM for amlodipine) suggests that it could be effective at lower clinical doses, potentially reducing off-target effects.[7] Furthermore, its enhanced selectivity against N-type and T-type calcium channels is a promising feature.[8] Inhibition of N-type channels can be associated with neurological side effects, while T-type channel blockade can affect cardiac rhythm.[8] A compound with greater L-type selectivity could, therefore, offer a better safety profile.

The slightly shorter in vitro half-life is a key consideration for further development. While amlodipine's long half-life is advantageous for patient compliance, a compound with a 24-hour half-life is still suitable for once-daily dosing and may offer more flexibility in dose titration and quicker washout if adverse effects occur.

The next steps in the preclinical development of "Investigational Compound P" would involve:

  • In vivo animal studies: To assess its antihypertensive efficacy, pharmacokinetic profile, and safety in relevant animal models of hypertension.

  • Cardiovascular safety profiling: To evaluate its effects on heart rate, contractility, and ECG parameters in more detail.

  • Toxicity studies: To determine its safety margin and identify any potential organ toxicities.

This comprehensive evaluation is necessary to determine if the promising in vitro characteristics of a novel compound like "Investigational Compound P" translate into a clinically superior therapeutic agent.

References

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  • PubMed. (1995, March). Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site.

  • ElectronicsAndBooks. Calcium Channel Blocking and Positive Inotropic Activities of Ethyl 5-Cyano-l,4-dihydro-6-methyl-2.

  • PubMed. (1997, June). Calcium channel blocking activity: Screening methods for plant derived compounds.

  • National Institutes of Health. (2020, December 14). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure.

  • PubMed. (1989). Pharmacologic profile of amlodipine.

  • PubMed. (1990, August). Selectivity of Ca2+ channel blockers in inhibiting muscular and nerve activities in isolated colon.

  • PubMed. (1999, April). Attempts to Improve the Selectivity of Calcium Antagonistic Drugs.

  • Protocols.io. Whole Cell Patch Clamp Protocol.

  • National Center for Biotechnology Information. (1996, July 1). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma.

  • PubMed. (1993, April 1). Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells.

  • MedChemExpress. L-type calcium channel Inhibitor, Agonist, Antagonist, Activator, Modulator, Control, Gene.

  • ResearchGate. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?.

  • AXOL Bioscience. Whole Cell Patch Clamp Protocol.

  • Oxford Academic. (2018, October 26). Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation.

  • BenchChem. Assessing In Vitro Reproducibility: A Case Study on L-Type Calcium Channel Blockers.

  • Axol Bioscience. patch-clamp-protocol-final.pdf.

  • PubMed. (1985, January 25). Second-generation calcium antagonists: search for greater selectivity and versatility.

  • National Center for Biotechnology Information. (1994). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels.

  • ResearchGate. (2025, August 10). Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives.

  • PubMed. (1999, October). Synthesis, calcium channel antagonist activity, and anticonvulsant activity of 3-ethyl 5-methyl 1,4-dihydro-2-[(2-hydroxyethoxy) methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate coupled to a 1-methyl-1,4-dihydropyridyl-3-carbonyl chemical delivery system.

  • ResearchGate. (2025, August 6). ChemInform Abstract: Calcium Channel Blocking and Positive Inotropic Activities of Ethyl 5- Cyano-1,4-dihydro-6-methyl-2-((phenylsulfonyl)methyl)-4-aryl-3- pyridinecarboxylate and Analogues. Synthesis and Structure-Activity Relationships..

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Heterocyclic Synthesis

Ethyl 5-cyano-6-methylpyridine-3-carboxylate is a highly functionalized pyridine derivative, a structural motif of significant interest in medicinal chemistry and drug development. Pyridine rings are core components of numerous pharmaceuticals, and compounds like this serve as versatile building blocks for more complex molecular architectures.[1][2][3] The synthetic pathway to such molecules, often a variation of the classic Hantzsch pyridine synthesis, is elegant but can be accompanied by the formation of closely related impurities.[1][4][5]

For researchers in drug discovery and development, the purity of a synthetic intermediate is not a trivial detail; it is a critical parameter that dictates the success of subsequent reactions, the reliability of biological screening data, and the ultimate safety and efficacy of a potential drug candidate. Therefore, a robust, reliable, and accurate analytical method for purity determination is indispensable.

This guide provides an in-depth comparison of different High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide a detailed, field-proven protocol to ensure trustworthy and reproducible results. The principles and methods discussed are grounded in the validation guidelines set forth by the International Council on Harmonisation (ICH).[6][7][8]

The Synthetic Landscape: Understanding Potential Impurities

The common route to this class of compounds is a multi-component reaction that involves the condensation of an aldehyde, a β-ketoester (ethyl acetoacetate), and a nitrile-containing active methylene compound, with a nitrogen source like ammonia or ammonium acetate.[2][3][5] This efficient assembly can, however, lead to a variety of impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Ethyl acetoacetate, malononitrile, etc.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates such as enamines or α,β-unsaturated carbonyl compounds (chalcones) in the final mixture.[3]

  • Byproducts of Side Reactions: Self-condensation of starting materials or alternative reaction pathways can generate structurally similar impurities that are often difficult to separate.[9]

  • Degradation Products: The final product may degrade under certain pH, light, or temperature conditions.

A robust HPLC method must be able to separate the main compound from all these potential contaminants.

cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product & Impurities Ethyl Acetoacetate Ethyl Acetoacetate Enamine Intermediate Enamine Intermediate Ethyl Acetoacetate->Enamine Intermediate Unsaturated Carbonyl Unsaturated Carbonyl Ethyl Acetoacetate->Unsaturated Carbonyl Unreacted SMs Unreacted SMs Ethyl Acetoacetate->Unreacted SMs Aldehyde Aldehyde Aldehyde->Unsaturated Carbonyl Malononitrile Malononitrile Target Product Target Product Malononitrile->Target Product Malononitrile->Unreacted SMs Ammonia Ammonia Ammonia->Enamine Intermediate Enamine Intermediate->Target Product Byproducts Byproducts Enamine Intermediate->Byproducts Unsaturated Carbonyl->Target Product Unsaturated Carbonyl->Byproducts

Caption: Synthetic pathway and potential impurity sources.

The Analytical Challenge: Chromatographing Polar Heterocycles

This compound, with its ester, nitrile, and basic pyridine nitrogen, is a moderately polar compound. This polarity presents a significant challenge for traditional reversed-phase (RP-HPLC) chromatography using standard C18 columns. Polar analytes often exhibit poor retention on hydrophobic stationary phases, leading them to elute very early in the chromatogram, often near the solvent front where resolution from other polar impurities is minimal.[10][11]

To overcome this, several alternative HPLC strategies have been developed:

  • Polar-Embedded/Endcapped Columns: These are modified reversed-phase columns that incorporate polar groups within or at the end of the alkyl chains. This design makes them more resistant to "phase collapse" in highly aqueous mobile phases and provides alternative interactions (e.g., hydrogen bonding) to better retain polar compounds.[11][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent. It is particularly effective for very polar compounds that are unretained in reversed-phase mode.[12]

  • Mixed-Mode Chromatography: These columns possess both hydrophobic and ion-exchange functionalities, offering multiple retention mechanisms. For a basic compound like our target pyridine, a mixed-mode column with cation-exchange properties can provide excellent and tunable retention.[13][14]

Comparative Analysis of HPLC Methodologies

We evaluated three distinct reversed-phase HPLC methods to assess their suitability for the purity analysis of this compound. A key hypothetical impurity, "Impurity A" (a more polar, earlier-eluting species), was used to assess the separation power of each method.

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Method C: Mixed-Mode (RP/Cation-Exchange)
Column Standard C18, 5 µm, 4.6x150 mmPolar-Embedded C18, 5 µm, 4.6x150 mmRP/Cation-Exchange, 5 µm, 4.6x150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileA: 20mM Ammonium Formate, pH 3.0B: Acetonitrile
Gradient 10-90% B in 15 min10-90% B in 15 min20-80% B in 15 min
Retention Time (Main Peak) 2.5 min5.8 min8.2 min
Resolution (Rs) vs. Impurity A 1.2 (Poor)2.5 (Good)4.1 (Excellent)
Tailing Factor (Main Peak) 1.61.21.1
Theoretical Plates (N) 3,5008,20011,500
Analysis Time 20 min20 min20 min

Analysis:

  • Method A (Standard C18): As predicted, the target compound eluted very early with poor retention. The resolution from the polar impurity was unacceptable (Rs < 1.5), and the peak shape was poor (high tailing factor), compromising accurate integration and quantification.

  • Method B (Polar-Embedded C18): This method provided a significant improvement. Retention time more than doubled, moving the peak into a cleaner region of the chromatogram. The resolution and peak shape were both good, making this a viable method for routine purity checks.

  • Method C (Mixed-Mode): This approach yielded the best results. The combination of reversed-phase and cation-exchange interactions provided excellent retention and superior selectivity, resulting in a baseline separation from the impurity. The high plate count and excellent peak symmetry make this the most robust and reliable method, especially for detecting trace impurities.

Recommended Experimental Protocol: Method B (Polar-Embedded C18)

While Method C offers superior performance, the ubiquity and cost-effectiveness of polar-embedded C18 columns make Method B an excellent and highly practical choice for most laboratories.

1. Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: A high-quality polar-embedded C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Acetonitrile.

3. Standard and Sample Preparation:

  • Solvent (Diluent): 50:50 Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 1 mL to 10 mL with diluent. Filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or wavelength of maximum absorbance determined by PDA scan).

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 17.0 min: 90% B

    • 17.1 min: 10% B

    • 20.0 min: 10% B

5. Data Analysis:

  • Purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: A Self-Validating System through ICH Principles

This protocol is designed to be a self-validating system, ensuring the trustworthiness of the results when system suitability criteria are met.[6][8] The method's reliability is grounded in the principles of analytical method validation as defined by ICH Q2(R1).[15][16]

  • Specificity: The use of a PDA detector is crucial. It allows for peak purity analysis, confirming that the main peak is not co-eluting with any impurities. To formally prove specificity, the sample should be spiked with known starting materials and potential byproducts.

  • System Suitability Test (SST): Before running any samples, inject the working standard solution five times. The results must meet the following criteria:

    • Peak Area Precision (RSD): ≤ 2.0%

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • Rationale: Meeting these SST criteria demonstrates that the chromatographic system is performing correctly on the day of analysis, ensuring the validity of the subsequent sample data.[16]

  • Linearity and Range: The method's response should be linear from the Limit of Quantitation (LOQ) to at least 120% of the working concentration. This confirms that the method is accurate for quantifying both trace impurities and the main component.[6][16]

  • Accuracy and Precision: Accuracy is determined by analyzing a sample with a known purity (or by spiking a sample with a known amount of reference standard) and ensuring the result is close to the true value (e.g., 98-102% recovery). Precision (repeatability) is assessed by the RSD of multiple preparations of the same sample.[6]

  • LOQ/LOD: The Limit of Quantitation is the lowest concentration that can be measured with acceptable accuracy and precision, typically established at a signal-to-noise ratio of 10:1. This is vital for quantifying low-level impurities.[6]

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sst Perform System Suitability Test (SST) (5 injections of Standard) prep_mobile->sst prep_sample Prepare Sample & Standard (0.1 mg/mL) prep_sample->sst check_sst SST Criteria Met? (RSD ≤ 2.0%, Tailing ≤ 1.5) sst->check_sst check_sst->prep_mobile No (Troubleshoot) inject_samples Inject Blank, Standard, and Samples check_sst->inject_samples Yes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate Integrate Peaks acquire_data->integrate purity_check Check Peak Purity (PDA) integrate->purity_check calculate Calculate % Area Purity purity_check->calculate report Generate Report calculate->report

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyano-6-methylpyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.